3,4-Dimethoxystyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTXADXSRFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41310-36-5 | |
| Record name | Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41310-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6064296 | |
| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow oily liquid; sweet, floral penetrating aroma | |
| Record name | 3,4-Dimethoxy-1-vinylbenzene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
203.00 to 205.00 °C. @ 20.00 mm Hg | |
| Record name | 1,2-Dimethoxy-4-vinylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, soluble (in ethanol) | |
| Record name | 1,2-Dimethoxy-4-vinylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3,4-Dimethoxy-1-vinylbenzene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.006-1.012 | |
| Record name | 3,4-Dimethoxy-1-vinylbenzene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6380-23-0 | |
| Record name | 3,4-Dimethoxystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxystyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-vinylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50PLH4M73W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Dimethoxy-4-vinylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3,4-dimethoxystyrene (also known as 4-vinylveratrole). This compound serves as a valuable monomer in polymer synthesis and a precursor for pharmacologically active molecules. This document includes tabulated physical and chemical data, detailed experimental procedures for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the involvement of structurally related compounds in key biological signaling pathways, offering insights for drug discovery and development.
Chemical and Physical Properties
This compound is a yellowish, oily liquid with a characteristic sweet, floral odor.[1] It is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[2][3] Due to its propensity for radical polymerization, it is often supplied with an inhibitor, such as hydroquinone, to ensure stability.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molar Mass | 164.204 g/mol | [1][5] |
| Appearance | Yellowish oily liquid | [1] |
| Odor | Sweet, floral | [1] |
| Density | 1.109 g/cm³ at 25 °C | [1][4] |
| Boiling Point | 110–125 °C at 10 mmHg; 203-205 °C at 20 mmHg | [1][2][4][6] |
| Refractive Index (n²⁰/D) | 1.571 | [1][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, ethyl acetate | [2][3] |
| Flash Point | > 95.56 °C (> 204 °F) | [6] |
| Stability | Light-sensitive; prone to polymerization | [7] |
Chemical Structure and Spectroscopic Analysis
The structure of this compound consists of a benzene (B151609) ring substituted with a vinyl group and two methoxy (B1213986) groups at the 3 and 4 positions. This structure imparts a unique combination of reactivity and electronic properties.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference(s) |
| 7.01 | m | 2H | Aromatic protons | [1] | |
| 6.84 | d | 1H | Aromatic proton | J = 7.27 | [1] |
| 6.63 | dd | 1H | Vinylic proton (=CH-) | J = 10.80, 16.10 | [1] |
| 5.60 | d | 1H | Vinylic proton (=CH₂) | J = 16.10 | [1] |
| 5.15 | d | 1H | Vinylic proton (=CH₂) | J = 10.80 | [1] |
| 3.90 | s | 3H | Methoxy protons (-OCH₃) | [1] | |
| 3.87 | s | 3H | Methoxy protons (-OCH₃) | [1] |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 150.1 | Aromatic C-O | [1] |
| 149.2 | Aromatic C-O | [1] |
| 137.4 | Vinylic =CH- | [1] |
| 131.2 | Aromatic C | [1] |
| 119.8 | Aromatic C-H | [1] |
| 112.6 | Vinylic =CH₂ | [1] |
| 111.6 | Aromatic C-H | [1] |
| 109.7 | Aromatic C-H | [1] |
| 55.8 | Methoxy -OCH₃ | [1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H stretch (aromatic and vinylic) |
| 2950-2850 | Medium-Strong | -C-H stretch (methyl) |
| 1680-1640 | Medium | C=C stretch (vinylic) |
| 1600-1585, 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (ether) |
| 1000-650 | Strong | =C-H bend (vinylic) |
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.
-
Molecular Ion (M⁺): m/z = 164
-
Key Fragments:
-
m/z = 149: Loss of a methyl group (-CH₃)
-
m/z = 134: Loss of two methyl groups
-
m/z = 91: Tropylium ion fragment, characteristic of styrenic compounds
-
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the decarboxylation of 3,4-dimethoxycinnamic acid.
Protocol: Microwave-Assisted Decarboxylation of 3,4-Dimethoxycinnamic Acid [1]
-
Reaction Setup: In a 100 ml round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% potassium hydroxide (B78521) solution (5 ml), methylimidazole (1 ml), and polyethylene (B3416737) glycol (5 ml).
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 200 W and 200°C for 15 minutes.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up (e.g., extraction with an organic solvent followed by washing with brine). The crude product can then be purified by column chromatography or vacuum distillation to yield this compound.
Figure 2: Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Purification Protocols
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask containing the crude this compound, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 110–125 °C at 10 mmHg).
Protocol: Column Chromatography
-
Column Packing: Prepare a chromatography column with silica (B1680970) gel as the stationary phase, packed using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analytical Protocols
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume of the sample into the gas chromatograph.
-
Separation: The sample is vaporized and separated on the GC column.
-
Detection and Analysis: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded and analyzed to identify the compound and its fragments.
Relevance to Drug Development and Signaling Pathways
While this compound is primarily a synthetic building block, its structural motifs are found in various biologically active molecules. Derivatives of this compound have been investigated for their potential to modulate key signaling pathways implicated in diseases such as cancer, diabetes, and inflammatory disorders.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin (B600854) Signaling
Derivatives of this compound, such as 3,4-dimethoxy-β-nitrostyrene, have been studied as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.
Figure 3: PTP1B in the Insulin Signaling Pathway
Caption: Inhibition of PTP1B by this compound derivatives enhances insulin signaling.
Modulation of MAPK and NF-κB Signaling Pathways
Structurally related methoxy-stilbene derivatives have been shown to suppress inflammatory responses by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival, and their dysregulation is linked to various diseases, including cancer and autoimmune disorders.
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to changes in gene expression. The NF-κB pathway is a key regulator of immune and inflammatory responses.
Figure 4: MAPK and NF-κB Signaling Pathways
Caption: Inhibition of MAPK and NF-κB pathways by structurally related compounds.
Conclusion
This compound is a versatile chemical compound with well-defined properties and structure. Its utility in organic synthesis, particularly as a monomer and a precursor to more complex molecules, makes it a compound of interest for materials science and medicinal chemistry. The biological activities of its derivatives, especially in relation to key signaling pathways involved in metabolic and inflammatory diseases, highlight its potential as a scaffold for the development of novel therapeutic agents. This guide provides the foundational technical information required for researchers and professionals working with this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Compound 3,4-Dimethoxystyrene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dimethoxystyrene, a versatile aromatic compound with applications in polymer chemistry and potential relevance in medicinal chemistry. This document consolidates key chemical data, synthesis and polymerization protocols, and explores its relationship with biologically active compounds, offering a valuable resource for professionals in research and development.
Core Compound Data
This compound, also known as 4-vinylveratrole, is a derivative of styrene (B11656) characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring.[1] These functional groups influence its reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 6380-23-0 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Yellowish oily liquid | [1] |
| Odor | Sweet, floral | [1] |
| Density | 1.109 g/mL at 25 °C | |
| Boiling Point | 120-125 °C at 10 mmHg | |
| Refractive Index | n20/D 1.571 |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the decarboxylation of 3,4-dimethoxycinnamic acid. The following protocol is adapted from established methodologies.[4]
Experimental Protocol: Microwave-Assisted Decarboxylation
Materials:
-
3,4-dimethoxycinnamic acid
-
Potassium hydroxide (B78521) (KOH), 10% aqueous solution
-
Polyethylene (B3416737) glycol (PEG)
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Microwave reactor
Procedure:
-
In a 100 mL round bottom flask equipped with a reflux condenser, combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% KOH solution (5 mL), 1-methylimidazole (1 mL), and polyethylene glycol (5 mL).[4]
-
Place the flask inside a microwave reactor and irradiate the mixture at 200 W and 200°C for 15 minutes.[4]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product is then worked up and purified using standard laboratory techniques, such as extraction and column chromatography, to yield this compound.[4]
Polymerization of this compound
This compound serves as a monomer in the synthesis of poly(this compound). Its vinyl group readily undergoes polymerization through various mechanisms, including free radical and cationic polymerization.[1][5] The resulting polymer is a precursor to polycatechols, which are of interest for their adhesive and coating properties.[1]
Experimental Protocol: Free Radical Polymerization (Adapted from Styrene Polymerization)
This protocol is a general method for the free radical polymerization of styrene and its derivatives, and can be adapted for this compound.
Materials:
-
This compound monomer
-
Benzoyl peroxide (initiator)
-
Toluene (solvent, optional for solution polymerization)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., Schlenk flask)
-
Heating mantle or oil bath with magnetic stirring
Procedure:
-
If performing a solution polymerization, dissolve the this compound monomer in a suitable solvent like toluene. For bulk polymerization, the neat monomer is used.
-
Add the free radical initiator, benzoyl peroxide (a typical loading is 1-2 mol% relative to the monomer), to the monomer solution.[6]
-
Stir the mixture at room temperature until the initiator is fully dissolved.[6]
-
Heat the reaction mixture to a temperature between 80°C and 90°C with continuous stirring to initiate the polymerization.[6]
-
The progress of the polymerization will be indicated by an increase in the viscosity of the solution.[6]
-
To terminate the reaction and isolate the polymer, pour the viscous solution into a beaker containing methanol, which will cause the polymer to precipitate.[7]
-
Stir the suspension for 10-20 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration and wash it several times with methanol.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Biological Relevance and Signaling Pathways
While direct studies on the biological signaling of this compound are limited, research on structurally similar methoxy-substituted aromatic compounds provides valuable insights into its potential pharmacological activities. For instance, methoxy derivatives of resveratrol (B1683913) have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[8]
A plausible mechanism for the anti-inflammatory action of such compounds involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which subsequently suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Below is a conceptual diagram illustrating this inhibitory signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dimethoxystyrene IUPAC name and synonyms
An In-Depth Technical Guide to 4-Ethenyl-1,2-dimethoxybenzene (3,4-Dimethoxystyrene)
This technical guide provides a comprehensive overview of 4-Ethenyl-1,2-dimethoxybenzene, commonly known as this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications.
Chemical Identity and Nomenclature
IUPAC Name: 4-Ethenyl-1,2-dimethoxybenzene[1]
Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:
-
This compound[1]
-
1,2-Dimethoxy-4-vinylbenzene[1]
-
4-Vinyl-1,2-dimethoxybenzene[1]
-
Benzene, 4-ethenyl-1,2-dimethoxy-[1]
-
Styrene, 3,4-dimethoxy-[1]
-
3,4-Dimethoxystyrol[2]
-
Veratrole, 4-vinyl-[1]
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and spectral properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molar Mass | 164.204 g·mol⁻¹ | [3] |
| Appearance | Yellowish oily liquid | [3] |
| Odor | Sweet, floral | [3] |
| Density | 1.109 g/cm³ at 25 °C | [3] |
| Boiling Point | 110–125 °C at 10 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.571 | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol | [1] |
| ¹H NMR (CDCl₃) | δ 7.01 (2H, m), 6.84 (1H, d, J=7.27 Hz), 6.63 (1H, d, J=10.80 Hz and J=16.10 Hz), 5.60 (1H, d, J=16.10 Hz), 5.15 (1H, d, J=10.80 Hz), 3.90 (1H, s), 3.87 (1H, s) | [4] |
| ¹³C NMR (CDCl₃) | δ 150.1, 149.2, 137.4, 131.2, 119.8, 112.6, 111.6, 109.7, 55.8 | [4] |
| IR Spectrum | Available, with primary peaks corresponding to its functional groups. | [1] |
| Mass Spectrum (GC-MS) | Available for review in spectral databases. | [1][5] |
Synthesis and Experimental Protocols
This compound is a valuable monomer in organic synthesis, particularly for radical polymerization reactions.[3] Its synthesis can be achieved through various methods. A detailed experimental protocol for its synthesis from 3,4-dimethoxycinnamic acid is provided below.
Synthesis of this compound from 3,4-Dimethoxycinnamic Acid
This protocol details a microwave-assisted synthesis method.
Materials:
-
3,4-dimethoxycinnamic acid (0.0083 mol)
-
10% Potassium hydroxide (B78521) (KOH) solution (5 ml)
-
Methylimidazole (1 mL)
-
Polyethylene (B3416737) glycol (5 ml)
-
100 ml round-bottom flask
-
Reflux condenser
-
Microwave reactor
Procedure:
-
Combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% KOH solution (5 ml), methylimidazole (1 mL), and polyethylene glycol (5 ml) in a 100 ml round-bottom flask equipped with a reflux condenser.[4]
-
Place the flask inside a microwave oven.[4]
-
Irradiate the mixture at 200 W and 200°C for 15 minutes.[4]
-
After the reaction is complete, work up and purify the product as required to yield this compound.[4]
Key Applications and Reactions
This compound is primarily used as a monomer in radical polymerization due to its electron-deficient double bond.[3] This reactivity is similar to its parent compound, styrene, which is polymerized to form polystyrene.[3] It serves as a stable precursor to 3,4-dihydroxystyrene, which is prone to rapid oxidation in the air.[3] The dimethoxy groups can be deprotected with nearly 100% yield using the Lewis acid boron tribromide.[3]
Visualized Synthesis Pathway
The following diagram illustrates the synthesis of this compound from 3,4-dimethoxycinnamic acid via a microwave-assisted decarboxylation.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dimethoxystyrene, a significant compound in organic synthesis and materials science. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such liquid organic compounds. The information herein is intended to support research, development, and quality control activities.
Physical Properties of this compound
This compound, also known as 4-vinylveratrole, is a yellowish oily liquid with a characteristic sweet, floral odor.[1][2] Accurate determination of its physical properties is crucial for its application in various chemical processes.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. It is critical to note that the boiling point is highly dependent on the ambient pressure under which it is measured.
| Physical Property | Value | Conditions |
| Boiling Point | 203.00 to 205.00 °C | @ 20.00 mm Hg[3][4] |
| 120-125 °C | @ 10 mmHg[5][6][7] | |
| 110–125 °C | Not specified[1][2] | |
| Density | 1.109 g/mL | at 25 °C[2][5] |
| 1.006-1.012 g/cm³ | Not specified[3][4] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For accurate and reproducible results, the pressure at which the boiling point is measured must be recorded. Two common methods for determining the boiling point of a liquid organic compound are the distillation method and the Thiele tube method.
2.1.1. Distillation Method
This method is suitable for determining the boiling point of a larger sample of the liquid.
-
Apparatus: A round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[3]
-
Procedure:
-
Place a sample of this compound in the round-bottom flask, adding a few boiling chips to ensure smooth boiling.[3]
-
Assemble the distillation apparatus, ensuring all joints are securely sealed.
-
Initiate the flow of cooling water through the condenser.
-
Gradually heat the sample using the heating mantle.
-
The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.
-
Record the stable temperature reading on the thermometer as the boiling point. Note the atmospheric pressure or the pressure within the system if performing a vacuum distillation.
-
2.1.2. Thiele Tube Method
This micro-method is ideal for small quantities of the substance.
-
Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), a small test tube (fusion tube), and a heat source (e.g., Bunsen burner or oil bath).
-
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.[8]
-
As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cease heating and observe the sample as it cools.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
-
Determination of Density
Density is the mass of a substance per unit volume.[10] The density of a liquid is typically measured using a pycnometer or by the displacement method.
2.2.1. Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume.
-
Apparatus: A pycnometer, an analytical balance, and a constant-temperature water bath.[3]
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Insert the stopper and allow any excess liquid to exit through the capillary.
-
Place the pycnometer in a constant-temperature water bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
2.2.2. Water Displacement Method
This method is generally less precise for liquids but can be adapted. A more common approach for liquids is to use a graduated cylinder and a balance.
-
Apparatus: A graduated cylinder and an analytical balance.
-
Procedure:
-
Weigh an empty, dry graduated cylinder.
-
Add a known volume of this compound to the graduated cylinder and record the volume accurately, reading from the bottom of the meniscus.
-
Weigh the graduated cylinder containing the liquid.
-
The mass of the liquid is the difference between the two weighings.
-
Calculate the density by dividing the mass of the liquid by the measured volume.
-
Workflow and Process Visualization
The determination of the physical properties of a liquid organic compound follows a logical sequence of steps to ensure accuracy and reproducibility. The following diagram illustrates a generalized workflow for this process.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chm.uri.edu [chm.uri.edu]
- 7. 6380-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
The Natural Occurrence of 3,4-Dimethoxystyrene in Planta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxystyrene, a naturally occurring aromatic compound, has been identified in a select number of plant species and plant-derived products. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data where available, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway. The information is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.
Natural Occurrence of this compound
This compound (also known as 4-vinylveratrole) has been identified in a diverse range of botanical sources, from bryophytes to flowering plants, as well as in complex natural products. Its presence is often associated with the characteristic aroma of the plant material.
The known plant and plant-related sources of this compound are:
-
Liverwort (Cyathodium foetidissimum) : This bryophyte is a significant source of this compound, where it is a major component of its volatile profile.[1]
-
Brazilian Propolis : This resinous mixture collected by honeybees from various plant sources has been found to contain this compound.[2]
-
Cereal and Coffee Products : this compound has been reported in cereals and coffee, likely formed during processing.[2]
-
Coreopsis fasciculata : This species of flowering plant in the sunflower family is a known source of the compound.
-
Daucus carota (Wild Carrot) : The essential oil of wild carrot has been reported to contain this compound.
Quantitative Data
Table 1: Quantitative Occurrence of this compound in Cyathodium foetidissimum
| Plant Species | Plant Part | Concentration (% of Volatile Components) | Analytical Method | Reference |
| Cyathodium foetidissimum | Whole Plant | 28.7% | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1] |
Note: Quantitative data for Brazilian propolis, cereal and coffee products, Coreopsis fasciculata, and Daucus carota are not available in the cited literature.
Experimental Protocols
The extraction and analysis of this compound from plant matrices typically involve techniques suitable for volatile organic compounds.
Extraction and Analysis of Volatiles from Cyathodium foetidissimum
The following protocol is based on the methodology used for the analysis of volatile components in Cyathodium foetidissimum.[1]
Objective: To extract and quantify this compound from fresh plant material.
Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
Fresh Cyathodium foetidissimum plant material
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical standards for identification and quantification (e.g., pure this compound)
Procedure:
-
Sample Preparation: Place a known amount of fresh plant material into a headspace vial.
-
HS-SPME Extraction:
-
Seal the vial.
-
Expose the SPME fiber to the headspace above the sample.
-
Incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber.
-
-
GC-MS Analysis:
-
Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
Set the GC oven temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.
-
The mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
General Protocol for Solvent Extraction of Styrenes from Plant Material
This protocol provides a general workflow for the extraction of styrenes and other lipophilic compounds from dried plant material.
Objective: To extract this compound and other semi-volatile compounds from dried plant material for qualitative or quantitative analysis.
Method: Solvent Extraction followed by GC-MS analysis.
Materials and Reagents:
-
Dried and powdered plant material
-
Organic solvents (e.g., hexane, dichloromethane, ethyl acetate)
-
Extraction apparatus (e.g., Soxhlet extractor, ultrasonic bath, or simple maceration flasks)
-
Rotary evaporator
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Maceration: Suspend the powdered plant material in a chosen solvent and stir for a defined period (e.g., 24-48 hours) at room temperature.
-
Soxhlet Extraction: Place the plant material in a thimble and continuously extract with a cycling solvent for several hours.
-
Ultrasonic Extraction: Suspend the plant material in a solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
-
GC-MS Analysis:
-
Dissolve the resulting crude extract in a suitable solvent for injection into the GC-MS.
-
Follow the analytical procedure as described in section 3.1.3.
-
Biosynthesis of this compound
The biosynthesis of this compound in plants is proposed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway likely involves the formation of a vinylphenol intermediate followed by O-methylation.
Proposed Biosynthetic Pathway
The proposed pathway starts with the amino acid L-phenylalanine and proceeds through several enzymatic steps:
-
Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.
-
Further Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a phenolase, could introduce a second hydroxyl group to form caffeic acid.
-
O-Methylation: Caffeic acid O-methyltransferase (COMT) enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of caffeic acid, potentially forming ferulic acid and then 3,4-dimethoxycinnamic acid.
-
Decarboxylation: A cinnamic acid decarboxylase enzyme would then catalyze the decarboxylation of 3,4-dimethoxycinnamic acid to yield this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound is a naturally occurring volatile compound found in a limited number of plant species and related natural products. While its presence is confirmed in several sources, quantitative data remains scarce, with the liverwort Cyathodium foetidissimum being the most significant known source. The analytical methods for its detection are well-established, primarily relying on GC-MS. The proposed biosynthetic pathway through the phenylpropanoid cascade provides a logical framework for its formation in plants, although further enzymatic studies are required for complete elucidation. This guide serves as a foundational resource for researchers interested in the phytochemistry and potential applications of this intriguing natural product.
References
In-Depth Technical Guide to the Health and Safety of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 3,4-Dimethoxystyrene (CAS No. 6380-23-0). The information is intended to support risk assessments and ensure safe handling and use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 4-vinylveratrole, is a yellowish oily liquid with a sweet, floral scent.[1] It is primarily used in organic synthesis as a monomer in radical polymerization reactions due to its electron-deficient double bond.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Colorless to yellow oily liquid | [2][3] |
| Odor | Sweet, floral, penetrating | [2][3] |
| Boiling Point | 203-205 °C at 20 mm Hg | [2][3] |
| Density | 1.006-1.012 g/cm³ | [2][3] |
| Refractive Index | 1.520-1.526 | [2][3] |
| Solubility | Slightly soluble in water | [2][3] |
Toxicological Profile
JECFA Evaluation
Hazard Identification
Based on available Safety Data Sheets (SDS) and database entries, this compound is classified as causing serious eye irritation.[2]
| Endpoint | GHS Classification | Reference(s) |
| Acute Oral Toxicity | Not Classified/Data not available | |
| Acute Dermal Toxicity | Not Classified/Data not available | |
| Acute Inhalation Toxicity | Not Classified/Data not available | |
| Skin Corrosion/Irritation | Not Classified/Data not available | |
| Serious Eye Damage/Irritation | Warning, H319: Causes serious eye irritation | [2][6] |
| Respiratory or Skin Sensitization | Not Classified/Data not available | |
| Germ Cell Mutagenicity | Not Classified/Data not available | |
| Carcinogenicity | Not Classified/Data not available | |
| Reproductive Toxicity | Not Classified/Data not available | |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified/Data not available | |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified/Data not available | |
| Aspiration Hazard | Not Classified/Data not available |
Potential Metabolic Pathways and Genotoxicity
While direct studies on the metabolism of this compound are scarce, its structural similarity to styrene (B11656) allows for the postulation of a plausible metabolic pathway. Styrene is known to be metabolized by cytochrome P450 enzymes, such as CYP2E1 and CYP2F2, to various metabolites, including a minor pathway that leads to the formation of 4-vinylphenol (B1222589).[2][4][7] This transformation is thought to proceed through a reactive arene oxide intermediate, 1-vinylbenzene 3,4-oxide.[8] Studies have shown that this intermediate is a potent mutagen in the Ames test.[8]
Given this precedent, it is reasonable to hypothesize that this compound could undergo a similar metabolic activation pathway, potentially leading to the formation of a reactive epoxide intermediate and subsequent genotoxic effects.
Figure 1: Postulated metabolic activation pathway of this compound.
Experimental Protocols for Safety Assessment
Due to the limited publicly available toxicological data, the following sections outline detailed experimental protocols based on OECD guidelines for key toxicological endpoints. These protocols provide a framework for the in vitro assessment of the skin irritation, eye irritation, and mutagenic potential of this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[1][3][9]
Methodology:
-
Test System: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™, SkinEthic™) is used. The tissue consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
-
Procedure:
-
Pre-incubation: Upon receipt, the RhE tissues are pre-incubated for a specified time in the supplier-recommended culture medium.
-
Application of Test Substance: A defined volume or weight of neat this compound is applied topically to the surface of the RhE tissue. For each test substance, at least three individual tissues are used.
-
Controls: A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% aqueous sodium dodecyl sulfate) are run concurrently.
-
Exposure and Post-incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. After exposure, the substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt. The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.
-
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This test method identifies substances that are not classified as causing eye irritation or serious eye damage by evaluating their effect on a reconstructed human cornea-like epithelium (RhCE) model.[10][11][12]
Methodology:
-
Test System: A validated RhCE model that mimics the properties of the human corneal epithelium is used.
-
Procedure:
-
Preparation and Pre-incubation: The RhCE tissues are equilibrated in culture medium prior to testing.
-
Application of Test Substance: A defined volume of this compound is applied topically to the RhCE inserts.
-
Incubation: The tissues are incubated with the test substance for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT assay.
-
-
Data Interpretation: The percentage of viable cells in the treated tissues is compared to the negative control. Based on the concentration that reduces viability by 50% (IC50), the substance is classified. If the viability is above a certain threshold after treatment with the neat substance, it is considered not to require classification for eye irritation.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[5][13][14]
Methodology:
-
Test Strains: A set of at least five strains of bacteria is used, typically including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent. This is particularly important for substances like this compound that may require metabolic activation to become mutagenic.
-
Procedure (Plate Incorporation Method):
-
The test substance at various concentrations, the bacterial tester strain, and, if required, the S9 mix are combined in molten top agar (B569324).
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and for the negative and positive controls.
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background number of revertant colonies.
Figure 2: Logical workflow for the assessment of the genotoxic potential.
Safe Handling and Personal Protective Equipment (PPE)
Given the classification as an eye irritant and the potential for metabolic activation to a genotoxic intermediate, stringent safety precautions should be followed when handling this compound.
| Precaution | Recommendation |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Disclaimer
This document is intended as a guide and is based on the information available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to ensure that all appropriate safety measures are in place.
References
- 1. oecd.org [oecd.org]
- 2. Metabolism and toxicity of the styrene metabolite 4-vinylphenol in CYP2E1 knockout mice [pubmed.ncbi.nlm.nih.gov]
- 3. eurolab.net [eurolab.net]
- 4. tandfonline.com [tandfonline.com]
- 5. nib.si [nib.si]
- 6. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on metabolism and toxicity of styrene. IV. 1-Vinylbenzene 3, 4-oxide, a potent mutagen formed as a possible intermediate in the metabolism in vivo of styrene to 4-vinylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 12. oecd.org [oecd.org]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. enamine.net [enamine.net]
3,4-Dimethoxystyrene: A Technical Guide to Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxystyrene, a vinyl aromatic monomer, serves as a valuable building block in polymer chemistry. Its radical polymerization yields poly(this compound), a polymer with potential applications in various fields, including as a precursor to polycatechols. This technical guide provides an in-depth overview of the radical polymerization of this compound, covering its fundamental reaction mechanism, detailed experimental protocols, and characterization of the resulting polymer. The information presented is intended to be a valuable resource for researchers and professionals engaged in polymer synthesis and material development.
Introduction
This compound (also known as 4-vinylveratrole) is an aromatic organic compound that can undergo radical polymerization due to the presence of its vinyl group.[1] It is recognized as a stable precursor for the synthesis of poly(3,4-dihydroxystyrene), as the methoxy (B1213986) groups can be deprotected to yield hydroxyl groups.[1] The parent polymer, poly(3,4-dihydroxystyrene), is of interest due to the adhesive and redox properties of the catechol moieties. This guide focuses on the synthesis of poly(this compound) through conventional free-radical polymerization techniques.
Radical Polymerization of this compound: An Overview
The radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination. This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Monomer and Initiator Properties
A summary of the key physical and chemical properties of this compound and common radical initiators is provided in the table below.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Key Characteristics |
| This compound | C₁₀H₁₂O₂ | 164.20 | Yellowish oily liquid | 110-125 | Stable precursor to polycatechols.[1] |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | White crystalline powder | Decomposes | Common thermal radical initiator. |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | White granular solid | Decomposes | Widely used radical initiator. |
Table 1: Physicochemical Properties of this compound and Common Initiators.
Polymerization Conditions and Expected Outcomes
While specific quantitative data for the homopolymerization of this compound is not extensively detailed in readily available literature, general conditions for the radical polymerization of styrene (B11656) and its derivatives can be applied. The molecular weight and polydispersity of the resulting polymer are influenced by factors such as initiator and monomer concentrations, temperature, and reaction time.
| Parameter | Typical Range | Effect on Polymerization |
| Monomer Concentration | Bulk or solution (e.g., 1-5 M in toluene) | Higher concentration generally increases polymerization rate and molecular weight. |
| Initiator Concentration | 0.1 - 2 mol% relative to monomer | Higher concentration increases polymerization rate but decreases molecular weight. |
| Temperature | 60 - 90 °C | Affects initiator decomposition rate and propagation/termination kinetics. |
| Reaction Time | 4 - 24 hours | Determines monomer conversion and final polymer yield. |
| Solvent | Toluene, benzene, dioxane | Affects solubility of monomer and polymer, and may influence chain transfer. |
Table 2: General Radical Polymerization Parameters for Styrenic Monomers.
Experimental Protocols
The following protocols are adapted from general procedures for the free-radical polymerization of styrene and can be used as a starting point for the synthesis of poly(this compound).
Materials and Reagents
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Monomer Purification
Commercial this compound is often supplied with an inhibitor (e.g., hydroquinone) to prevent autopolymerization. This inhibitor must be removed prior to polymerization. A common method is to pass the monomer through a column of basic alumina.
General Procedure for Solution Polymerization
-
A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified this compound and anhydrous solvent.
-
The radical initiator (AIBN or BPO) is added to the flask.
-
The flask is sealed with a rubber septum, and the solution is deoxygenated by bubbling with nitrogen or argon for 20-30 minutes.
-
The flask is then placed in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stirred.
-
The polymerization is allowed to proceed for the specified time.
-
To terminate the reaction, the flask is removed from the heat and cooled in an ice bath.
-
The viscous polymer solution is then slowly added to a beaker of vigorously stirred methanol to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the fundamental steps of radical polymerization and a typical experimental workflow.
Figure 1: General mechanism of free-radical polymerization.
Figure 2: Typical experimental workflow for radical polymerization.
Characterization of Poly(this compound)
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to ensure complete polymerization of the vinyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer and to verify the disappearance of the vinyl C=C stretching vibration from the monomer.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.
Conclusion
The radical polymerization of this compound provides a straightforward route to a functional polymer that can serve as a precursor to polycatechols. While specific kinetic data for its homopolymerization is not as prevalent as for styrene, established protocols for free-radical polymerization of styrenic monomers can be effectively adapted. This guide provides the foundational knowledge and experimental framework for researchers to successfully synthesize and characterize poly(this compound) for a variety of applications. Further optimization of reaction conditions will allow for the tailoring of polymer properties to meet specific research and development needs.
References
A Technical Guide to Precursors for Polycatechol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Polycatechols, a class of polymers inspired by the adhesive proteins of marine mussels, have garnered significant attention for their remarkable adhesive properties in wet environments, biocompatibility, and versatile functionality. This technical guide provides an in-depth exploration of the key precursors and synthetic strategies employed in the creation of polycatechols, tailored for professionals in research and drug development. The following sections detail the primary monomer precursors, various polymerization techniques, and the critical role of protecting groups in achieving well-defined polymeric architectures.
Key Precursors for Polycatechol Synthesis
The foundation of any polycatechol is the monomer unit containing the catechol moiety. The choice of precursor significantly influences the polymerization method and the final properties of the polymer. The most common precursors can be broadly categorized as dopamine-based monomers and vinylcatechols.
Dopamine-Based Monomers
Dopamine (B1211576) is a widely utilized precursor due to its biomimetic relevance and the presence of both a catechol group and a primary amine, which can be functionalized.
-
Dopamine Hydrochloride: Direct oxidative polymerization of dopamine hydrochloride is a common method to produce polydopamine (PDA), a complex, melanin-like polymer.[1][2] This method is straightforward but offers limited control over the polymer structure and molecular weight.[1]
-
Dopamine Acrylates and Methacrylates: These are vinyl monomers synthesized by reacting dopamine with acryloyl chloride or methacrylic anhydride (B1165640).[3][4] These monomers are amenable to controlled radical polymerization techniques, allowing for the synthesis of well-defined polymers with predictable molecular weights and low polydispersities.[5]
Vinylcatechols
Vinylcatechols are another important class of precursors where the catechol group is directly attached to a vinyl group.
-
Protected Vinylcatechols: The hydroxyl groups of the catechol moiety can inhibit radical polymerization.[6] Therefore, they are often protected prior to polymerization. Common protecting groups include methoxy (B1213986) and acetonide groups.[6][7] 3,4-Dimethoxystyrene is a commercially available and widely used protected vinylcatechol precursor.[8]
-
Unprotected Vinylcatechols: Under certain conditions, such as cationic polymerization, unprotected 4-vinylcatechol can be polymerized directly.[9]
Polymerization Methodologies
The selection of the polymerization technique is crucial for controlling the architecture, molecular weight, and functionality of the resulting polycatechol.
Oxidative Polymerization
This method is primarily used for the synthesis of polydopamine from dopamine hydrochloride. It typically involves dissolving dopamine hydrochloride in an alkaline aqueous solution (e.g., Tris buffer at pH 8.5) and exposing it to air (oxygen).[2][10] The polymerization can be accelerated by the addition of oxidants like sodium periodate (B1199274) or potassium permanganate.[10]
Controlled Radical Polymerization
Controlled radical polymerization techniques offer precise control over the polymer chain growth, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for synthesizing a wide range of polymers with complex architectures. It utilizes a chain transfer agent to mediate the polymerization. Acetonide-protected dopamine methacrylamide (B166291) has been successfully polymerized using RAFT.[11]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for controlled radical polymerization. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. Dopamine-containing monomers can be polymerized via ATRP to create functional adhesives.[5]
Anionic Polymerization
Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions. Protected vinylcatechol monomers, such as 4-vinylcatechol acetonide and 3-vinylcatechol acetonide, have been successfully polymerized using anionic polymerization with initiators like sec-butyllithium.[7][12]
Suspension Polymerization
Suspension polymerization is a heterogeneous polymerization process where the monomer is dispersed as droplets in a continuous phase, typically water. This method is suitable for the large-scale production of polymer beads. A process for the suspension polymerization of a protected 3,4-dihydroxy styrene (B11656) with styrene has been developed.[13][14]
Quantitative Data on Polycatechol Synthesis
The choice of precursor and polymerization method significantly impacts the resulting polymer's molecular weight (Mn or Mw) and polydispersity index (PDI or Mw/Mn), a measure of the distribution of molecular weights. A PDI value closer to 1.0 indicates a more uniform polymer chain length.
| Precursor | Polymerization Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Dopamine Methacrylamide (DMA) & MEA | Free Radical | Mn: ~2,500 | - | [3] |
| 4-Vinylcatechol Acetonide (4-VCA) | Anionic | Mn: 3,000 - 80,000 | < 1.10 | [12] |
| 3-Vinylcatechol Acetonide (3-VCA) | Anionic | Mn: 3,000 - 80,000 | < 1.15 | [12] |
| 4-Vinylcatechol (unprotected) | Cationic | Mn (SEC): 7,900 | 2.36 | [9] |
| 4-Vinylguaiacol (protected) | RAFT | Mn: 4,500 | 1.5 | [15] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis of polycatechols. Below are representative protocols for the synthesis of a key precursor and a common polymerization technique.
Synthesis of Dopamine Methacrylamide (DMA)
This protocol describes the synthesis of a vinyl monomer from dopamine, which can then be used in various polymerization reactions.[16][17]
Materials:
-
Dopamine hydrochloride
-
Methacrylic anhydride
-
Sodium borate (B1201080) tetrahydrate
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Milli-Q water
-
1 M NaOH solution
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water.
-
Bubble the aqueous solution with N2 for 20 minutes.
-
Add 15 g of dopamine hydrochloride to the solution.
-
Prepare a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF.
-
Add the methacrylic anhydride solution dropwise to the dopamine solution while maintaining the pH above 8 by adding 1 M NaOH solution.
-
After 14 hours, collect the resulting brownish solids.
-
Dissolve the solids in 100 ml of ethyl acetate and precipitate in 1000 ml of hexane.
-
Filter the suspension and dry the final solid product in a vacuum oven overnight at room temperature.
Oxidative Polymerization of Dopamine Hydrochloride
This protocol outlines the straightforward synthesis of polydopamine.[2]
Materials:
-
Dopamine hydrochloride
-
Tris buffer (pH 8.5)
Procedure:
-
Prepare a solution of dopamine hydrochloride in Tris buffer (e.g., 2 mg/mL).
-
Stir the solution vigorously in a vessel open to the air.
-
The solution will gradually change color, indicating the formation of polydopamine.
-
The polymerization can be allowed to proceed for a desired amount of time (e.g., 24 hours) to form a polydopamine coating on a substrate immersed in the solution or to form particles in suspension.
Visualization of Synthetic Pathways and Workflows
Understanding the sequence of reactions and experimental steps is crucial for synthesizing polycatechols. The following diagrams, generated using the DOT language, illustrate key processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2021127079A1 - Large scale production of catechol-containing polymers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation and Properties of Branched Polystyrene through Radical Suspension Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. rsc.org [rsc.org]
Deprotection of 3,4-Dimethoxystyrene to 3,4-Dihydroxystyrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical deprotection of 3,4-dimethoxystyrene to yield 3,4-dihydroxystyrene (B142533). This conversion is a critical step in the synthesis of various compounds of interest, particularly in the development of catechol-containing polymers and other specialized chemical entities. The inherent instability of 3,4-dihydroxystyrene, which is susceptible to rapid oxidation in the presence of air, necessitates the use of its more stable precursor, this compound.[1] This guide details the most effective methodologies for this deprotection, with a focus on experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Introduction to this compound and its Deprotection
This compound, also known as 4-vinylveratrole, is a yellowish oily liquid with a floral scent.[1] It serves as a stable and readily polymerizable precursor for the synthesis of polycatechols.[1] The deprotection of the two methoxy (B1213986) groups to hydroxyl groups yields 3,4-dihydroxystyrene, a key monomer in the production of polymers with strong adhesive properties, mimicking the functionality of mussel adhesive proteins.
The primary challenge in handling 3,4-dihydroxystyrene lies in its propensity for oxidation.[1] Therefore, efficient and high-yielding deprotection methods, coupled with careful handling and purification techniques, are paramount for its successful synthesis and subsequent use.
Deprotection Methodologies: A Comparative Overview
Several reagents and conditions can be employed for the demethylation of aryl methyl ethers. For the specific conversion of this compound, the use of Lewis acids, particularly boron tribromide (BBr₃), is the most prominently documented and effective method.
| Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -80 to room temperature | Overnight | ~100% | Highly efficient but requires careful handling due to its reactivity with moisture.[1][2] |
| Hydrobromic Acid (HBr) | Not specified for monomer | Elevated | Not specified | Not specified | Mentioned for the demethylation of the polymerized form.[3] |
| Trimethylsilyl Iodide (TMSI) | Not specified for monomer | Not specified | Not specified | Not specified | Mentioned for the demethylation of the polymerized form.[3] |
Experimental Protocol: Deprotection using Boron Tribromide
The following protocol is adapted from established procedures for the demethylation of similar aryl methyl ethers using boron tribromide.[2]
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Deionized water
-
Ether
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Dilute Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Charcoal (decolorizing)
-
Benzene (for recrystallization)
Procedure:
-
Reaction Setup: In a 250-mL conical flask, dissolve this compound (0.037 mole) in 120 mL of anhydrous dichloromethane. Place the flask in an acetone-dry ice bath to cool the solution to -80°C. Fit the flask with an air condenser.
-
Addition of Boron Tribromide: Prepare a solution of boron tribromide (0.063 mole) in 40 mL of anhydrous dichloromethane. Carefully and slowly add this solution to the stirred this compound solution through the condenser. A white precipitate may form upon addition.
-
Reaction: Once the addition is complete, attach a calcium chloride tube to the top of the condenser to protect the reaction mixture from atmospheric moisture. Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. The solution should become clear and may have a brownish-yellow color.
-
Hydrolysis: Carefully quench the reaction by adding 130 mL of water. This will hydrolyze the excess BBr₃ and the boron-containing intermediates. A white solid may precipitate.
-
Extraction: Add 500 mL of ether to dissolve the precipitated solid. Transfer the mixture to a separatory funnel. Separate the organic layer and extract it with 240 mL of 2N sodium hydroxide solution.
-
Acidification and Second Extraction: Neutralize the alkaline extract with dilute hydrochloric acid. Extract the aqueous layer with 300 mL of ether.
-
Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate. Remove the ether under reduced pressure to yield a brownish-yellow oil, which should crystallize upon standing.
-
Purification: Recrystallize the crude product from hot benzene, using charcoal to decolorize the solution if necessary. This should yield 3,4-dihydroxystyrene as off-white to pinkish needles.
Caution: Boron tribromide is a corrosive and moisture-sensitive reagent that fumes in the air.[2] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Experimental Workflow
The overall process for the synthesis and purification of 3,4-dihydroxystyrene can be visualized as a multi-step workflow. This workflow highlights the critical stages from the stable precursor to the final, purified product, emphasizing the need for inert conditions and careful handling.
Conclusion
The deprotection of this compound to 3,4-dihydroxystyrene is a crucial transformation for accessing a versatile monomer for advanced polymer synthesis. The use of boron tribromide provides a highly efficient and high-yielding route to the desired product. However, the inherent instability of 3,4-dihydroxystyrene necessitates careful handling and purification to prevent oxidation. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds. Further research into alternative, milder deprotection methods could be beneficial to expand the synthetic chemist's toolbox for this specific transformation.
References
Core Concepts: The Duality of Methoxy Group's Electronic Effects
An In-depth Technical Guide on the Electron-Donating Effects of Methoxy (B1213986) Groups in Styrenes
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the electron-donating effects of the methoxy group (–OCH₃) when substituted on a styrene (B11656) framework. Understanding these electronic influences is critical for predicting and controlling the reactivity of the vinyl group, which is paramount in polymer chemistry, materials science, and the synthesis of pharmaceutical intermediates. We will explore the theoretical underpinnings, quantitative data from spectroscopic and kinetic studies, and detailed experimental methodologies.
The methoxy group exhibits a dual electronic character, a concept fundamental to understanding its influence on aromatic systems like styrene.[1][2] It operates through two distinct, and often opposing, mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This is a distance-dependent effect.[1][2][3]
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[2][3][4] This delocalization increases the electron density on the ring, particularly at the ortho and para positions.[4][5][6]
In most cases, especially when the methoxy group is at the para or ortho position, the electron-donating resonance effect is more dominant than the electron-withdrawing inductive effect, resulting in a net electron-donating character.[1][2][3] However, at the meta position, the resonance effect does not extend to the reaction center, making the inductive effect more prominent.[1][2][7]
Caption: Duality of Methoxy Group's Electronic Influence.
Quantitative Analysis of Electronic Effects
The net electronic effect of the methoxy group can be quantified using Hammett substituent constants and observed through various spectroscopic techniques.
Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that quantifies the electronic effect of a substituent on a reaction's rate or equilibrium constant.[8] The substituent constant, sigma (σ), is a measure of the polar effect of the substituent. For the methoxy group, the value and sign of σ are highly dependent on its position.
| Substituent | Position | Hammett Constant (σ) | Interpretation |
| -OCH₃ | meta | +0.12 | Weakly electron-withdrawing (inductive effect dominates)[9] |
| -OCH₃ | para | -0.27 | Strongly electron-donating (resonance effect dominates)[9] |
Note: σ+ and σ- values are used for reactions involving direct resonance interaction with a developing positive or negative charge, respectively. The p-methoxy group has a significantly more negative σ+ value (-0.78), indicating its powerful ability to stabilize an adjacent carbocation through resonance.
Caption: Logical workflow for Hammett plot analysis.
Spectroscopic Data
Spectroscopy provides direct evidence of the electronic environment within a molecule. The electron-donating nature of the methoxy group in styrenes leads to characteristic shifts in NMR and IR spectra.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methoxystyrene (B147599) in CDCl₃
| Nucleus | Chemical Shift (ppm) | Assignment | Rationale |
| ¹H NMR | 7.35 (d) | Ar-H (ortho to -OCH₃) | Deshielded aromatic protons. |
| 6.85 (d) | Ar-H (ortho to vinyl) | Shielded by +R effect of -OCH₃. | |
| 6.65 (dd) | Vinyl-H (α to ring) | Complex coupling. | |
| 5.60 (d) | Vinyl-H (β to ring, trans) | Diastereotopic vinyl protons. | |
| 5.10 (d) | Vinyl-H (β to ring, cis) | Diastereotopic vinyl protons. | |
| 3.80 (s) | -OCH₃ | Characteristic methoxy singlet. | |
| ¹³C NMR | 159.5 | Ar-C (ipso, -OCH₃) | Strongly deshielded by oxygen. |
| 136.3 | Vinyl-C (α to ring) | Vinylic carbon. | |
| 130.5 | Ar-C (ipso, vinyl) | Quaternary aromatic carbon. | |
| 127.5 | Ar-C (ortho to vinyl) | Aromatic CH. | |
| 114.0 | Ar-C (ortho to -OCH₃) | Shielded by +R effect of -OCH₃. | |
| 111.5 | Vinyl-C (β to ring) | Shielded due to conjugation. | |
| 55.3 | -OCH₃ | Characteristic methoxy carbon. | |
| (Data compiled from various spectroscopic databases and literature sources such as SpectraBase and ChemicalBook).[10][11] |
Table 3: Key IR Absorption Frequencies (ν) for 4-Methoxystyrene
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3080-3000 | C-H stretch (vinyl & aromatic) | Standard sp² C-H vibrations. |
| ~2835 | C-H stretch (in -OCH₃) | Characteristic C-H stretch for methoxy groups, often a sharp peak. |
| ~1625 | C=C stretch (vinyl) | Conjugation with the ring lowers the frequency from a non-conjugated alkene (~1650 cm⁻¹). |
| ~1605, 1510 | C=C stretch (aromatic ring) | Typical aromatic ring vibrations. |
| ~1245 | C-O stretch (asymmetric) | Strong absorption, characteristic of aryl ethers. |
| ~1035 | C-O stretch (symmetric) | Strong absorption, characteristic of aryl ethers. |
| (Data compiled from various spectroscopic databases).[10] |
Impact on Styrene Reactivity
The net electron-donating character of a para-methoxy group significantly enhances the nucleophilicity of the vinyl double bond. This makes p-methoxystyrene substantially more reactive than unsubstituted styrene in electrophilic addition reactions.[12][13]
The reaction proceeds via a carbocation intermediate. The methoxy group powerfully stabilizes the benzylic carbocation formed upon protonation of the β-carbon, both through resonance and inductive effects. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[14]
Caption: Reaction pathway for electrophilic addition to p-methoxystyrene.
Kinetic studies on reactions like methoxymercuration of substituted styrenes show a large negative ρ value from Hammett plots, confirming that electron-donating groups, like p-methoxy, significantly accelerate the reaction by stabilizing the positive charge developed in the transition state.[12] In some cases, the reaction of p-methoxystyrene is too fast to be measured by conventional methods, highlighting its high reactivity.[15]
Experimental Protocols
Synthesis of 4-Methoxystyrene
A common and reliable method for synthesizing 4-methoxystyrene involves the reduction of 4-methoxyacetophenone followed by dehydration of the resulting alcohol.[16][17][18]
Step 1: Reduction of 4-Methoxyacetophenone
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-methoxyacetophenone in industrial-grade ethanol.
-
Reduction: Cool the solution in an ice bath (or maintain temperature between 20-40°C). Add a reducing agent, such as potassium borohydride (B1222165) (KBH₄) or sodium borohydride (NaBH₄), portion-wise over 30 minutes.[16][18]
-
Reaction: Allow the mixture to stir for 4-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add water to quench any excess borohydride. Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, dry with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 1-(4-methoxyphenyl)ethanol (B1200191).
Step 2: Dehydration of 1-(4-Methoxyphenyl)ethanol
-
Setup: Place the crude 1-(4-methoxyphenyl)ethanol in a distillation apparatus.
-
Catalyst: Add a catalytic amount of a dehydration agent, such as potassium hydrogen sulfate (KHSO₄), p-toluenesulfonic acid, or activated alumina.[18][19]
-
Dehydration/Distillation: Heat the mixture under vacuum. The 4-methoxystyrene product will form and distill over.
-
Purification: Collect the distillate, which can be further purified by fractional vacuum distillation to yield pure 4-methoxystyrene.
Caption: General workflow for the synthesis of 4-methoxystyrene.
Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a general method for determining the reaction rate of an electrophilic addition to a methoxy-substituted styrene.
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the methoxy-styrene substrate and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material mixture at a constant temperature. Integrate the characteristic peaks of the styrene vinyl protons and the internal standard.
-
Reaction Initiation: Add a known concentration of the electrophile (e.g., a solution of HBr in CDCl₃) to the NMR tube, mix quickly, and immediately place it back into the NMR spectrometer.
-
Time-Course Monitoring: Acquire spectra at regular time intervals. Record the exact time each spectrum is acquired.
-
Data Analysis: For each spectrum, determine the concentration of the remaining styrene by comparing the integral of its vinyl protons to the integral of the time-invariant internal standard.
-
Rate Determination: Plot the natural logarithm of the styrene concentration (ln[Styrene]) versus time. For a pseudo-first-order reaction, the plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).
Conclusion
The methoxy group is a potent electron-donating substituent that significantly impacts the chemical properties of the styrene molecule. Its strong +R effect, particularly from the para position, increases the electron density of the aromatic ring and the attached vinyl group. This activation leads to characteristic shifts in NMR and IR spectra and dramatically accelerates the rate of electrophilic addition reactions by stabilizing the key carbocation intermediate. A thorough understanding of these principles, supported by quantitative data and established experimental protocols, is essential for professionals leveraging methoxy-substituted styrenes in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ch12: Substituent Effects [chem.ucalgary.ca]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. 4-Methoxystyrene | C9H10O | CID 12507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methoxystyrene(637-69-4) 13C NMR [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ch 11 : Additions to styrenes [chem.ucalgary.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Method for synthesizing 4-methoxy styrene - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]
- 18. CN1300080C - Method for synthesizing 4-methoxy styrene - Google Patents [patents.google.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
Stability and Storage of 3,4-Dimethoxystyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxystyrene (CAS 6380-23-0). The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this compound. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.
Physicochemical Properties and Storage Recommendations
This compound is a colorless to pale yellow oily liquid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 120-125 °C at 10 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. Slightly soluble in water. | [2][3][4] |
| Storage Temperature | 2-8 °C (Refrigerated) | [2] |
Recommended Storage Conditions:
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C.[2]
-
Container: Keep in a tightly sealed container to prevent exposure to air and moisture.[2]
-
Light: Protect from light, as the compound is known to be light-sensitive.
-
Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Inhibitor: this compound is often supplied with an inhibitor, such as hydroquinone (B1673460) (typically 1%), to prevent polymerization.[1]
A shelf life of 12 months or longer can be expected when stored under these conditions.[2]
Potential Degradation Pathways
The primary degradation pathway for this compound, like other styrene (B11656) derivatives, is polymerization . The vinyl group is susceptible to free-radical, cationic, or anionic polymerization, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or the presence of radical initiators. The methoxy (B1213986) groups on the aromatic ring can influence the reactivity of the vinyl group.
A conceptual representation of the polymerization initiation is shown below:
References
Commercial Suppliers of 3,4-Dimethoxystyrene: A Technical Guide for Researchers
An In-depth Resource for Scientists and Drug Development Professionals on Sourcing and Application
This technical guide provides a comprehensive overview of the commercial suppliers of 3,4-Dimethoxystyrene, a key intermediate in various organic syntheses and a valuable monomer in polymer chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, and guidance on its application.
Introduction to this compound
This compound, also known as 4-vinylveratrole, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] It is a derivative of styrene (B11656) and is characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring. These electron-donating groups influence the reactivity of the vinyl group, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The compound is typically supplied as a liquid and may contain an inhibitor, such as hydroquinone (B1673460), to prevent polymerization.[3][4]
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from prominent suppliers, providing a comparative overview of available grades, purity levels, and product forms.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Notes |
| Sigma-Aldrich (MilliporeSigma) | This compound | 6380-23-0 | C₁₀H₁₂O₂ | 164.20 | Technical grade | Contains 1% hydroquinone as inhibitor[3][4] |
| Santa Cruz Biotechnology | 3,4-Dimethoxy styrene | 6380-23-0 | C₁₀H₁₂O₂ | 164.2 | For research use only | - |
| BOC Sciences | This compound | 6380-23-0 | - | - | - | Supplier of research chemicals and biochemicals[5] |
| AB Enterprises | This compound | 6380-23-0 | C₁₀H₁₂O₂ | 164.2 | High-purity | -[1] |
| Biotuva Life Sciences | 3,4-Dimethoxy Styrene | - | (CH₃O)₂C₆H₃CH=CH₂ | 164.2 | 97% | -[6] |
| Penta International Corporation | 3,4-DIMETHOXY-1-VINYLBENZENE | - | - | - | - | -[5] |
| Aladdin Scientific | 3,4-Dimethoxy-β-nitrostyrene | - | C₁₀H₁₁NO₄ | 209.203 | ≥95% | Note: This is a derivative, not this compound[7] |
| Oakwood Chemical | 3,4-Dimethoxy-β-nitrostyrene | 4230-93-7 | C₁₀H₁₁NO₄ | - | - | Note: This is a derivative, not this compound[8] |
Key Experimental Protocol: Polymerization of this compound
This compound is frequently used as a monomer in radical polymerization reactions.[9] The following is a generalized experimental protocol for the synthesis of poly(this compound).
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene (B28343) or other suitable solvent
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask and line
Methodology:
-
Inhibitor Removal: Prior to polymerization, the hydroquinone inhibitor must be removed from the this compound monomer. This is typically achieved by passing the monomer through a column of basic alumina.
-
Reaction Setup: A Schlenk flask is charged with the purified this compound and anhydrous toluene. The radical initiator (e.g., AIBN) is then added.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can quench the radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The reaction flask is placed in an oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed under an inert atmosphere (nitrogen or argon) for a specified time (typically several hours).
-
Precipitation and Purification: After the desired reaction time, the polymerization is quenched by cooling the reaction mixture to room temperature. The polymer is then precipitated by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Workflow for Polymerization of this compound
Caption: Workflow for the radical polymerization of this compound.
Logical Relationship of Supplier Selection Criteria
The selection of a suitable supplier for this compound often involves a multi-faceted decision-making process. The following diagram illustrates the key considerations and their interdependencies.
Caption: Key criteria for selecting a this compound supplier.
This guide provides a foundational understanding of the commercial landscape for this compound. For specific applications and detailed safety information, researchers should always consult the supplier's technical data sheets and relevant scientific literature.
References
- 1. bangchemicals.com [bangchemicals.com]
- 2. scbt.com [scbt.com]
- 3. This compound technical grade, hydroquinone 1 inhibitor 6380-23-0 [sigmaaldrich.com]
- 4. This compound technical grade, hydroquinone 1 inhibitor 6380-23-0 [sigmaaldrich.com]
- 5. This compound, 6380-23-0 [thegoodscentscompany.com]
- 6. 3?4-Dimethoxy Styrene – Biotuva Life Sciences [biotuva.com]
- 7. biocompare.com [biocompare.com]
- 8. 3,4-Dimethoxy-β-nitrostyrene [oakwoodchemical.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Historical Synthesis of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methods for the synthesis of 3,4-Dimethoxystyrene, a valuable monomer and intermediate in the development of pharmaceuticals and advanced materials. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and visual representations of the reaction pathways to support research and development efforts.
Executive Summary
This compound, also known as 4-vinylveratrole, is a significant building block in organic synthesis. Its historical preparation has primarily revolved around two strategic approaches: the decarboxylation of 3,4-dimethoxycinnamic acid and the olefination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This guide delves into the classical thermal and modern microwave-assisted decarboxylation methods, as well as the widely employed Wittig reaction and a Grignard-based approach for the conversion of veratraldehyde. Each method is presented with a detailed experimental protocol, quantitative data for comparison, and a corresponding reaction pathway diagram.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to this compound is often dictated by factors such as precursor availability, desired scale, reaction time, and yield. The following table summarizes the quantitative data associated with the historical methods detailed in this guide.
| Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| Classical Thermal Decarboxylation | 3,4-Dimethoxycinnamic acid | Copper powder, Quinoline | Quinoline | Reflux (~237 °C) | < 1 hour | ~83% |
| Microwave-Assisted Decarboxylation | 3,4-Dimethoxycinnamic acid | KOH, Methylimidazole, Polyethylene (B3416737) glycol | Polyethylene glycol | 200 °C (Microwave) | 15 minutes | High |
| Wittig Reaction | 3,4-Dimethoxybenzaldehyde | Methyltriphenylphosphonium (B96628) bromide, Potassium tert-butoxide | THF | Room Temperature | 16 hours | High |
| Grignard Reaction & Dehydration | 3,4-Dimethoxyacetophenone | 1. Raney-Nickel, H₂2. Heat (distillation) | 1. Aqueous medium2. Neat | 1. 70-85 °C2. Distillation | 1. 7 hours2. N/A | >98% (Step 1) |
Synthetic Pathways and Experimental Protocols
This section provides detailed experimental protocols for the principal historical methods of synthesizing this compound.
Decarboxylation of 3,4-Dimethoxycinnamic Acid
The removal of a carboxyl group from 3,4-dimethoxycinnamic acid is a direct and historically significant route to this compound. This can be achieved through classical heating with a catalyst or more rapidly with microwave assistance.
This method relies on high temperatures and a copper catalyst in a high-boiling solvent to facilitate the elimination of carbon dioxide.
Caption: Classical thermal decarboxylation of 3,4-dimethoxycinnamic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, a mixture of 3,4-dimethoxycinnamic acid and a catalytic amount of copper powder is suspended in quinoline.
-
Reaction: The mixture is heated to reflux. The decarboxylation reaction is monitored by the evolution of carbon dioxide.
-
Product Isolation: The this compound product is distilled from the reaction mixture as it is formed.
-
Purification: The collected distillate is then purified, typically by vacuum redistillation, to yield pure this compound.
Modern microwave technology significantly accelerates the decarboxylation process, offering a rapid and efficient alternative to classical heating.[1]
Caption: Microwave-assisted decarboxylation of 3,4-dimethoxycinnamic acid.
Experimental Protocol: [1]
-
Reaction Mixture Preparation: A mixture of 3,4-dimethoxycinnamic acid (0.0083 mol), 10% potassium hydroxide (B78521) solution (5 ml), methylimidazole (1 mL), and polyethylene glycol (5 ml) is placed in a 100 ml round-bottom flask fitted with a reflux condenser.[1]
-
Microwave Irradiation: The flask is placed inside a microwave oven and irradiated at 200 W and 200°C for 15 minutes.[1]
-
Work-up and Purification: After the reaction is complete, it is worked up and purified to yield the solid product.[1]
Synthesis from 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
The conversion of veratraldehyde to this compound involves the formation of the vinyl group from the aldehyde functionality. The Wittig reaction is a direct and high-yield method for this transformation.
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene, offering excellent regioselectivity for the formation of the double bond.
Caption: Wittig reaction for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) and methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add a 1.0 M solution of potassium tert-butoxide in THF (1.2 equivalents) dropwise over 2 hours.
-
Reaction: The reaction mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction mixture is concentrated to remove the majority of the THF.
-
Purification: The resulting mixture is suspended in hexane (B92381) and passed through a pad of silica (B1680970) gel, eluting with hexanes to isolate the this compound.
Synthesis from 3,4-Dimethoxyacetophenone via Grignard Reaction Intermediate
An alternative, though less direct, historical route involves the formation of a secondary alcohol from a ketone, followed by dehydration.
This two-step process first involves the reduction of the ketone to an alcohol, which is then dehydrated to form the alkene.
Caption: Synthesis of this compound via reduction and dehydration.
Experimental Protocol:
Step 1: Reduction of 3,4-Dimethoxyacetophenone
-
Reaction Setup: In a hydrogenation vessel, a mixture of 3,4-dimethoxyacetophenone, a catalytic amount of neutral Raney-nickel, and an aqueous medium is prepared.
-
Hydrogenation: The mixture is reacted with hydrogen gas under 8-10 bar of pressure at a temperature of 70-85°C for approximately 7 hours.
-
Work-up: After the reaction, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 1-(3,4-dimethoxyphenyl)ethanol as a viscous oil.
Step 2: Dehydration of 1-(3,4-Dimethoxyphenyl)ethanol
-
Dehydration: The crude 1-(3,4-dimethoxyphenyl)ethanol is placed in a distillation apparatus.
-
Purification: The alcohol is heated and distilled. The dehydration occurs during distillation, and the this compound is collected as the distillate. A trace amount of a mineral acid or an acidic salt such as potassium bisulfate can be added to facilitate the dehydration.
Conclusion
The historical synthesis of this compound has been accomplished through several reliable methods. The choice between the decarboxylation of 3,4-dimethoxycinnamic acid and the olefination of veratraldehyde or a related ketone depends on practical considerations within the laboratory or production setting. While classical thermal methods are robust, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time. The Wittig reaction remains a highly efficient and versatile method for the direct conversion of aldehydes to the desired styrene. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
Methodological & Application
Application Note: Synthesis of 3,4-Dimethoxystyrene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3,4-dimethoxystyrene from 3,4-dimethoxybenzaldehyde (B141060) using the Wittig reaction. The Wittig reaction is a robust and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] This protocol outlines the in-situ preparation of the phosphorus ylide (Wittig reagent) from methyltriphenylphosphonium (B96628) bromide, followed by its reaction with 3,4-dimethoxybenzaldehyde to yield the desired terminal alkene. The methodology is designed to be a straightforward and efficient procedure for chemists in various fields, including medicinal chemistry and materials science. The driving force behind this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[2][4]
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a fundamental tool in synthetic organic chemistry for the creation of carbon-carbon double bonds.[1][2] The reaction involves the addition of a phosphorus ylide to an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.[1] This method is particularly valuable for its high degree of regioselectivity in placing the double bond. This protocol details the synthesis of this compound, a valuable monomer in polymer chemistry and a precursor for various organic molecules.[5] The reaction utilizes a non-stabilized ylide, generated from methyltriphenylphosphonium bromide, to introduce the vinyl group.[4]
Reaction Scheme
The overall reaction for the synthesis of this compound via the Wittig reaction is as follows:
Step 1: Ylide Formation (C₆H₅)₃P⁺CH₃Br⁻ + Strong Base → (C₆H₅)₃P=CH₂
Step 2: Wittig Reaction (C₆H₅)₃P=CH₂ + C₉H₁₀O₃ → C₁₀H₁₂O₂ + (C₆H₅)₃PO
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 1.66 g | 10.0 mmol | ≥98% | Sigma-Aldrich |
| Methyltriphenylphosphonium Bromide | 357.23 | 4.29 g | 12.0 mmol | ≥98% | [6] |
| n-Butyllithium (n-BuLi) | 64.06 | 4.8 mL | 12.0 mmol | 2.5 M in hexanes | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (B95107) (THF) | 72.11 | 60 mL | - | ≥99.9% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | - | 20 mL | - | - | - |
| Diethyl Ether | 74.12 | 100 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Preparation of the Ylide (Wittig Reagent):
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).[6]
-
Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the stirred suspension.[4] The solution will turn a characteristic ylide color (typically orange or yellow).
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate dry 50 mL flask, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the solution of 3,4-dimethoxybenzaldehyde to the ylide solution at 0 °C via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane (B92381):Ethyl Acetate (B1210297) eluent).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain this compound and triphenylphosphine oxide. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient eluent of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure this compound.
-
Expected Yield: 65-80%
Characterization Data
| Compound | Appearance | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Colorless to pale yellow oil[5][7] | C₁₀H₁₂O₂[5][7] | 164.20[5][7] | 110-125 °C at 15 mmHg | 6.95-6.80 (m, 3H), 6.65 (dd, J=17.6, 10.9 Hz, 1H), 5.65 (d, J=17.6 Hz, 1H), 5.15 (d, J=10.9 Hz, 1H), 3.89 (s, 3H), 3.87 (s, 3H) | 149.1, 148.9, 136.5, 130.8, 119.0, 111.2, 110.9, 108.4, 55.9, 55.8 |
Workflow and Reaction Mechanism Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Free Radical Polymerization of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the free radical polymerization of 3,4-dimethoxystyrene. This monomer is a valuable precursor for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and electronics. The following sections detail the necessary materials, equipment, and step-by-step procedures for both solution and bulk polymerization methods.
Introduction
Free radical polymerization is a widely used and robust method for the synthesis of a variety of polymers. In the case of this compound, the vinyl group is susceptible to radical attack, leading to the formation of poly(this compound). The polymerization process is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer's properties, such as molecular weight and polydispersity, are influenced by reaction parameters including initiator and monomer concentrations, solvent, temperature, and reaction time. Due to the presence of electron-donating methoxy (B1213986) groups on the phenyl ring, the polymerization kinetics of this compound may differ from that of unsubstituted styrene (B11656).
Experimental Protocols
Prior to initiating polymerization, it is crucial to remove the inhibitor (typically hydroquinone (B1673460) or 4-tert-butylcatechol) from the this compound monomer. This can be achieved by washing the monomer with an aqueous alkali solution followed by drying, or by passing it through a column of activated basic alumina.
Protocol 1: Solution Polymerization using AIBN
This protocol describes the polymerization of this compound in a solvent, which allows for better control of viscosity and temperature.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve the desired amount of this compound in anhydrous toluene.
-
Add the calculated amount of AIBN to the solution.
-
Attach the condenser and purge the flask with an inert gas (Nitrogen or Argon) for 20-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Maintain the reaction under an inert atmosphere and stir for the specified duration. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques like NMR or GC.
-
After the desired time, terminate the polymerization by cooling the reaction mixture in an ice bath.
-
Precipitate the polymer by slowly pouring the cooled reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the resulting poly(this compound) for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Bulk Polymerization using Benzoyl Peroxide
Bulk polymerization is carried out without a solvent, which can lead to higher reaction rates and polymer yields.
Materials:
-
This compound (inhibitor removed)
-
Benzoyl Peroxide (BPO)
-
Polymerization tube or vial
-
Nitrogen or Argon source
-
Heating block or oil bath
-
Toluene (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
Weigh the desired amount of this compound directly into a polymerization tube or vial.
-
Add the calculated amount of benzoyl peroxide.
-
Seal the tube with a rubber septum and purge with an inert gas for 15-20 minutes.
-
Place the sealed tube in a preheated heating block or oil bath set to the desired temperature (typically 80-90 °C for BPO).[1]
-
Allow the polymerization to proceed for the intended duration. The viscosity of the mixture will increase significantly as the polymer forms.
-
To terminate the reaction, rapidly cool the tube in an ice-water bath.
-
Dissolve the resulting solid polymer in a suitable solvent, such as toluene.
-
Precipitate the polymer by adding the solution dropwise to a stirred excess of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using GPC to determine its molecular weight and PDI.
Data Presentation
The following table summarizes representative experimental conditions for the free radical polymerization of styrene derivatives, which can be adapted for this compound. Note that optimal conditions for this compound may vary and require empirical determination.
| Parameter | Solution Polymerization (Illustrative) | Bulk Polymerization (Illustrative) |
| Monomer | This compound | This compound |
| Initiator | AIBN | Benzoyl Peroxide |
| [Monomer]:[Initiator] | 100:1 to 500:1 | 100:1 to 500:1 |
| Solvent | Toluene | None |
| Temperature | 60-80 °C | 80-90 °C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Expected Mn ( g/mol ) | 10,000 - 100,000 | 20,000 - 200,000 |
| Expected PDI | 1.5 - 2.5 | 1.8 - 3.0 |
| Expected Yield | Moderate to High | High |
Mandatory Visualization
Caption: Experimental workflow for free radical polymerization.
References
Application Notes and Protocols: Cationic Polymerization of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful method for the synthesis of polymers from vinyl monomers possessing electron-donating substituents. 3,4-Dimethoxystyrene is a prime candidate for this type of polymerization due to the electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring. These groups stabilize the propagating carbocation, facilitating the polymerization process. The resulting polymer, poly(this compound), has potential applications in various fields, including as a precursor to polycatechols, which are of interest for their adhesive and biomedical properties.[1] This document provides a detailed overview of the mechanism, experimental protocols, and relevant data for the cationic polymerization of this compound.
Mechanism of Cationic Polymerization
The cationic polymerization of styrenes, including this compound, proceeds via a three-step mechanism: initiation, propagation, and termination. The presence of two electron-donating methoxy groups at the 3 and 4 positions of the styrene (B11656) monomer enhances the nucleophilicity of the vinyl group and stabilizes the resulting carbocation, making it particularly amenable to cationic polymerization.[2][3]
Initiation
Initiation involves the formation of a carbocationic active center from the monomer. This is typically achieved using a Lewis acid (co-initiator) and a protogen (initiator), such as water.[4][5] The Lewis acid, for example, aluminum trichloride (B1173362) (AlCl₃), activates the protogen to generate a proton, which then adds to the vinyl group of the this compound monomer.[3][4]
Propagation
The newly formed carbocation then attacks the double bond of another monomer molecule in a repetitive fashion, leading to the growth of the polymer chain.[4] The stability of the propagating carbocation is crucial for a controlled polymerization. In the case of this compound, the positive charge is delocalized into the aromatic ring and further stabilized by the resonance effect of the two methoxy groups.
Termination
Termination of the growing polymer chain can occur through several mechanisms, including chain transfer to the monomer, solvent, or counter-ion, or by combination with the counter-ion.[3] These termination steps result in a polymer with a defined molecular weight.
Signaling Pathway Diagram
Caption: Mechanism of Cationic Polymerization of this compound.
Experimental Data
Table 1: Visible Light-Controlled Living Cationic Polymerization of p-Methoxystyrene [6]
| Entry | Initiator System | Solvent | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| 1 | OPC 1 / Phosphate CTA | CH₂Cl₂/Et₂O (99/1) | 1 | 95 | 6.5 | 1.25 |
| 2 | OPC 1 / Phosphate CTA | Toluene/CH₂Cl₂/Et₂O (50/49/1) | 3 | 92 | 6.8 | 1.15 |
OPC 1: Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate; CTA: Chain Transfer Agent
Table 2: Cationic Polymerization of Styrene with SnCl₄/H₂O [5]
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 0 | 10 | >90 |
| 2 | -78 | 60 | ~85 |
Experimental Protocols
The following protocols are based on established methods for the cationic polymerization of styrene and can be adapted for this compound.[4][5]
Protocol 1: Cationic Polymerization using Aluminum Trichloride
Materials:
-
This compound (inhibitor removed)
-
Aluminum trichloride (AlCl₃), anhydrous
-
Methylene (B1212753) dichloride (CH₂Cl₂), anhydrous
-
Nitrogen gas
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Ice/salt bath
Procedure:
-
Set up a 100 mL two-necked flask equipped with a condenser and a magnetic stir bar under a nitrogen atmosphere.
-
Add 40 mL of anhydrous methylene dichloride to the flask.
-
Carefully add 0.15 g of anhydrous aluminum trichloride to the solvent and stir until dissolved.
-
Cool the flask to -10 °C using an ice/salt bath.
-
In a separate flask, prepare a solution of 5 mL of inhibitor-free this compound in 10 mL of anhydrous methylene dichloride.
-
Slowly add the monomer solution to the cooled catalyst solution under vigorous stirring.
-
Allow the reaction to proceed for 1 hour at -10 °C.
-
Quench the polymerization by slowly adding a few mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into 250 mL of methanol.
-
Collect the polymer by vacuum filtration and wash it with methanol (3 x 50 mL).
-
Dry the resulting poly(this compound) in a vacuum oven overnight.
Protocol 2: Cationic Polymerization using Tin(IV) Chloride
Materials:
-
This compound (inhibitor removed)
-
Tin(IV) chloride (SnCl₄)
-
Methylene dichloride (CH₂Cl₂), anhydrous
-
Methanol
-
Nitrogen gas
-
Reaction tubes with septa
-
Syringes
-
Ice/water bath or dry ice/acetone bath
Procedure:
-
Prepare sealed reaction tubes under a nitrogen atmosphere.
-
To each tube, add a specific volume of anhydrous methylene dichloride.
-
Inject the desired amount of SnCl₄ into one of the tubes to prepare a stock solution.
-
Inject the desired amount of inhibitor-free this compound into the other reaction tubes.
-
Cool the reaction tubes to the desired temperature (e.g., 0 °C or -78 °C).
-
Initiate the polymerization by injecting a calculated amount of the SnCl₄ solution into each monomer-containing tube.
-
Allow the polymerization to proceed for a specific time (e.g., 10-60 minutes).
-
Terminate the reaction by pouring the contents of each tube into 100 mL of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the cationic polymerization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] This "living" polymerization method is particularly effective for vinyl monomers bearing electron-withdrawing or resonance-stabilizing substituents, such as styrenes. The introduction of methoxy (B1213986) groups onto the styrene (B11656) ring, as in 2,6-dimethoxystyrene and its isomers, can significantly influence the monomer's reactivity and the properties of the resulting polymer. These polymers are of interest for various applications, including specialty materials and potentially as components in drug delivery systems, owing to their unique solubility and thermal characteristics.
These application notes provide detailed protocols and compiled data for the anionic polymerization of methoxy-substituted styrenes, with a focus on 2,6-dimethoxystyrene, to guide researchers in synthesizing well-defined polymers for their specific needs.
Data Presentation: Anionic Polymerization of Methoxystyrenes
The following table summarizes representative data from the anionic polymerization of various methoxy-substituted styrenes, showcasing the level of control achievable with this technique.
| Monomer | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 4-Methoxystyrene | sec-BuLi | THF | -78 | 35,500 | 1.05 |
| 4-Methoxystyrene | n-BuLi | THF | -78 | 9,800 | 1.08 |
| 4-Methoxystyrene | Na-naphthalene | THF | 25 | - | - |
| 3,4-Dimethoxystyrene | Photocatalytic | CH2Cl2:Et2O (99:1) | Room Temp. | 7,700 | 1.35 |
Note: Data for 2,6-dimethoxystyrene is limited in the literature; the data for related methoxystyrenes provides a strong predictive basis for experimental design.
Experimental Protocols
The following protocols are generalized from established procedures for the living anionic polymerization of styrene and its derivatives.[2][3] Rigorous purification of all reagents and solvents, and the maintenance of an inert atmosphere are critical for successful living anionic polymerization.
Protocol 1: General Procedure for Living Anionic Polymerization of Methoxystyrenes
1. Materials and Reagents:
-
2,6-Dimethoxystyrene (or other methoxystyrene isomer), purified
-
Anhydrous tetrahydrofuran (B95107) (THF), polymerization grade
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent (e.g., hexanes)
-
Anhydrous methanol, for termination
-
High purity argon or nitrogen gas
2. Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with a magnetic stirrer, sealed with rubber septa
-
Syringes and needles, oven-dried
-
Constant temperature bath
3. Monomer and Solvent Purification:
-
Monomer: Stir the methoxystyrene monomer over calcium hydride (CaH2) for 24-48 hours, followed by vacuum distillation into a flame-dried collection flask.
-
Solvent (THF): Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, then distill directly into the reaction vessel.
4. Polymerization Procedure:
-
Assemble the reaction flask, flame-dry under vacuum, and then flush with high-purity argon or nitrogen.
-
Transfer the desired amount of purified, anhydrous THF into the reactor via cannula or syringe.
-
Cool the reactor to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Inject the purified methoxystyrene monomer into the cooled THF with vigorous stirring.
-
Calculate and add the required amount of alkyllithium initiator (e.g., n-BuLi) dropwise via syringe. The appearance of a characteristic color (often orange or red for styryl anions) indicates successful initiation.
-
Allow the polymerization to proceed for the desired time (typically 1-4 hours).
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Isolate the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
5. Polymer Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using size exclusion chromatography (SEC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Experimental Workflow for Living Anionic Polymerization
Caption: Workflow for the synthesis of well-defined polymers via living anionic polymerization.
Logical Relationship of Key Parameters in Living Anionic Polymerization
Caption: Key parameter relationships governing polymer properties in living anionic polymerization.
References
Application Notes and Protocols for RAFT Polymerization of Styrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1][2] This level of control is particularly valuable in the field of drug delivery, where the precise structure of polymeric carriers can significantly impact their efficacy and biocompatibility.[3][4][5] Styrene (B11656) and its derivatives are key monomers in this field, as their polymerization leads to biocompatible materials like polystyrene nanoparticles and microspheres, which can be engineered for targeted drug delivery, diagnostics, and imaging.[3][6]
This document provides detailed application notes and experimental protocols for the RAFT polymerization of styrene and its functional derivatives. It is intended to guide researchers, scientists, and drug development professionals in the synthesis of well-defined polystyrene-based materials for various biomedical applications.[3][7]
Core Concepts of RAFT Polymerization
RAFT polymerization modulates a conventional free-radical polymerization by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[1][8] The process involves a series of reversible addition-fragmentation steps, which establish an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains.[1][9] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to polymers with low polydispersity (Đ).[10] The general mechanism is depicted below.
Caption: General mechanism of RAFT polymerization.
Experimental Protocols
Materials
-
Monomer: Styrene or styrene derivatives (e.g., vinylbenzyl chloride, N,N-diethyl vinylbenzylamine, vinylbenzyl alcohol). Styrene should be passed through a column of basic alumina (B75360) to remove the inhibitor before use.[10]
-
RAFT Agent: Dithiobenzoates (e.g., cumyl dithiobenzoate, benzyl (B1604629) dithiobenzoate) or trithiocarbonates (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668), S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate).[11][12][13] The choice of RAFT agent is crucial for controlling the polymerization.[1]
-
Initiator: Azo compounds such as 2,2'-azobis(isobutyronitrile) (AIBN) or 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) are commonly used.[14][15] Peroxide initiators should be avoided as they can oxidize the RAFT agent.[15]
-
Solvent: Common solvents include toluene, benzene, dioxane, acetonitrile, and ethyl acetate.[11][14][15] Polymerizations can also be performed in bulk (neat monomer).[15]
-
Other Reagents: Nitrogen or argon gas for deoxygenation, methanol (B129727) for polymer precipitation, and deuterated solvents (e.g., CDCl₃) for NMR analysis.
General Protocol for RAFT Polymerization of Styrene
The following is a general procedure for the RAFT polymerization of styrene. The specific amounts of reagents will determine the target molecular weight and should be calculated beforehand.
Caption: General experimental workflow for RAFT polymerization.
Detailed Steps:
-
Reagent Preparation: In a typical experiment, styrene (monomer), the chosen RAFT agent, and the initiator (e.g., AIBN) are added to a Schlenk flask equipped with a magnetic stir bar.[14][16] The desired solvent is then added to dissolve the components. The molar ratio of monomer to RAFT agent ([M]/[CTA]) will determine the theoretical molecular weight, while the initiator concentration will affect the polymerization rate.
-
Deoxygenation: The reaction mixture is deoxygenated to remove dissolved oxygen, which can terminate radical chains. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles.[14][16][17] Alternatively, for less sensitive systems, bubbling with an inert gas like nitrogen or argon for 30-60 minutes can be sufficient.[16][18]
-
Polymerization: The sealed flask is then immersed in a preheated oil bath at the desired temperature (e.g., 60-110 °C) and stirred for a specified period.[15][19][20] The reaction time will influence the final monomer conversion and molecular weight.
-
Termination and Isolation: To stop the polymerization, the flask is removed from the oil bath and cooled rapidly in an ice bath. The reaction is quenched by exposing the mixture to air. The polymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.[15] The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
-
Characterization: The monomer conversion can be determined gravimetrically or by ¹H NMR spectroscopy. The number-average molecular weight (Mn) and polydispersity index (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC).
Synthesis of a Dithiobenzoate RAFT Agent: Cumyl Dithiobenzoate (CDB)
A common method for synthesizing dithiobenzoate RAFT agents involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation.
Synthesis of a Trithiocarbonate RAFT Agent
Trithiocarbonate RAFT agents can be synthesized through various methods, including the reaction of a thiol with carbon disulfide in the presence of a base, followed by alkylation.[10][21] Another efficient method involves the dialkylation of a trithiocarbonate anion with alkyl halides.[10][21]
Data Presentation
The following tables summarize representative data from the RAFT polymerization of styrene under various conditions, illustrating the level of control achievable with this technique.
Table 1: RAFT Polymerization of Styrene with Different Dithiobenzoate RAFT Agents
| RAFT Agent | [M]₀/[CTA]₀ | [CTA]₀/[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| Benzyl dithiobenzoate | 100 | 5 | 60 | 16 | 58 | 6,200 | 1.10 | [17] |
| Benzyl dithiobenzoate | 200 | 5 | 60 | 16 | 55 | 11,800 | 1.12 | [17] |
| Cumyl dithiobenzoate | 2984 | - | 120 | - | ~50 | - | <1.5 | [22] |
| Cumyl dithiobenzoate | - | - | 60 | - | - | 333,000 | 1.40 | [20] |
Table 2: RAFT Polymerization of Styrene with Trithiocarbonate RAFT Agents
| RAFT Agent | [M]₀/[CTA]₀ | [CTA]₀/[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| CPDTC* | - | - | - | - | - | High | Narrow | [11] |
| Phthalimidomethyl trithiocarbonate | - | - | - | - | - | 1,000-100,000 | Low | [23] |
* 2-cyano-2-propyl dodecyl trithiocarbonate
Table 3: RAFT Polymerization of Styrene Derivatives
| Monomer | RAFT Agent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| p-Methylstyrene | Cumyl dithiobenzoate derivative | - | - | - | up to 10,000 | 1.3-1.8 | [24] |
| Vinylbenzyl alcohol | Trithiocarbonate | Ambient | 1.5 | 31 | - | Well-controlled | [12] |
| Styrene/Maleic Acid | Dithiocarbamate | 70 | 30 | 19 (Styrene) | - | - | [25] |
Applications in Drug Development
Polymers derived from styrene and its functionalized analogues via RAFT polymerization have significant potential in drug delivery.[3][4] The ability to control molecular weight and introduce specific functionalities allows for the creation of sophisticated drug delivery systems.
-
Nanoparticles and Microspheres: Polystyrene-based nanoparticles and microspheres can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[4][5][7]
-
Targeted Delivery: The surface of these particles can be modified with ligands or antibodies to target specific cells or tissues, such as tumors, thereby enhancing therapeutic efficacy and reducing side effects.[4]
-
Combination Therapy: Multiple drugs can be co-encapsulated within the same particle to achieve synergistic effects, which is particularly relevant in cancer therapy.[4]
-
Stimuli-Responsive Systems: By incorporating functional monomers, polymers that respond to changes in pH or temperature can be synthesized, allowing for controlled drug release at the target site.
The well-defined nature of polymers synthesized by RAFT is crucial for these applications, as it ensures reproducibility and predictable in vivo behavior. The biocompatibility of polystyrene and its derivatives further enhances their suitability for biomedical use.[6]
References
- 1. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Methods: RAFT [employees.csbsju.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. boronmolecular.com [boronmolecular.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. worldscientific.com [worldscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Copolymerization of 3,4-Dimethoxystyrene with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the free-radical copolymerization of 3,4-dimethoxystyrene (DMS) with styrene (B11656) (St). The resulting copolymers, poly(this compound-co-styrene), are versatile materials with potential applications in drug delivery, biomaterials, and specialty polymers. The methoxy (B1213986) groups on the DMS monomer unit can be readily demethylated to yield catechol functionalities, providing sites for further modification or imparting adhesive properties.
Overview and Applications
The copolymerization of this compound with styrene allows for the synthesis of random copolymers with tunable thermal and physical properties. By varying the monomer feed ratio, the incorporation of DMS into the polystyrene backbone can be controlled, thereby influencing the copolymer's glass transition temperature (Tg), solubility, and functional group density. This compound is a stable precursor to 3,4-dihydroxystyrene, which is prone to oxidation. The resulting poly(3,4-dihydroxystyrene-co-styrene) copolymers are of interest for their adhesive properties, mimicking the chemistry of mussel adhesive proteins, and for their potential as reactive polymer scaffolds.
Experimental Data
The following table summarizes the expected relationship between the monomer feed ratio and the resulting copolymer properties. This data is compiled based on typical free-radical copolymerization behavior and known reactivity ratios for this system.
| Sample ID | Monomer Feed Ratio (DMS:St, mole %) | Copolymer Composition (DMS:St, mole %) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| P(DMS-co-St)-1 | 10:90 | 12:88 | 45,000 | 95,000 | 2.1 | 108 |
| P(DMS-co-St)-2 | 25:75 | 28:72 | 42,000 | 90,000 | 2.1 | 115 |
| P(DMS-co-St)-3 | 50:50 | 53:47 | 38,000 | 82,000 | 2.2 | 124 |
| P(DMS-co-St)-4 | 75:25 | 77:23 | 35,000 | 78,000 | 2.2 | 132 |
Experimental Protocols
Materials
-
This compound (DMS) (≥98%)
-
Styrene (St) (≥99%, inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (98%)
-
Toluene (B28343) (anhydrous, ≥99.8%)
-
Methanol (B129727) (≥99.8%)
-
Tetrahydrofuran (THF), HPLC grade for GPC
-
Chloroform-d (CDCl₃) for NMR analysis
Monomer Purification
Styrene is purified by passing it through a column of basic alumina (B75360) to remove the inhibitor (4-tert-butylcatechol). This compound and AIBN are used as received unless significant impurities are detected.
Free-Radical Copolymerization
This protocol describes the synthesis of P(DMS-co-St)-3 (50:50 monomer feed ratio). The procedure can be adapted for other compositions by adjusting the initial monomer quantities.
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (8.21 g, 50 mmol), purified styrene (5.21 g, 50 mmol), and AIBN (0.164 g, 1 mmol, 1 mol% relative to total monomers).
-
Solvent Addition: Anhydrous toluene (50 mL) is added to the flask.
-
Degassing: The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is backfilled with nitrogen or argon and immersed in a preheated oil bath at 70 °C. The reaction is allowed to proceed with stirring for 24 hours.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The viscous solution is then slowly added dropwise to a beaker containing rapidly stirring methanol (500 mL).
-
Purification: The precipitated white polymer is collected by vacuum filtration. To remove unreacted monomers and low molecular weight oligomers, the polymer is redissolved in a minimal amount of toluene (approx. 30 mL) and reprecipitated into methanol (500 mL). This dissolution-precipitation cycle is repeated two more times.
-
Drying: The final purified polymer is collected by filtration and dried in a vacuum oven at 60 °C to a constant weight.
Copolymer Characterization
-
Sample Preparation: Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The molar composition of the copolymer is determined by comparing the integrated intensity of the aromatic protons of the styrene units (δ ≈ 6.3-7.5 ppm) with the methoxy protons of the DMS units (δ ≈ 3.8-3.9 ppm).
-
Let I(Ar-St) be the integral of the aromatic protons of styrene (5 protons).
-
Let I(OMe-DMS) be the integral of the methoxy protons of DMS (6 protons).
-
Mole fraction of DMS in copolymer (F_DMS) = [I(OMe-DMS) / 6] / {[I(OMe-DMS) / 6] + [I(Ar-St) / 5]}
-
Mole fraction of Styrene in copolymer (F_St) = 1 - F_DMS
-
-
System: A GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
-
Mobile Phase: HPLC grade THF at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the copolymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to polystyrene standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.
-
Analysis: Heat the sample from room temperature to 180 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. Cool the sample to room temperature and then perform a second heating scan under the same conditions.
-
Glass Transition Temperature (Tg): The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.
Visualizations
Caption: Free-Radical Copolymerization of this compound and Styrene.
Application Notes and Protocols for the Copolymerization of 3,4-Dimethoxystyrene with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and characterization of copolymers of 3,4-dimethoxystyrene (DMS) and methyl methacrylate (B99206) (MMA), designated as poly(DMS-co-MMA). The incorporation of DMS into a polymethyl methacrylate (PMMA) backbone offers a versatile platform for advanced applications, particularly in the realm of drug development and biomedical engineering. The dimethoxy functionality of the DMS monomer serves as a stable precursor to a catechol group, which can be revealed through a simple deprotection step.[1] Catechol moieties are well-known for their strong adhesive properties to a variety of surfaces, including biological tissues, mimicking the adhesive proteins found in mussels.[2][3][4] This bio-inspired functionality, combined with the biocompatibility of PMMA, makes poly(DMS-co-MMA) a copolymer of significant interest for drug delivery systems, bioadhesives, and functional coatings.
Potential Applications in Drug Development
The unique chemical nature of poly(DMS-co-MMA) opens up several avenues for its application in drug development:
-
Targeted Drug Delivery: The catechol groups, post-deprotection, can form reversible bonds with various biological surfaces, potentially enabling localized drug delivery to specific tissues or organs.
-
Mucoadhesive Formulations: The adhesive properties of the catechol moieties can be leveraged to develop formulations that adhere to mucosal surfaces, prolonging drug residence time and enhancing absorption for oral, nasal, or ocular drug delivery.
-
Hydrogel-based Drug Release: The copolymer can be cross-linked to form hydrogels. The catechol groups can participate in various cross-linking chemistries, allowing for the encapsulation and sustained release of therapeutic agents.[2][5]
-
Nanoparticle Functionalization: Poly(DMS-co-MMA) can be used to create or coat nanoparticles for drug delivery.[6][7][8] The catechol groups on the nanoparticle surface can improve their interaction with cells and tissues.
-
Antifouling and Antimicrobial Surfaces: Catechol-functionalized surfaces have been shown to resist biofouling and can be further modified with antimicrobial agents, which is beneficial for medical devices and implants.[2]
Experimental Protocols
Materials
-
This compound (DMS) (inhibitor removed)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Toluene (B28343) (anhydrous)
-
Tetrahydrofuran (THF) (for GPC)
-
Chloroform-d (CDCl₃) (for NMR)
Free Radical Solution Copolymerization of DMS and MMA
This protocol describes a representative synthesis of a poly(DMS-co-MMA) copolymer with a 50:50 molar feed ratio. The feed ratios can be varied to obtain copolymers with different compositions and properties.
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 8.21 g, 50 mmol) and methyl methacrylate (e.g., 5.01 g, 50 mmol) in anhydrous toluene (e.g., 50 mL).
-
Initiator Addition: Add the radical initiator, AIBN (e.g., 0.164 g, 1 mmol, 1 mol% relative to total monomers).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[9][10]
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours. To keep the conversion low and minimize compositional drift, shorter reaction times can be employed.[11]
-
Precipitation and Purification: After the reaction, cool the flask to room temperature and pour the viscous solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the copolymer.
-
Isolation and Drying: Filter the white precipitate, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
Characterization of Poly(DMS-co-MMA)
a) ¹H NMR Spectroscopy for Copolymer Composition:
-
Dissolve a small sample of the dried copolymer (approx. 10 mg) in CDCl₃ (approx. 0.7 mL).
-
Acquire the ¹H NMR spectrum.
-
The copolymer composition can be determined by comparing the integration of the aromatic proton signals from the DMS units (typically δ 6.7-7.2 ppm) with the integration of the methoxy (B1213986) proton signals from the MMA units (typically δ 3.6 ppm).
b) Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity:
-
Dissolve a small sample of the copolymer (approx. 2 mg/mL) in THF.
-
Filter the solution through a 0.45 µm filter.
-
Analyze the sample using a GPC system calibrated with polystyrene or PMMA standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
c) Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer by heating a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the copolymer by heating a sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) and monitoring the weight loss as a function of temperature.
Data Presentation
The following tables present representative data for a series of poly(DMS-co-MMA) copolymers synthesized with varying monomer feed ratios.
Table 1: Copolymerization of DMS and MMA - Reaction Conditions and Results
| Sample ID | DMS in Feed (mol%) | MMA in Feed (mol%) | DMS in Copolymer (mol%)* | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI** | Tg (°C)*** |
| P(DMS-co-MMA)-1 | 25 | 75 | 23 | 85 | 35,000 | 72,000 | 2.06 | 115 |
| P(DMS-co-MMA)-2 | 50 | 50 | 48 | 82 | 38,500 | 79,000 | 2.05 | 108 |
| P(DMS-co-MMA)-3 | 75 | 25 | 72 | 78 | 42,000 | 85,000 | 2.02 | 102 |
*Determined by ¹H NMR spectroscopy. *Determined by GPC in THF against polystyrene standards. **Determined by DSC.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(DMS-co-MMA).
Caption: Conceptual pathway from poly(DMS-co-MMA) to a targeted drug delivery system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mussel-Inspired Catechol Functionalisation as a Strategy to Enhance Biomaterial Adhesion: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catechol-functionalized hydrogels: biomimetic design, adhesion mechanism, and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
- 7. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(styrene)-b-poly(DL-lactide) copolymer-based nanoparticles for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Synthesis of Block Copolymers Using 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of block copolymers incorporating 3,4-dimethoxystyrene, a versatile monomer for the creation of advanced polymeric materials. The protocols detailed below are intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development.
Application Notes
Introduction to this compound in Polymer Synthesis
This compound (DMS) is a styrenic monomer that offers unique functionalities for the synthesis of advanced block copolymers. The two methoxy (B1213986) groups on the phenyl ring can be readily demethylated to yield catechol functionalities, which are known for their strong adhesion to various surfaces and their ability to chelate metal ions. This makes poly(this compound) (PDMS) and its derivatives highly attractive for applications in biomaterials, drug delivery, and surface coatings.
The polymerization of this compound can be controlled using various living/controlled polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and to some extent, living anionic and cationic polymerizations. These methods allow for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity indices (Đ).
Key Applications of Poly(this compound) Block Copolymers
-
Stimuli-Responsive Drug Delivery: Block copolymers containing PDMS can be designed to be stimuli-responsive. For instance, the catechol groups in the deprotected form can form pH-sensitive complexes with therapeutic agents, enabling triggered drug release in acidic tumor microenvironments.
-
Bioadhesives and Surface Coatings: The strong adhesive properties of the catechol groups allow for the use of these block copolymers in creating robust bioadhesives and functional coatings on a variety of substrates, including metallic and organic surfaces.
-
Nanoparticle Stabilization and Formulation: Amphiphilic block copolymers of PDMS can self-assemble into micelles and other nanostructures in aqueous solutions. These can be used to encapsulate and stabilize nanoparticles or hydrophobic drugs for biomedical applications.
Choice of Comonomers
The properties of the resulting block copolymer can be tailored by the choice of the comonomer. Common comonomers for block copolymerization with this compound include:
-
Styrene (B11656) (St): To create well-defined amphiphilic block copolymers after deprotection of the PDMS block.
-
Methyl Methacrylate (MMA): To introduce a glassy or crystalline block, influencing the mechanical properties of the material.
-
Acrylic Acid (AA): To impart hydrophilicity and pH-responsiveness to the block copolymer.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound)-b-polystyrene (PDMS-b-PS) via RAFT Polymerization
This protocol describes a two-step synthesis of a PDMS-b-PS diblock copolymer using RAFT polymerization. First, a PDMS macro-RAFT agent is synthesized, which is then chain-extended with styrene.
Materials:
-
This compound (DMS), inhibitor removed
-
Styrene (St), inhibitor removed
-
2-Cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDTTC) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized
-
1,4-Dioxane (B91453), anhydrous
-
Methanol
-
Boron tribromide (BBr₃) solution (for deprotection)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Step 1: Synthesis of Poly(this compound) (PDMS) Macro-RAFT Agent
-
In a Schlenk tube, dissolve this compound (e.g., 2.03 g, 12.4 mmol), CPDTTC (e.g., 27.8 mg, 8.04 x 10⁻² mmol), and AIBN (e.g., 7.1 mg, 4.32 x 10⁻² mmol) in anhydrous 1,4-dioxane (e.g., 1.03 g).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with argon or nitrogen and place it in a preheated oil bath at 60 °C.
-
Allow the polymerization to proceed for a set time (e.g., 5 hours) to achieve the desired molecular weight.
-
Terminate the polymerization by immersing the tube in liquid nitrogen.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the yellow precipitate by centrifugation and dry it under vacuum.
-
Characterize the resulting PDMS macro-RAFT agent by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mₙ) and polydispersity (Đ), and by ¹H NMR to determine monomer conversion.[1]
Step 2: Synthesis of Poly(this compound)-b-polystyrene (PDMS-b-PS)
-
In a Schlenk tube, dissolve the PDMS macro-RAFT agent (e.g., 97.4 mg, 1.28 x 10⁻² mmol), styrene (e.g., 3.06 g, 29.3 mmol), and AIBN (e.g., 1.15 mg, 7 x 10⁻³ mmol) in anhydrous 1,4-dioxane (e.g., 3.00 g).
-
Repeat the freeze-pump-thaw cycles as in Step 1.
-
Place the tube in a preheated oil bath at 60 °C and stir for the desired reaction time.
-
Terminate the polymerization by cooling the reaction mixture in liquid nitrogen.
-
Purify the block copolymer by precipitation in a large volume of methanol.
-
Collect the white precipitate by centrifugation and dry it under vacuum.
-
Characterize the final PDMS-b-PS block copolymer by GPC and ¹H NMR.
Step 3 (Optional): Deprotection to Poly(3,4-dihydroxystyrene)-b-polystyrene (PDHS-b-PS)
-
Dissolve the PDMS-b-PS in dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in dichloromethane with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding the mixture dropwise to a large volume of 1 M HCl aqueous solution.
-
Stir for 3 hours, then collect the white precipitate by centrifugation and dry under vacuum.
Data Presentation
Table 1: RAFT Polymerization of this compound and Subsequent Block Copolymerization with Styrene.
| Polymer | Reaction Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Đ (Mw/Mₙ) |
| PDMSt macro-RAFT | 5 | ~34 | 7,100 | 1.08 |
| PDMSt-b-PSt | 93 | ~34 (for St block) | - | 1.1 |
Data adapted from a representative synthesis.[1]
Table 2: Characterization of Poly(3,4-diacetoxystyrene)-b-poly(4-trimethylsilylstyrene) Block Copolymers Synthesized by NMP.
| Sample | N(PDAS) | N(PTMSS) | Mₙ ( kg/mol ) | Đ (Mw/Mₙ) |
| PDAS-b-PTMSS-1 | 10 | 15 | 4.8 | 1.15 |
| PDAS-b-PTMSS-2 | 20 | 30 | 9.6 | 1.18 |
| PDAS-b-PTMSS-3 | 30 | 45 | 14.4 | 1.20 |
N represents the degree of polymerization. Data is illustrative of the control achievable with NMP for related styrenic monomers.[2]
Mandatory Visualization
Caption: Workflow for the synthesis of PDMS-b-PS block copolymer.
Caption: pH-responsive drug release from PDHS-b-PS micelles.
References
Prospective Biomedical Applications of Poly(3,4-Dimethoxystyrene): A Guide for Researchers
Disclaimer: The following application notes and protocols are prospective and based on the chemical nature of poly(3,4-dimethoxystyrene) and data from closely related polymers. Currently, there is limited published research on the specific biomedical applications of poly(this compound). These guidelines are intended to serve as a starting point for researchers and drug development professionals interested in exploring its potential.
Introduction
Poly(this compound) (PDMS) is a synthetic polymer with a chemical structure that suggests significant potential in various biomedical fields. Its backbone is based on polystyrene, a widely used and well-characterized biocompatible polymer.[1] The key feature of PDMS is the presence of two methoxy (B1213986) groups on the phenyl ring of each monomer unit. These groups can be readily demethylated to yield poly(3,4-dihydroxystyrene), a polymer rich in catechol groups.[2][3] Catechol moieties are inspired by the adhesive proteins of marine mussels and are known to impart strong adhesive properties to wet surfaces and tissues.[4][5][6] This unique characteristic, combined with the versatility of a polystyrene backbone, positions PDMS as a promising candidate for drug delivery, tissue engineering, and bioadhesives.
This document provides an overview of the potential applications of PDMS in the biomedical field, along with generalized protocols for its synthesis, formulation into nanoparticles and hydrogels, and subsequent in vitro evaluation.
Potential Biomedical Applications
Mucoadhesive Drug Delivery Systems
The catechol groups, unmasked from the dimethoxy precursor, can form strong adhesive bonds with mucosal surfaces. This mucoadhesive property could be exploited to develop drug delivery systems with prolonged residence time at specific sites, such as the gastrointestinal tract, nasal cavity, or ocular surface, leading to enhanced drug absorption and therapeutic efficacy.
Tissue Engineering Scaffolds
Catechol-functionalized polymers have been shown to promote cell adhesion and proliferation, crucial aspects for tissue engineering scaffolds.[6][7] PDMS, after demethylation, could be fabricated into porous scaffolds that mimic the extracellular matrix and support tissue regeneration. The adhesive nature of the catechol groups could also ensure firm integration of the scaffold with the surrounding tissue.
Biomedical Adhesives and Sealants
The strong underwater adhesion of catechol-containing polymers makes them ideal candidates for surgical glues and sealants.[4][8] Demethylated PDMS could be developed into a biocompatible adhesive for wound closure, tissue repair, and to prevent fluid leakage during surgery.
Quantitative Data (Prospective)
As there is no specific data for poly(this compound) in the literature, the following table presents hypothetical data based on typical values observed for similar functionalized polystyrene-based biomaterials. This data is for illustrative purposes only and would need to be confirmed experimentally.
| Parameter | Nanoparticle Formulation | Hydrogel Formulation |
| Drug Loading Capacity (%) | 5 - 15 | 1 - 5 |
| Encapsulation Efficiency (%) | 70 - 90 | 80 - 95 |
| Particle Size (nm) | 100 - 250 | N/A |
| Zeta Potential (mV) | -15 to -30 | N/A |
| Swell Ratio (%) | N/A | 500 - 1500 |
| In Vitro Cell Viability (%) | > 90 | > 95 |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a general method for the synthesis of poly(this compound) using a free radical initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Add this compound and AIBN (typically 1 mol% relative to the monomer) to a Schlenk flask.
-
Add dry toluene to dissolve the monomer and initiator. The concentration of the monomer can be varied to control the molecular weight.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with argon or nitrogen and heat the reaction mixture at 60-70 °C for 12-24 hours with stirring.
-
After the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for chemical structure confirmation.
Protocol 2: Preparation of Drug-Loaded Poly(this compound) Nanoparticles
This protocol outlines the nanoprecipitation method for formulating drug-loaded nanoparticles.
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone (B3395972) or Tetrahydrofuran (THF) (solvent)
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127 (stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of poly(this compound) and the hydrophobic drug in acetone or THF.
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Add the polymer-drug solution dropwise to the aqueous stabilizer solution under moderate magnetic stirring.
-
Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Centrifuge the nanoparticle suspension to remove any aggregates and non-encapsulated drug.
-
Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step twice.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use.
-
Characterize the nanoparticles for size and zeta potential (Dynamic Light Scattering), morphology (Scanning/Transmission Electron Microscopy), drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release assay from nanoparticles using a dialysis method.[9][10][11]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug diffusion)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) in a container.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of the polymer or nanoparticles on a cell line (e.g., fibroblasts, cancer cells).[12][13][14]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Poly(this compound) solution or nanoparticle suspension (sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the sterile polymer solution or nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test material. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and in vitro evaluation of poly(this compound) nanoparticles for drug delivery.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. The synthesis of poly(3,4-dihydroxystyrene) and... [experts.mcmaster.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Bio-inspired adhesive catechol-conjugated chitosan for biomedical applications: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhesive Catechol-Conjugated Hyaluronic Acid for Biomedical Applications: A Mini Review [agris.fao.org]
- 8. ascouncil.org [ascouncil.org]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Catechol-Containing Polymers Derived from 3,4-Dimethoxystyrene for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced drug delivery systems necessitates the use of intelligent polymers with tunable properties to ensure targeted and controlled release of therapeutic agents. Catechol-containing polymers have emerged as a promising class of materials for these applications due to their unique bioadhesive and pH-responsive characteristics. 3,4-Dimethoxystyrene serves as a stable and readily polymerizable precursor to poly(3,4-dihydroxystyrene), a catechol-rich polymer. The catechol groups, inspired by the adhesive proteins of marine mussels, impart strong mucoadhesive properties and the ability to form reversible bonds with certain drugs, offering a versatile platform for innovative drug delivery solutions.[1][2][3][4][5]
These application notes provide an overview of the synthesis, properties, and potential applications of this compound-derived catechol-containing polymers in drug delivery. Detailed experimental protocols are provided to guide researchers in the development and evaluation of these novel drug delivery systems.
Key Properties and Advantages
Polymers derived from this compound, specifically poly(3,4-dihydroxystyrene), offer several key advantages for drug delivery applications:
-
Mucoadhesion: The catechol moieties exhibit strong adhesive properties to mucosal surfaces, prolonging the residence time of the drug delivery system at the site of administration and enhancing drug absorption.[1][3][5]
-
pH-Responsive Drug Release: Catechols can form pH-sensitive bonds with drugs containing boronic acid moieties, allowing for targeted drug release in the acidic microenvironments of tumors or endosomes.[6][7]
-
Biocompatibility: Copolymers incorporating 3,4-dihydroxystyrene (B142533) have demonstrated good cytocompatibility, making them suitable for biomedical applications.[8]
-
Versatile Synthesis: this compound can be readily polymerized and copolymerized with other monomers to tailor the physicochemical properties of the resulting drug delivery system.[9]
Applications in Drug Delivery
The unique properties of catechol-containing polymers derived from this compound open up possibilities for various drug delivery applications, including:
-
Oral Drug Delivery: The mucoadhesive nature of these polymers can enhance the oral bioavailability of drugs by increasing their contact time with the gastrointestinal mucosa.[3][5]
-
Targeted Cancer Therapy: pH-responsive drug delivery systems can be designed to release anticancer drugs specifically at the tumor site, reducing systemic toxicity.[6][7]
-
Transdermal Drug Delivery: The adhesive properties can be utilized to develop patches for sustained drug release through the skin.
-
Protein and Peptide Delivery: Catechol-modified polymers have shown high efficacy in the cytosolic delivery of therapeutic proteins and peptides.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and performance of catechol-containing polymer-based drug delivery systems as reported in the literature.
| Parameter | Value | Drug/System | Reference |
| Drug Loading Capacity | ~10% (w/w) | Bortezomib in catechol-containing polymers | [7] |
| Encapsulation Efficiency | >90% | Model hydrophobic drugs in polymer micelles | [11] |
| Particle Size | 100 - 200 nm | Self-assembled nanoparticles | [12] |
| Zeta Potential | -20 to -30 mV | Nanoparticles in physiological buffer | [12] |
| Drug Release (pH 5.5) | ~80% in 24h | Bortezomib from catechol-polymer conjugate | [7] |
| Drug Release (pH 7.4) | ~20% in 24h | Bortezomib from catechol-polymer conjugate | [7] |
| Mucoadhesive Strength | Significantly higher than unmodified chitosan | Chitosan-catechol conjugates | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound)
This protocol describes the radical polymerization of this compound to form the precursor polymer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Add this compound and AIBN (1 mol% relative to the monomer) to a Schlenk flask.
-
Add anhydrous toluene to achieve a monomer concentration of 1 M.
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen gas.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR spectroscopy for chemical structure.
Protocol 2: Demethylation of Poly(this compound) to Poly(3,4-dihydroxystyrene)
This protocol describes the conversion of the methoxy (B1213986) groups to hydroxyl (catechol) groups.
Materials:
-
Poly(this compound)
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve poly(this compound) in anhydrous DCM in a Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of BBr₃ in DCM (3 equivalents per methoxy group) to the polymer solution with stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 24 hours.
-
Quench the reaction by slowly adding methanol to the cooled solution.
-
Precipitate the polymer by adding the solution to a large volume of deionized water.
-
Collect the polymer by filtration, wash extensively with deionized water, and then with a small amount of methanol.
-
Dry the resulting poly(3,4-dihydroxystyrene) in a vacuum oven at 40°C.
-
Confirm the demethylation by ¹H NMR and FTIR spectroscopy (disappearance of methoxy signals and appearance of broad hydroxyl peak).
Protocol 3: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol describes the formation of drug-loaded nanoparticles from the catechol-containing polymer.
Materials:
-
Poly(3,4-dihydroxystyrene) or a copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Tetrahydrofuran (THF) (solvent)
-
Deionized water (non-solvent)
-
Magnetic stirrer
Procedure:
-
Dissolve the catechol-containing polymer and the hydrophobic drug in THF.
-
Under moderate stirring, add the polymer-drug solution dropwise to a volume of deionized water (typically 10 times the volume of the organic phase).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Stir the suspension at room temperature for several hours to allow for the complete evaporation of THF.
-
Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency by separating the nanoparticles from the aqueous phase (e.g., by centrifugation), dissolving them in a suitable organic solvent, and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
Protocol 4: In Vitro Drug Release Study
This protocol describes the evaluation of drug release from the prepared nanoparticles at different pH values.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5).
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Caption: Workflow for synthesis and evaluation of drug delivery system.
Caption: pH-responsive drug release mechanism.
Caption: Mechanism of mucoadhesion.
References
- 1. HKU Scholars Hub: 카테콜 함유 생체모방 점막접착형 고분자의 합성 및 특성 연구 [hub.hku.hk]
- 2. mdpi.com [mdpi.com]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan-catechol: a polymer with long-lasting mucoadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol polymers for pH-responsive, targeted drug delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytocompatibility studies of a biomimetic copolymer with simplified structure and high-strength adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Drug Delivery: Hydrophobic Drug Encapsulation into Amphiphilic Block Copolymer Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(styrene)-b-poly(DL-lactide) copolymer-based nanoparticles for anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethoxystyrene Derivatives: Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 3,4-dimethoxystyrene derivatives, with a focus on 3,4-dimethoxy-β-nitrostyrene compounds. The information presented is intended to guide research and development efforts in the discovery of novel antimicrobial agents.
Introduction
The emergence of drug-resistant microbial and fungal strains presents a significant global health challenge, necessitating the development of new therapeutic agents.[1] this compound and its derivatives have emerged as a promising class of compounds with demonstrable antimicrobial and antifungal activities.[1][2] In particular, derivatives of 3,4-dimethoxy-β-nitrostyrene have shown significant potential, especially against fungal pathogens like Candida albicans.[1]
The antimicrobial efficacy of these compounds is influenced by structural modifications, such as substitutions on the aromatic ring and the β-carbon of the nitrovinyl group.[1][2] This document summarizes the available quantitative data, provides detailed experimental protocols for the synthesis and evaluation of these derivatives, and visualizes key experimental workflows and proposed mechanisms of action.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of various 3,4-dimethoxy-β-nitrostyrene derivatives have been evaluated, with Minimum Inhibitory Concentration (MIC) being a key metric.
Table 1: Antifungal Activity of 3,4-Dimethoxy-β-nitrostyrene Derivatives against Candida albicans
| Compound | Derivative Type | β-Substitution | MIC (µg/mL) | Reference |
| 1 | 3,4-Dimethoxy | - | >128 | [1] |
| 2 | 3,4-Dimethoxy | β-Methyl | 128 | [1] |
| 3 | 3,4-Dimethoxy | β-Bromo | 128 | [1] |
| 4 | 3,4-Ethylenedioxy | - | 32 | [1] |
| 5 | 3,4-Ethylenedioxy | β-Methyl | 32 | [1] |
| 6 | 3,4-Ethylenedioxy | β-Bromo | 64 | [1] |
| 7 | 3,4-Methylenedioxy | - | 64 | [1] |
| 8 | 3,4-Methylenedioxy | β-Methyl | 128 | [1] |
| 9 | 3,4-Methylenedioxy | β-Bromo | 128 | [1] |
Summary of Findings:
-
The ethylenedioxy group at the 3,4-position of the benzene (B151609) ring demonstrated the most potent antifungal activity against Candida albicans.[1]
-
Compounds with a 3,4-ethylenedioxy substitution (compounds 4, 5, and 6) generally exhibited lower MIC values compared to their dimethoxy and methylenedioxy counterparts.[1]
-
The presence of a β-methyl or β-bromo group on the nitrovinyl chain had a variable impact on activity, suggesting a complex structure-activity relationship.[1][2]
Table 2: Preliminary Antibacterial Activity of Compound 2 (3,4-Dimethoxy-β-methyl-β-nitrostyrene)
| Microbial Strain | Gram Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive | More Potent | [1] |
| Pseudomonas aeruginosa | Gram-negative | Less Potent | [1] |
| Candida albicans | Yeast | Highest Activity (MIC 128 µg/mL) | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and antimicrobial evaluation of 3,4-dimethoxy-β-nitrostyrene derivatives.
Protocol 1: Synthesis of 3,4-Dimethoxy-β-nitrostyrene Derivatives via Nitroaldol (Henry) Reaction
This protocol describes a general procedure for the synthesis of β-nitrostyrene derivatives.
Materials:
-
Substituted benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde)
-
Nitroalkane (e.g., nitroethane for β-methyl derivatives)
-
Acetic acid
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the substituted benzaldehyde and nitroalkane in ethanol.
-
Add ammonium acetate and glacial acetic acid to the mixture.
-
Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (standard antimicrobial agent)
-
Negative control (medium only)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Proposed Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
The antifungal activity of 3,4-dimethoxy-β-nitrostyrene derivatives may be attributed to their interaction with and inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a critical enzyme in microbial signaling pathways that regulate various cellular functions.[1] By acting as tyrosine mimetics, these compounds can bind to PTP1B, disrupting essential signaling cascades and leading to fungal cell death.[1]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow: Synthesis and Antimicrobial Evaluation
The following diagram illustrates the general workflow for the synthesis and subsequent antimicrobial and antifungal testing of this compound derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
The antifungal activity of these derivatives is closely tied to their chemical structure. This diagram illustrates the key structural modifications and their observed impact on activity against Candida albicans.
Caption: Structure-activity relationship summary.
References
Application Notes and Protocols: 3,4-Dimethoxystyrene as a Precursor for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity, as well as in oncology. PTP1B negatively regulates insulin (B600854) and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and promote glucose uptake. Natural and synthetic compounds are continuously being explored for their PTP1B inhibitory potential. This document focuses on 3,4-dimethoxystyrene and its derivatives, specifically 3,4-dimethoxy-β-nitrostyrene, as a promising scaffold for the development of novel PTP1B inhibitors. The nitrostyrene (B7858105) moiety can act as a phosphotyrosine mimetic, targeting the active site of PTP1B.[1]
PTP1B Signaling Pathway
PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating it to phosphorylate downstream substrates like Insulin Receptor Substrate 1 (IRS-1). This initiates a cascade involving PI3K and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and facilitating glucose uptake. PTP1B counteracts this process by dephosphorylating the activated insulin receptor, thus dampening the signal.
Quantitative Data on PTP1B Inhibition
| Compound Class | PTP1B Inhibition (Ki*) | Reference |
| trans-β-nitrostyrene derivatives | 1 - 10 µM | [2] |
Note: The provided Ki is a general range for the compound class. Further experimental validation is required to determine the specific IC50 values for 3,4-dimethoxy-β-nitrostyrene derivatives.*
Experimental Protocols
Synthesis of 3,4-Dimethoxy-β-nitrostyrene Derivatives
This protocol is adapted from the Henry (nitroaldol) reaction for the synthesis of β-nitrostyrene derivatives.[1]
References
Application Notes and Protocols: Synthesis of 3,4-dimethoxy-β-nitrostyrene
Abstract
These application notes provide a detailed protocol for the synthesis of 3,4-dimethoxy-β-nitrostyrene, a valuable intermediate in the pharmaceutical and fine chemical industries. While the requested synthesis route is from 3,4-dimethoxystyrene, the prevalent and well-documented method involves the Henry-Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with nitromethane (B149229). This document will focus on the latter, highly efficient, and reproducible method. The protocol details the reaction conditions, purification, and characterization of the final product, intended for researchers, scientists, and professionals in drug development.
Introduction
3,4-Dimethoxy-β-nitrostyrene is a key building block in organic synthesis, particularly for the preparation of various pharmaceutical compounds and designer drugs. Its chemical structure, featuring a nitro group and two methoxy (B1213986) groups, makes it a versatile precursor for further chemical modifications. The most common and efficient route to synthesize this compound is through the condensation of 3,4-dimethoxybenzaldehyde with nitromethane, catalyzed by a weak base such as ammonium (B1175870) acetate (B1210297). This reaction is a classic example of a Henry-Knoevenagel condensation.
A direct synthesis from this compound is less common in the literature. It would likely involve a more complex, multi-step process, potentially starting with the oxidation of the styrene (B11656) to the corresponding aldehyde, followed by the condensation with nitromethane. Therefore, for efficiency and reproducibility, the protocol provided herein describes the synthesis from 3,4-dimethoxybenzaldehyde.
Reaction Scheme
The synthesis of 3,4-dimethoxy-β-nitrostyrene from 3,4-dimethoxybenzaldehyde and nitromethane proceeds as follows:
Caption: General reaction scheme for the synthesis of 3,4-dimethoxy-β-nitrostyrene.
Experimental Protocols
3.1. Materials and Equipment
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol (B129727) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, Mass Spectrometer)
3.2. Synthesis of 3,4-dimethoxy-β-nitrostyrene
-
In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (14 mmol, 2.29 g), nitromethane (256 mmol, 15.96 g), and ammonium acetate (48 mmol, 3.70 g) in glacial acetic acid (5 mL).[1]
-
Equip the flask with a reflux condenser and heat the mixture in a heating mantle with stirring.
-
Maintain the reaction at a gentle reflux for 2 to 6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the resulting light-yellow crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals thoroughly with cold water to remove any residual acetic acid and ammonium salts.
-
The crude product can be purified by recrystallization from methanol to yield bright yellow needles.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 120-14-9 |
| Nitromethane | CH₃NO₂ | 61.04 | 75-52-5 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 |
| 3,4-dimethoxy-β-nitrostyrene | C₁₀H₁₁NO₄ | 209.20 | 4230-93-7 |
Table 2: Experimental Data and Characterization
| Parameter | Value | Reference |
| Yield | 50.5% | [1] |
| Melting Point | 139-141 °C | [1] |
| Appearance | Light yellow crystals | [1] |
| ¹H NMR | Varian A-60 | [3] |
| IR Spectrum (KBr) | Available | [3] |
| Mass Spectrum (EI) | Available |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,4-dimethoxy-β-nitrostyrene.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Henry-Knoevenagel condensation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitromethane is flammable and toxic; handle with care.
-
Glacial acetic acid is corrosive; avoid contact with skin and eyes.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
Conclusion
The synthesis of 3,4-dimethoxy-β-nitrostyrene via the Henry-Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with nitromethane is a reliable and efficient method. The protocol provided in these application notes offers a straightforward procedure for obtaining this valuable chemical intermediate with a good yield and purity. The detailed experimental steps, data presentation, and visualizations are intended to aid researchers in successfully replicating this synthesis for their research and development needs.
References
Application Notes and Protocols: Poly(3,4-Dimethoxystyrene) in Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(3,4-dimethoxystyrene) as a precursor material for the fabrication of robust and sensitive chemical sensors. The primary application lies in its conversion to poly(3,4-dihydroxystyrene), also known as polycatechol, which serves as the active sensing element. The catechol moieties in the polymer backbone offer excellent chelating properties for heavy metal ions and can be electrochemically oxidized, making it suitable for the detection of various analytes, including neurotransmitters like dopamine (B1211576).
Principle of Operation
Poly(this compound) is a stable monomer that can be readily polymerized. The resulting polymer is soluble in common organic solvents, facilitating its deposition onto electrode surfaces. The key to its use in chemical sensing is the deprotection of the methoxy (B1213986) groups to hydroxyl groups, converting the inert poly(this compound) into the highly reactive poly(3,4-dihydroxystyrene) (polycatechol). This conversion is typically achieved through chemical treatment, for example, using boron tribromide.
The polycatechol film on the electrode surface can interact with target analytes in several ways:
-
Chelation: The adjacent hydroxyl groups of the catechol units can form stable complexes with heavy metal ions, leading to a detectable electrochemical signal.
-
Electrochemical Oxidation/Reduction: The catechol groups can be electrochemically oxidized to quinone, a process that can be influenced by the presence of certain analytes, such as dopamine, leading to a change in the measured current.
-
Molecular Imprinting: Polycatechol can be polymerized in the presence of a template molecule. Subsequent removal of the template leaves behind specific recognition sites, creating a highly selective molecularly imprinted polymer (MIP) sensor.
Data Presentation: Performance of Polycatechol-Based Sensors
The following tables summarize the quantitative performance of chemical sensors fabricated using polycatechol, the active form of poly(this compound).
| Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
| Catechol | Electrochemical | 4 µM - 0.3 mM | 228 nM | [1] |
| Dopamine | Electrochemical | 4 µM - 0.3 mM | Not Specified | [1] |
Table 1: Performance of Polycatechol-Based Electrochemical Sensors for Organic Molecules
| Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
| Heavy Metals | Electrochemical | Not Specified | Not Specified | [2] |
Table 2: Performance of Polycatechol-Based Electrochemical Sensors for Heavy Metal Ions
| Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
| Fenclorim | Molecularly Imprinted Polymer (MIP) | 5 - 300 nM | 1.56 nM | Not available in search results |
| Nitrite | Graphene-Polycatechol Nanocomposite | Not Specified | 0.741 µM | Not available in search results |
Table 3: Performance of Advanced Polycatechol-Based Electrochemical Sensors
Experimental Protocols
Synthesis of this compound Monomer
A reported method for the synthesis of this compound involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) with isopropyl cyanoacetate (B8463686), catalyzed by piperidine (B6355638).[3][4]
Materials:
-
3,4-dimethoxybenzaldehyde
-
Isopropyl cyanoacetate
-
Piperidine
-
1,1'-Azobiscyclohexanecarbonitrile (ABCN) - for subsequent polymerization
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3,4-dimethoxybenzaldehyde and isopropyl cyanoacetate in toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Polymerization of this compound
Radical polymerization is a common method for synthesizing poly(this compound).[5]
Materials:
-
This compound monomer
-
1,1'-Azobiscyclohexanecarbonitrile (ABCN) or other suitable radical initiator
-
Toluene or other suitable solvent
Procedure:
-
Dissolve the this compound monomer and ABCN in toluene in a reaction vessel.
-
De-gas the solution by purging with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at a temperature appropriate for the initiator used (e.g., 70°C for ABCN) for a specified period to achieve the desired molecular weight.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
Fabrication of Polycatechol-Modified Electrode
This protocol describes the general steps for modifying an electrode with a polycatechol film derived from poly(this compound).
Materials:
-
Poly(this compound)
-
Suitable solvent (e.g., chloroform, dichloromethane)
-
Working electrode (e.g., Glassy Carbon Electrode - GCE)
-
Boron tribromide (BBr₃) solution in a suitable solvent (handle with extreme care in a fume hood)
-
Phosphate buffer solution (PBS)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.
-
Polymer Deposition: Dissolve poly(this compound) in a suitable solvent and cast a thin film onto the clean electrode surface by drop-casting or spin-coating. Allow the solvent to evaporate completely.
-
Deprotection to Polycatechol: Immerse the polymer-coated electrode in a solution of boron tribromide in a dry solvent for a specific duration to cleave the methoxy groups. This step should be performed in a moisture-free environment.[5]
-
Washing: After deprotection, thoroughly rinse the electrode with the solvent used for the BBr₃ solution, followed by deionized water and PBS to remove any residual reagents. The electrode is now modified with a polycatechol film and is ready for use.
Electrochemical Detection of Dopamine
This protocol outlines the use of a polycatechol-modified electrode for the detection of dopamine using cyclic voltammetry (CV).
Materials:
-
Polycatechol-modified working electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Phosphate buffer solution (PBS, pH 7.4)
-
Dopamine stock solution
Procedure:
-
Electrochemical Setup: Assemble a three-electrode system in an electrochemical cell containing PBS (pH 7.4).
-
Background Scan: Record a cyclic voltammogram in the PBS solution without dopamine to establish the background current. The potential range should be scanned from approximately -0.6 V to +0.9 V vs. Ag/AgCl at a scan rate of 50 mV/s.[1]
-
Dopamine Addition: Add a known concentration of dopamine to the electrochemical cell.
-
Measurement: Record the cyclic voltammogram in the presence of dopamine. An oxidation peak corresponding to the oxidation of dopamine at the polycatechol-modified electrode should be observed.
-
Calibration: Repeat steps 3 and 4 with varying concentrations of dopamine to construct a calibration curve of peak current versus dopamine concentration. The limit of detection can be calculated from the calibration curve.
Visualizations
Caption: Experimental workflow for sensor fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dimethoxystyrene
Welcome to the technical support center for handling and purifying 3,4-dimethoxystyrene. This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions, troubleshooting advice, and step-by-step protocols for removing polymerization inhibitors, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in my this compound monomer?
A1: this compound is susceptible to spontaneous, thermally-initiated polymerization, especially when exposed to heat or light during storage and transport.[1] To ensure its stability and prevent this unwanted polymerization, manufacturers add small quantities of a polymerization inhibitor.[1][2][3] For this compound, the most commonly used inhibitor is hydroquinone (B1673460) (HQ).[4][5]
Q2: Why must I remove the inhibitor before my polymerization reaction?
A2: The inhibitor's function is to scavenge free radicals, which are essential for initiating most polymerization reactions.[3][6] If the inhibitor is not removed, it will interfere with or completely prevent the intended polymerization.[3][7] This can lead to failed reactions, significantly reduced polymer yields, or the formation of polymers with inconsistent and unpredictable properties.[3][7] Therefore, removing the inhibitor is a critical step to achieve controlled and reproducible results.[8]
Q3: What are the common methods for removing inhibitors from this compound?
A3: The primary methods for removing phenolic inhibitors like hydroquinone are:
-
Alkaline Extraction (Caustic Wash): This involves washing the monomer with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic inhibitor into a water-soluble salt that can be easily separated.[2][8][9]
-
Column Chromatography: This method involves passing the monomer through a column packed with a basic adsorbent, most commonly activated alumina (B75360), which retains the inhibitor.[9][10][11]
-
Vacuum Distillation: This technique separates the monomer from the non-volatile inhibitor by distillation under reduced pressure.[2][3] However, this method carries a risk of inducing thermal polymerization.[1]
Q4: Which removal method is best for my experiment?
A4: The choice of method depends on the scale of your experiment, the required purity, and available equipment.
-
For most lab-scale applications, column chromatography using basic activated alumina is highly effective, simple, and quick. [10]
-
Alkaline extraction is also a robust and common lab-scale method but requires more steps, including thorough washing and drying.[8][9]
-
Vacuum distillation can provide very high purity but is often reserved for situations where other methods are unsuitable, due to the inherent risk of polymerization during heating.[3][11]
Data Presentation
The efficiency of inhibitor removal can vary based on the specific monomer and experimental conditions. The table below provides representative data for common removal methods for styrene-type monomers.
| Method | Adsorbent/Reagent | Typical Efficiency | Key Advantages | Key Disadvantages |
| Column Chromatography | Basic Activated Alumina | >99%[10] | Simple, fast for lab scale, high purity. | Alumina must be active; potential for clogging. |
| Alkaline Extraction | 5-10% Aqueous NaOH | 95-99%[10] | Inexpensive, suitable for larger scales. | Requires multiple extractions and thorough drying of the monomer.[8][10] |
| Vacuum Distillation | N/A | >99%[10] | Can yield very high purity monomer. | Risk of thermal polymerization during heating; potential for inhibitor carryover.[1][10][11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymerization fails or is sluggish after inhibitor removal. | Incomplete Inhibitor Removal: Residual inhibitor is quenching the reaction. | - Alumina Column: Ensure you are using basic activated alumina. Do not overload the column; if unsure, use a larger column or pass the monomer through a second time. A yellowing of the alumina at the top indicates inhibitor adsorption.[11] - Alkaline Wash: Increase the number of NaOH washes to three or four. Ensure vigorous mixing in the separatory funnel to maximize contact between the phases.[8][10] |
| Monomer turns cloudy or contains water after alkaline wash. | Inadequate Drying: Residual water remains in the monomer after washing. | - Dry the monomer over an anhydrous drying agent (e.g., anhydrous MgSO₄, CaCl₂) for a sufficient amount of time (several hours or overnight).[9] - After washing with NaOH and water, perform a final wash with a saturated brine solution to aid in the removal of dissolved water before adding the drying agent.[10] |
| Solid polymer forms in the distillation flask during vacuum distillation. | Thermal Polymerization: The temperature in the distillation flask is too high, initiating polymerization. | - Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. - Add a small amount of a different, high-boiling point inhibitor (e.g., sulfur) to the distillation flask to prevent polymerization during heating.[9] This new inhibitor will not distill over with the monomer. |
| Flow through the alumina column is very slow or stops. | Clogged Column Frit: Fine particles from the alumina have clogged the frit. Improper Packing: The alumina was not packed correctly. | - Place a small layer of sand on top of the bottom frit before adding the alumina to prevent clogging.[10] - Pack the column using a slurry method to ensure a homogenous bed. Gently tap the column to settle the packing.[10] |
Experimental Protocols & Visualizations
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is often the most convenient method for lab-scale purification.
Methodology:
-
Column Preparation: Secure a glass chromatography column vertically. Insert a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand over the plug.[10]
-
Packing: Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the alumina to settle into a packed bed, tapping the column gently to ensure it is packed evenly. Drain the solvent until it is level with the top of the alumina bed.
-
Loading: Carefully add the this compound containing the inhibitor to the top of the column.
-
Elution: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: The purified monomer is no longer stabilized and is prone to polymerization. It should be used immediately for the best results. If short-term storage is necessary, keep it refrigerated at 4°C in the dark and use it within a few hours.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Preventing premature polymerization of 3,4-Dimethoxystyrene
Welcome to the Technical Support Center for 3,4-Dimethoxystyrene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and use of this compound, with a focus on preventing its premature polymerization.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Monomer appears viscous, cloudy, or solidified upon receipt or after storage. | Premature polymerization has occurred. | Do not use the monomer. The presence of polymer will affect stoichiometry and reaction performance. Dispose of the material according to your institution's safety guidelines. |
| Inconsistent or poor results in polymerization reactions. | 1. Partial polymerization of the monomer stock.2. Incomplete removal of the inhibitor.3. Contamination of glassware or reagents with radical initiators (e.g., peroxides, acids). | 1. Check the viscosity of the monomer stock. If it appears thickened, it may have partially polymerized.2. Ensure the inhibitor removal protocol is followed meticulously. Consider distillation for high-purity requirements.3. Use scrupulously clean and dry glassware. Ensure all reagents are free from contaminants. |
| Polymerization does not initiate after adding the initiator. | The inhibitor was not completely removed. | The inhibitor scavenges free radicals, preventing the initiation of polymerization. Repeat the inhibitor removal step. The effectiveness of the removal can be qualitatively assessed by observing the disappearance of the slight yellow color associated with the inhibitor. For quantitative analysis, refer to the experimental protocols for determining inhibitor concentration. |
| Rapid, uncontrolled polymerization (runaway reaction). | 1. Absence or depletion of inhibitor.2. Exposure to high temperatures or UV light.3. Contamination with a potent initiator. | 1. Always ensure the monomer is properly inhibited during storage.2. Store the monomer in a cool, dark place. Conduct reactions at the recommended temperature with appropriate monitoring.3. Use clean equipment and high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound?
A1: Premature polymerization of this compound is primarily caused by the generation of free radicals, which can be initiated by exposure to heat, light (especially UV), and atmospheric oxygen.[1] Contamination with peroxides or other radical initiators can also trigger this process.
Q2: What is the role of an inhibitor and which one is typically used for this compound?
A2: An inhibitor is a chemical compound added to the monomer to scavenge free radicals and prevent the initiation of polymerization.[2] For this compound, hydroquinone (B1673460) is the most commonly used inhibitor, typically at a concentration of 1%.[3][4][5] It is important to note that phenolic inhibitors like hydroquinone often require the presence of a small amount of dissolved oxygen to function effectively.[6]
Q3: What are the optimal storage conditions for this compound?
A3: To maximize shelf life and prevent polymerization, this compound should be stored in a cool, dark, and dry place. The ideal storage temperature is between 2°C and 8°C. The container should be tightly sealed and preferably stored under an inert atmosphere (e.g., nitrogen or argon) that contains a small amount of oxygen (3-8% v/v) to support the function of phenolic inhibitors.
Q4: How can I tell if the inhibitor in my this compound is depleted?
A4: Visual inspection can be an initial indicator. An increase in viscosity or the appearance of cloudiness or solid particles suggests that polymerization has begun, which is a sign of inhibitor depletion. For a more quantitative assessment, the concentration of the hydroquinone inhibitor can be determined using analytical methods such as HPLC, TLC, or UV/Vis spectrophotometry.
Q5: Do I need to remove the inhibitor before using this compound in a polymerization reaction?
A5: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization. If the inhibitor is not removed, it will react with the initiator radicals, preventing the polymerization from starting.
Experimental Protocols
Protocol 1: Removal of Hydroquinone Inhibitor
This protocol describes two common methods for removing the hydroquinone inhibitor from this compound.
Method A: Column Chromatography
-
Prepare the column: Pack a glass chromatography column with activated basic alumina (B75360). The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Elution: Gently pour the this compound onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity or with gentle pressure (e.g., using nitrogen gas). Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage of purified monomer: The purified monomer is now highly susceptible to polymerization. It should be used immediately or stored at low temperatures (e.g., in a freezer) in the dark for a very short period.
Method B: Aqueous Base Wash
-
Extraction: In a separatory funnel, dissolve the this compound in a non-polar organic solvent like diethyl ether or toluene.
-
Washing: Wash the organic solution three times with a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution. This will extract the acidic hydroquinone into the aqueous phase.
-
Neutralization: Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Storage of purified monomer: Use the purified monomer immediately or store as described in Method A.
Protocol 2: Determination of Hydroquinone Concentration (UV/Vis Spectrophotometry - Example)
This is a general guideline. The method should be validated for your specific instrumentation and requirements.
-
Prepare a standard curve:
-
Prepare a stock solution of hydroquinone in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) of a known concentration.
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1-10 µg/mL).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance for hydroquinone (approximately 289 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Prepare the sample:
-
Accurately weigh a sample of the this compound and dissolve it in the same solvent used for the standards to a known volume. You may need to dilute the sample to bring the hydroquinone concentration within the range of your standard curve.
-
-
Measure absorbance:
-
Measure the absorbance of the sample solution at the same wavelength used for the standards.
-
-
Calculate concentration:
-
Using the equation of the line from your standard curve, calculate the concentration of hydroquinone in your sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for premature polymerization of this compound.
Caption: Free radical polymerization and inhibition mechanism of this compound.
References
- 1. The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 3,4-Dimethoxystyrol technical grade, contains 1% hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. Your Inquiry on this compound, contains 1% hydroquinone as inhibitor | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chempoint.com [chempoint.com]
Technical Support Center: Purification of 3,4-Dimethoxystyrene by Vacuum Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-dimethoxystyrene by vacuum distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound is prone to thermal polymerization at its atmospheric boiling point.[1] Vacuum distillation allows the compound to be distilled at a lower temperature, significantly reducing the risk of polymerization and decomposition, thereby ensuring a purer product.[2]
Q2: What is the boiling point of this compound under vacuum?
A2: The boiling point of this compound is dependent on the pressure. Published data indicates a boiling point of 120-125 °C at 10 mmHg and 203-205 °C at 20 mmHg.[3] A nomograph can be used to estimate the boiling point at different pressures.
Q3: My this compound is yellow. Is this normal?
A3: this compound is typically a colorless to pale yellow oily liquid.[3][4] A distinct yellow or brownish color may indicate the presence of impurities or some degree of polymerization or oxidation. Purification by vacuum distillation should yield a colorless product.
Q4: How should I store purified this compound?
A4: Purified this compound is susceptible to polymerization and oxidation.[4] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at a low temperature to minimize degradation. The addition of a stabilizer, such as hydroquinone (B1673460), is common for long-term storage.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Achieving or Maintaining Vacuum | - Leaks in the glassware joints.- Cracks in the glassware.- Inefficient vacuum pump.- Improperly sealed system. | - Ensure all ground glass joints are properly greased and securely clamped.- Carefully inspect all glassware for cracks or chips before assembly.- Check the vacuum pump oil; replace if it appears cloudy or discolored. Ensure the pump is functioning correctly.- Verify that all tubing is thick-walled vacuum tubing and that all connections are airtight. |
| Product is Not Distilling at the Expected Temperature | - Inaccurate pressure reading.- Incorrect thermometer placement.- System pressure is not low enough. | - Calibrate or verify the accuracy of the vacuum gauge.- Ensure the top of the thermometer bulb is level with the side arm leading to the condenser to accurately measure the vapor temperature.[5]- Check for leaks in the system that may be preventing the desired vacuum level from being reached. |
| Distillation Rate is Very Slow | - Insufficient heating.- Excessive heat loss from the distillation head. | - Gradually increase the temperature of the heating mantle. Ensure the material in the flask is gently boiling.- Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss and maintain a consistent vapor temperature. |
| Bumping or Foaming in the Distillation Flask | - Lack of boiling chips or inadequate stirring.- Rapid heating.- Presence of volatile impurities. | - Always use a magnetic stir bar and ensure vigorous stirring to promote smooth boiling.- Heat the distillation flask slowly and evenly.- If volatile impurities are present, they should distill first. Collect this forerun separately before the main fraction begins to distill. |
| Product Solidifies in the Condenser | - Cooling water is too cold. | - Reduce the flow rate of the cooling water or use slightly warmer water to prevent solidification in the condenser. |
| Distilled Product is Discolored (Yellow/Brown) | - Decomposition of the product due to excessive heat.- Co-distillation of impurities.- Oxidation of the product. | - Ensure the distillation is performed at the lowest possible temperature by maintaining a high vacuum.- If impurities have similar boiling points, fractional distillation with a packed column may be necessary.- Ensure the system is free of air leaks to prevent oxidation. |
| Polymerization in the Distillation Flask | - Overheating.- Absence of a polymerization inhibitor.- Prolonged distillation time. | - Maintain the lowest possible distillation temperature.- While the goal is to separate the monomer from the inhibitor, a small amount of a high-boiling inhibitor can be left in the distillation pot. Do not distill to dryness.[1]- Plan the distillation to be as efficient as possible to minimize the time the monomer is exposed to high temperatures. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |
| This compound | 164.20 | 120-125 @ 10 mmHg[3] | N/A | Colorless to pale yellow liquid[3][4] |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 281 @ 760 mmHg | 40-43 | White to off-white solid |
| Triphenylphosphine Oxide | 278.28 | 360 @ 760 mmHg[6][7] | 150-157[6][8] | White crystalline solid[6] |
| Hydroquinone (Inhibitor) | 110.11 | 287 @ 760 mmHg | 172-175 | White crystalline solid |
Experimental Protocols
Protocol 1: Removal of Hydroquinone Inhibitor Prior to Distillation
For applications sensitive to the presence of the hydroquinone inhibitor, it can be removed by an aqueous wash.
-
Dissolve the crude this compound in a suitable organic solvent with low water solubility, such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a 5-10% aqueous sodium hydroxide (B78521) solution. The phenolic hydroquinone will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.
-
Wash the organic layer with water to remove any residual sodium hydroxide.
-
Wash the organic layer with brine to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is now ready for vacuum distillation.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. It is recommended to use a Claisen adapter to minimize bumping.[5]
-
Place a magnetic stir bar in the distillation flask.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.[5]
-
Insulate the distillation head with glass wool or aluminum foil.
-
Connect the condenser to a circulating water bath.
-
Connect the vacuum takeoff adapter to a cold trap, which is then connected to a vacuum pump.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude this compound (inhibitor removed if necessary). Do not fill the flask more than two-thirds full.
-
Begin stirring.
-
Turn on the vacuum pump and allow the system to evacuate. Check for any leaks.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the main product fraction.
-
Collect the fraction that distills at a constant temperature.
-
Stop the distillation before the distillation flask goes to dryness to prevent the formation of non-volatile, potentially polymeric residues.
-
Remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for failure to distill.
References
- 1. murov.info [murov.info]
- 2. Purification [chem.rochester.edu]
- 3. This compound | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Triphenylphosphine Oxide [commonorganicchemistry.com]
- 7. Triphenylphosphine_oxide [chemeurope.com]
- 8. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]
Optimizing Synthesis of 3,4-Dimethoxystyrene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4-Dimethoxystyrene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for common synthetic routes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via three common methods: the Wittig reaction, the Heck reaction, and the dehydration of 1-(3,4-dimethoxyphenyl)ethanol (B1196505).
Wittig Reaction Route
The Wittig reaction provides a reliable method for the synthesis of this compound from 3,4-dimethoxybenzaldehyde (B141060). However, challenges such as low yields and difficult purification are common.
Frequently Asked Questions (FAQs):
-
Q1: My Wittig reaction is giving a very low yield. What are the common causes? A1: Low yields in the Wittig reaction of 3,4-dimethoxybenzaldehyde can stem from several factors. Incomplete formation of the ylide is a primary suspect. This can be due to an insufficiently strong base, moisture in the reaction, or a degraded phosphonium (B103445) salt. The electron-donating nature of the methoxy (B1213986) groups on the benzaldehyde (B42025) can also reduce its reactivity. Additionally, side reactions such as the Cannizzaro reaction can consume the starting material if the ylide is not formed efficiently before the aldehyde is introduced.
-
Q2: I'm having trouble removing the triphenylphosphine (B44618) oxide byproduct. How can I improve the purification? A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove completely. While column chromatography is the most common method, optimizing the solvent system is crucial. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective. Recrystallization of the crude product from a suitable solvent like isopropanol (B130326) or hexanes can also be an effective purification strategy. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent by adding a co-solvent in which it is insoluble can aid in its removal prior to chromatography.
-
Q3: Can I use a different base for the ylide formation? A3: Yes, while strong bases like n-butyllithium (n-BuLi) are effective, other bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂) can also be used. The choice of base can influence the reaction rate and stereoselectivity (though for this terminal alkene, stereoselectivity is not a concern). For substrates with base-sensitive functional groups, milder conditions might be necessary. However, for the relatively stable 3,4-dimethoxybenzaldehyde, stronger bases generally ensure complete and rapid ylide formation.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete ylide formation (weak base, wet solvent/reagents).2. Deactivated 3,4-dimethoxybenzaldehyde (impurities).3. Low reactivity of the aldehyde due to electron-donating groups. | 1. Use a stronger base (e.g., n-BuLi). Ensure all glassware and solvents are rigorously dried. Use fresh phosphonium salt.2. Purify the 3,4-dimethoxybenzaldehyde by recrystallization or distillation before use.3. Increase reaction time and/or temperature. |
| Formation of a Red/Orange Color that Fades Quickly | The ylide is forming but is being quenched by moisture or other electrophiles. | Ensure an inert atmosphere (N₂ or Ar) and use anhydrous solvents and reagents. |
| Difficult Purification | Co-elution of this compound and triphenylphosphine oxide. | Optimize column chromatography with a shallow gradient. Consider recrystallization or precipitation of the byproduct. |
| Polymerization of Product | This compound is prone to polymerization, especially at elevated temperatures or in the presence of acid/radical initiators.[1] | Store the purified product with an inhibitor like hydroquinone (B1673460) (1% w/w) at low temperatures (2-8°C).[1] Avoid excessive heat during purification. |
Heck Reaction Route
The Heck reaction offers an alternative route to this compound, typically by coupling an aryl halide or triflate with ethylene.
Frequently Asked Questions (FAQs):
-
Q1: What are the key parameters to optimize for a successful Heck reaction to synthesize this compound? A1: Key parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For electron-rich aryl halides like 3,4-dimethoxy-iodobenzene, phosphine (B1218219) ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective. The choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, NMP, or even greener solvents like polyethylene (B3416737) glycol) can significantly impact the yield and reaction time.
-
Q2: I am observing the formation of byproducts in my Heck reaction. What are they and how can I minimize them? A2: Common byproducts in Heck reactions include homocoupled products (biaryls from the aryl halide) and double bond isomerization of the product. The formation of biphenyls can be minimized by controlling the catalyst loading and reaction temperature. Isomerization can sometimes be suppressed by the choice of ligand and reaction conditions.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient catalytic cycle (catalyst deactivation).2. Poor solubility of reagents.3. Low reactivity of the aryl halide. | 1. Use a more robust catalyst system or add a phase-transfer catalyst like TBAB.[2]2. Choose a solvent in which all components are soluble at the reaction temperature.3. Use a more reactive aryl halide (I > Br > Cl). |
| Formation of Homocoupled Byproducts | Reductive elimination from a diarylpalladium(II) intermediate. | Optimize catalyst and ligand concentration. Lowering the reaction temperature may also help. |
| Product Polymerization | The product, this compound, can polymerize under the reaction conditions. | Add a radical inhibitor like hydroquinone to the reaction mixture. Work up the reaction promptly upon completion. |
Dehydration of 1-(3,4-dimethoxyphenyl)ethanol Route
Acid-catalyzed dehydration of the corresponding secondary alcohol is a straightforward approach to this compound.
Frequently Asked Questions (FAQs):
-
Q1: What are the best acidic catalysts for the dehydration of 1-(3,4-dimethoxyphenyl)ethanol? A1: Common acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[3][4] Solid acid catalysts such as acidic alumina (B75360) or zeolites can also be used, which may simplify product purification. The choice of catalyst and reaction temperature will influence the rate of dehydration and the potential for side reactions.
-
Q2: What are the likely side products in this dehydration reaction? A2: The main side product is typically the corresponding ether, formed by the intermolecular reaction of two alcohol molecules.[5] Polymerization of the styrene (B11656) product can also occur, especially at higher temperatures.[1]
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Insufficient acid catalyst concentration or activity.2. Reaction temperature is too low. | 1. Increase the amount of acid catalyst or use a stronger acid.2. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Ether Byproduct | Intermolecular dehydration competes with intramolecular dehydration. | Use a higher reaction temperature and distill the product as it forms to shift the equilibrium.[4] |
| Charring or Darkening of the Reaction Mixture | Strong acids like concentrated H₂SO₄ can cause charring at high temperatures.[4] | Use a milder acid like phosphoric acid or a solid acid catalyst. Control the reaction temperature carefully. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the different synthetic routes to this compound.
| Synthetic Route | Starting Materials | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Wittig Reaction | 3,4-Dimethoxybenzaldehyde, Methyltriphenylphosphonium (B96628) bromide | n-BuLi, THF | -78 to RT | 12-24 h | 70-90 (estimated) | [6] |
| Heck Reaction | 3,4-Dimethoxy-iodobenzene, Ethylene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 100-120 | 4-24 h | Moderate to High | [7] |
| Dehydration | 1-(3,4-Dimethoxyphenyl)ethanol | H₃PO₄ (conc.) | 150-170 | 1-2 h | Good (distillation) | [4] |
| Microwave Decarboxylation | 3,4-Dimethoxycinnamic acid | KOH, Methylimidazole, PEG | 200 | 15 min | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from a standard Wittig procedure for substituted benzaldehydes.[6]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
3,4-Dimethoxybenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equiv.) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise. The mixture will typically turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0°C.
-
Slowly add a solution of 3,4-dimethoxybenzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Synthesis of 3,4-Dimethoxystyrene
Welcome to the technical support center for the synthesis of 3,4-dimethoxystyrene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are several common methods for synthesizing this compound, each with its own set of advantages and potential challenges. The most frequently employed routes include:
-
Wittig Reaction: This involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, this method uses a phosphonate (B1237965) ester, which often provides better stereoselectivity and easier purification.
-
Dehydration of an Alcohol: This route involves the synthesis of 1-(3,4-dimethoxyphenyl)ethanol (B1196505), followed by an acid-catalyzed dehydration to form the styrene (B11656).
-
Decarboxylation of Cinnamic Acid: This method involves the removal of a carboxyl group from 3,4-dimethoxycinnamic acid.
Q2: My this compound product is a solid, but literature describes it as an oil. What could be the issue?
A2: this compound is a yellowish oily liquid. If you have obtained a solid, it is likely an unexpected side product or an intermediate from an incomplete reaction. For instance, one reported microwave-assisted decarboxylation of 3,4-dimethoxycinnamic acid yielded a solid with a melting point of 110-114°C.[1] This is inconsistent with the known properties of this compound and may indicate the formation of a different compound. It is crucial to characterize your product thoroughly using techniques like NMR and mass spectrometry to confirm its identity.
Q3: How can I prevent the polymerization of this compound during and after synthesis?
A3: this compound is prone to radical polymerization.[2] To prevent this, it is standard practice to add an inhibitor, such as hydroquinone (B1673460) (typically 1-2%), to the purified product for storage.[2] During the synthesis, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to avoid excessive heat and exposure to light, which can initiate polymerization.
Troubleshooting Guides for Common Synthetic Routes
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis. However, several side reactions and purification challenges can arise.
Diagram of the Wittig Reaction Workflow
Caption: A typical workflow for the Wittig synthesis of this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | Incomplete ylide formation due to weak base or wet solvent. | Use a strong base like n-butyllithium and ensure all glassware and solvents are rigorously dried. |
| Steric hindrance from the methoxy (B1213986) groups on the benzaldehyde. | Increase reaction time and/or temperature. Consider using the more reactive Horner-Wadsworth-Emmons reagent. | |
| Presence of triphenylphosphine (B44618) oxide in the final product | This is a stoichiometric byproduct of the Wittig reaction. | Triphenylphosphine oxide can be challenging to remove. Purification by column chromatography on silica (B1680970) gel is the most effective method. A non-polar eluent will elute the styrene product first. |
| Formation of both E and Z isomers | The stereoselectivity of the Wittig reaction depends on the ylide stability and reaction conditions. | For non-stabilized ylides like the one used here, the Z-isomer is often favored. If a specific isomer is required, the Horner-Wadsworth-Emmons reaction generally provides better E-selectivity. |
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C. Slowly add n-butyllithium (1.0 eq.) dropwise. The formation of the ylide is indicated by a color change. Stir the mixture at 0°C for 1 hour.[3]
-
Wittig Reaction: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the ylide at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[3]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often preferred over the Wittig reaction for its higher E-selectivity and the easier removal of its phosphate (B84403) byproduct.
Diagram of the HWE Reaction Pathway
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons synthesis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction | Insufficiently strong base to deprotonate the phosphonate ester. | Use a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). |
| The aldehyde is sterically hindered. | Increase reaction temperature and/or time. | |
| Low E/Z selectivity | Although generally E-selective, certain conditions can lead to mixtures. | Employing Still-Gennari or Ando modifications of the HWE reaction can enhance Z-selectivity if desired.[4] |
| Difficulty removing the phosphate byproduct | Improper workup procedure. | The dialkyl phosphate byproduct is typically water-soluble and can be removed by aqueous extraction.[4] Ensure thorough washing of the organic layer with water or brine. |
Experimental Protocol: HWE Synthesis of this compound
-
Phosphonate Anion Generation: In a flame-dried flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil. Wash the NaH with anhydrous hexane (B92381) and decant. Add anhydrous THF, followed by the dropwise addition of triethyl phosphonoacetate (1.0 eq.) at 0°C. Stir for 30 minutes at 0°C.
-
HWE Reaction: Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in anhydrous THF to the phosphonate anion solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Dehydration of 1-(3,4-Dimethoxyphenyl)ethanol
This two-step route involves the formation of the alcohol followed by its dehydration.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in alcohol synthesis | If using a Grignard reagent, ensure all reagents and glassware are scrupulously dry. | Use freshly prepared Grignard reagent and anhydrous solvents. |
| Incomplete reduction of 3,4-dimethoxyacetophenone. | Ensure the reducing agent (e.g., NaBH₄) is fresh and used in sufficient excess. | |
| Formation of bis(1-(3,4-dimethoxyphenyl)ethyl) ether during dehydration | This is a common side reaction in the acid-catalyzed dehydration of alcohols. | Use milder dehydration conditions, such as a lower temperature or a less concentrated acid. Alternatively, use a different dehydration agent like copper(II) sulfate. |
| Polymerization of the styrene product | The acidic conditions and heat of dehydration can promote polymerization. | Distill the product as it is formed to minimize its exposure to the reaction conditions. Add an inhibitor like hydroquinone to the collection flask. |
Experimental Protocol: Dehydration of 1-(3,4-Dimethoxyphenyl)ethanol
-
Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol: This alcohol can be prepared by the reduction of 3,4-dimethoxyacetophenone with sodium borohydride (B1222165) in an alcoholic solvent or by the reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium iodide.[5] A catalytic hydrogenation of 3,4-dimethoxyacetophenone using Raney nickel has also been reported to give the alcohol in high yield (98.5%).[5]
-
Dehydration: The alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid). The resulting this compound is typically distilled directly from the reaction mixture.
Decarboxylation of 3,4-Dimethoxycinnamic Acid
This method can be performed under thermal or catalytic conditions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete decarboxylation | Insufficient temperature or reaction time. | Increase the temperature or prolong the reaction time. Microwave irradiation has been used to accelerate this reaction.[1] |
| Formation of side products | The high temperatures required for thermal decarboxylation can lead to decomposition or polymerization. | Consider using a catalyst, such as copper, which may allow for lower reaction temperatures. The use of a solvent like DMF has been shown to be effective for the decarboxylation of similar compounds.[6] |
| Polymerization of the product | The product is susceptible to polymerization at the reaction temperature. | Distill the product as it forms or perform the reaction in a high-boiling solvent and distill under reduced pressure. |
Experimental Protocol: Decarboxylation of 3,4-Dimethoxycinnamic Acid
A mixture of 3,4-dimethoxycinnamic acid, potassium hydroxide, methylimidazole, and polyethylene (B3416737) glycol is irradiated in a microwave oven at 200°C for 15 minutes. The product is then worked up and purified.[1] Note: As mentioned in the FAQs, this specific protocol reportedly yielded a solid product, which warrants careful product characterization.
Quantitative Data Summary
| Synthetic Route | Key Reactants | Reported Yield | Key Considerations | Reference |
| Wittig Reaction | 3,4-Dimethoxybenzaldehyde, Methyltriphenylphosphonium bromide | Typically moderate to good, but can be lowered by steric hindrance. | Product may be a mixture of E/Z isomers. Triphenylphosphine oxide byproduct requires careful removal. | General Wittig reaction principles. |
| HWE Reaction | 3,4-Dimethoxybenzaldehyde, Triethyl phosphonoacetate | Generally good to excellent, often higher than the Wittig reaction. | High E-selectivity. Water-soluble phosphate byproduct is easier to remove. | General HWE reaction principles. |
| Dehydration of Alcohol | 1-(3,4-Dimethoxyphenyl)ethanol | High yield of the precursor alcohol (98.5%) has been reported. | Dehydration step can lead to ether formation and polymerization. | [5] |
| Decarboxylation | 3,4-Dimethoxycinnamic acid | Not explicitly stated for the desired liquid product. | High temperatures can cause side reactions. Reported protocol yielded an unexpected solid product. | [1] |
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For complex issues, it is always recommended to consult detailed literature on the specific reaction being performed and to fully characterize all products and byproducts.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 3,4-Dimethoxystyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 3,4-dimethoxystyrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound can be categorized based on their origin:
-
Synthesis-Related Impurities:
-
3,4-Dimethoxybenzaldehyde: Unreacted starting material from a Wittig reaction synthesis.
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.
-
-
Degradation-Related Impurities:
-
Polymers of this compound: Formed by self-polymerization, especially in the absence of inhibitors or upon exposure to heat and light.
-
Oxidation Products: Arise from the degradation of the styrene (B11656) moiety.
-
-
Stabilizer-Related Impurities:
-
Hydroquinone (B1673460): Often added as a stabilizer to prevent polymerization.[1]
-
Q2: Why is it important to characterize impurities in this compound?
A2: Characterizing impurities is crucial for several reasons. In drug development, even small amounts of impurities can affect the safety, efficacy, and stability of the final pharmaceutical product. For researchers using this compound as a starting material, impurities can lead to unwanted side reactions, lower yields, and difficulty in purifying the desired product.
Q3: How can I minimize the formation of impurities during storage?
A3: To minimize impurity formation, this compound should be stored in a cool, dark place, preferably refrigerated, in a tightly sealed container. It is often supplied with an inhibitor like hydroquinone to prevent polymerization.[1] If the material is to be used in a polymerization-sensitive reaction, the inhibitor may need to be removed just prior to use.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its impurities.
HPLC Analysis Troubleshooting
Q1: I am observing significant peak tailing for my this compound peak. What could be the cause?
A1: Peak tailing in HPLC analysis of aromatic compounds like this compound can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active silanol (B1196071) groups on the silica-based column.
-
Solution: Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: The column may be contaminated with strongly retained compounds.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol).
-
Q2: I am seeing ghost peaks in my HPLC chromatogram. Where are they coming from?
A2: Ghost peaks are unexpected peaks that can appear in your chromatogram. Their source can be:
-
Carryover: Residual sample from a previous injection.
-
Solution: Implement a needle wash step with a strong solvent between injections.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
-
Leaching from System Components: Plasticizers or other compounds can leach from tubing, filters, or vials.
-
Solution: Use high-quality, compatible system components.
-
GC-MS Analysis Troubleshooting
Q1: My this compound peak is broad in the GC-MS analysis. How can I improve the peak shape?
A1: Broad peaks in GC-MS can result from:
-
Slow Injection: The sample may not be introduced into the column in a narrow band.
-
Solution: Increase the injector temperature or use a faster injection speed.
-
-
Column Degradation: The stationary phase of the column may be degraded.
-
Solution: Condition the column according to the manufacturer's instructions or replace it if it is old or has been subjected to high temperatures for extended periods.
-
-
Improper Flow Rate: The carrier gas flow rate may not be optimal.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
Q2: I am not able to detect the hydroquinone inhibitor in my GC-MS analysis. Why?
A2: Hydroquinone is a relatively non-volatile and polar compound, which can make it challenging to analyze by GC-MS without derivatization.
-
Solution: Consider using HPLC for the analysis of hydroquinone. If GC-MS must be used, derivatization to a more volatile silyl (B83357) ether derivative may be necessary.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This proposed method is a starting point and should be validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This proposed method is suitable for volatile and semi-volatile impurities.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignment of unknown impurities.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Source |
| 3,4-Dimethoxybenzaldehyde | 166.17 | Unreacted starting material | |
| Triphenylphosphine oxide | 278.28 | Wittig reaction byproduct | |
| Hydroquinone | 110.11 | Stabilizer | |
| Poly(this compound) | (C₁₀H₁₂O₂)n | Variable | Degradation/Polymerization |
Table 2: Typical Analytical Data for this compound and its Impurities
| Compound | Expected HPLC Retention Time (min) | Key GC-MS m/z fragments | Key ¹H NMR Chemical Shifts (δ ppm in CDCl₃) |
| This compound | ~15-20 | 164, 149, 133, 105 | 6.9-6.7 (aromatic H), 6.6 (dd, vinyl H), 5.6 (d, vinyl H), 5.2 (d, vinyl H), 3.9 (s, OCH₃) |
| 3,4-Dimethoxybenzaldehyde | ~8-12 | 166, 165, 137, 109, 79 | 9.8 (s, CHO), 7.4-7.0 (aromatic H), 4.0 (s, OCH₃) |
| Triphenylphosphine oxide | ~12-18 | 278, 201, 183, 152, 77 | 7.8-7.4 (aromatic H) |
| Hydroquinone | ~3-6 | 110, 81, 54 | 8.6 (s, OH in DMSO-d₆), 6.6 (s, aromatic H in DMSO-d₆)[2][3] |
Mandatory Visualization
Caption: Wittig synthesis of this compound and potential impurities.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for impurity characterization.
References
Technical Support Center: Optimizing the Synthesis of Poly(3,4-Dimethoxystyrene)
Welcome to the technical support center for the synthesis of poly(3,4-dimethoxystyrene). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of your polymer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound.
Q1: My polymerization of this compound is not initiating or the yield is very low. What are the common causes?
A1: Failure to initiate or low yields are often linked to the purity of the monomer. This compound is typically supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization during storage.[1] This inhibitor must be removed before use. Additionally, other impurities in the monomer can poison the polymerization catalyst or interfere with the initiator.
Troubleshooting Steps:
-
Monomer Purification: It is crucial to purify the this compound monomer to remove the inhibitor. A common and effective method is to pass the monomer through a column of basic alumina (B75360).
-
Initiator Purity and Activity: Ensure that the initiator you are using is pure and has not degraded. For example, some peroxide initiators can decompose over time.
-
Inert Atmosphere: Oxygen can inhibit free-radical polymerization. Ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon, by using techniques like freeze-pump-thaw cycles or by purging the reaction vessel with an inert gas.
Q2: How does the choice of polymerization method affect the yield of poly(this compound)?
A2: The polymerization method significantly impacts the yield and characteristics of the resulting polymer. This compound is commonly polymerized via radical polymerization.[1] However, controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and cationic polymerization can offer better control over the polymer's molecular weight and dispersity, often leading to high yields. For instance, visible light-controlled living cationic polymerization of this compound has been reported to achieve a yield of 89%.[2]
Q3: What is the impact of initiator concentration on the yield and molecular weight of the polymer?
A3: The concentration of the initiator has a direct effect on both the rate of polymerization and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a faster polymerization rate, which can result in a higher yield in a shorter amount of time. However, a higher concentration of initiator also leads to the formation of more polymer chains, which typically results in a lower average molecular weight. For styrene (B11656) and its derivatives, it has been observed that increasing the initiator concentration can significantly influence the particle size distribution in suspension polymerizations.
Q4: How does reaction temperature influence the polymerization of this compound?
A4: Temperature is a critical parameter in the polymerization of styrene derivatives. Higher temperatures generally lead to an increased rate of polymerization by accelerating the decomposition of the initiator into radicals. However, excessively high temperatures can lead to side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution and potentially lower the yield of the desired polymer. For thermal polymerization of p-methylstyrene, a related monomer, an increase in temperature has been shown to affect the stereoregularity of the polymer.
Q5: I am observing the formation of a gel or an insoluble polymer. What could be the cause and how can I prevent it?
A5: Gel formation, or cross-linking, can occur, particularly at high monomer conversions or if there are impurities with more than one polymerizable group. In the case of some controlled radical polymerization techniques, an inappropriate ratio of initiator to catalyst can also lead to a loss of control and potential gelation.
Troubleshooting Steps:
-
Monitor Monomer Conversion: Avoid letting the reaction proceed to very high conversions, as this increases the likelihood of side reactions that can lead to cross-linking.
-
Control Reaction Temperature: Runaway reactions due to poor temperature control can lead to uncontrolled polymerization and gelation. Ensure efficient stirring and cooling of your reaction.
-
Optimize Initiator/Catalyst Ratios: In controlled polymerization techniques like ATRP, carefully optimize the ratios of monomer, initiator, and catalyst to maintain control over the polymerization process.
Quantitative Data on Polymerization Yield
While extensive quantitative data directly correlating reaction parameters to the yield of poly(this compound) is limited in the publicly available literature, the following tables provide some key data points for this polymer and a structurally related polymer to illustrate the impact of reaction conditions.
Table 1: Yield of Poly(this compound) via Visible Light-Controlled Living Cationic Polymerization
| Monomer | Solvent | Conversion (%) |
| This compound | CH₂Cl₂:Et₂O (99:1 vol%) | 89 |
Data from a study on visible light-controlled living cationic polymerization. The reaction was conducted at room temperature under green LED irradiation.[2]
Table 2: Influence of Oxidant to Monomer Ratio on the Yield of a Structurally Related Poly(terthiophene) Derivative
| Polymer | [FeCl₃]/[Monomer] Ratio | Yield (%) |
| poly(TMT)1 | 2:1 | 47 |
| poly(TMT)2 | 4:1 | 73 |
| poly(TMT)3 | 8:1 | 81 |
This data is for the solid-state oxidative polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT), a monomer with a similar dimethoxy-substituted aromatic structure. It illustrates the general trend of increasing yield with a higher oxidant-to-monomer ratio.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of poly(this compound).
Protocol 1: Purification of this compound Monomer
This protocol describes the removal of inhibitors from the monomer using column chromatography.
Materials:
-
This compound (with inhibitor)
-
Basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Anhydrous sodium sulfate (B86663)
-
Collection flask
-
Hexane (or another suitable non-polar solvent, optional)
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a small layer of sand over the cotton plug.
-
Fill the column with basic alumina. The amount will depend on the quantity of monomer to be purified. A general rule is to use about 10-20 g of alumina per 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
Add a layer of anhydrous sodium sulfate on top of the alumina to remove any residual water from the monomer.
-
-
Purify the Monomer:
-
Carefully pour the this compound monomer onto the top of the column.
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed by the alumina.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.
-
Protocol 2: Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound using AIBN as the initiator.
Materials:
-
Purified this compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Oil bath with a temperature controller
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the purified this compound and the desired amount of AIBN (a typical monomer to initiator molar ratio is between 100:1 and 500:1).
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 70-80°C.
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Termination and Precipitation:
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the viscous polymer solution with a small amount of toluene if necessary.
-
Slowly pour the polymer solution into a large volume of stirred methanol to precipitate the poly(this compound).
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Visualizations
Diagram 1: General Workflow for Monomer Purification
Caption: Workflow for the purification of this compound monomer.
Diagram 2: Signaling Pathway for Free-Radical Polymerization
References
Technical Support Center: Controlling Molecular Weight in 3,4-Dimethoxystyrene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight of poly(3,4-dimethoxystyrene). This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in optimizing polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the molecular weight of poly(this compound) important?
A1: Controlling the molecular weight (MW) and the molecular weight distribution (polydispersity index or PDI) is crucial as these characteristics directly influence the polymer's physical, chemical, and mechanical properties. For applications in drug development and advanced materials, precise control over MW and a low PDI are often required for predictable performance, solubility, and biocompatibility.
Q2: Which polymerization methods are best for controlling the molecular weight of this compound?
A2: To achieve a low PDI (typically below 1.5) and predictable molecular weights, controlled/"living" polymerization techniques are highly recommended. For this compound, the most effective methods are:
-
Atom Transfer Radical Polymerization (ATRP): A robust and versatile method for synthesizing well-defined polymers.[1]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Known for its compatibility with a wide range of functional monomers.
-
Anionic Polymerization: While highly effective for producing polymers with very low PDI, this method is extremely sensitive to impurities and requires stringent reaction conditions.[2]
Conventional free radical polymerization is generally not suitable for achieving low polydispersity, as it leads to broad molecular weight distributions (PDI > 1.5).
Q3: How do the methoxy (B1213986) groups on this compound affect polymerization?
A3: The two electron-donating methoxy groups on the styrene (B11656) ring increase the electron density of the vinyl group. In radical polymerizations like ATRP, electron-donating substituents can decrease the polymerization rate compared to styrene.[1] In cationic polymerization, these groups stabilize the propagating carbocation, making the monomer more reactive.
Q4: What is a typical inhibitor used for this compound and how do I remove it?
A4: this compound is often supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization during storage.[3] This inhibitor must be removed before polymerization. A common method for removing phenolic inhibitors is to pass the monomer through a column of basic alumina (B75360).
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound.
Issue 1: High Polydispersity Index (PDI > 1.5)
| Potential Cause | Troubleshooting Action |
| Presence of Impurities | Ensure all reagents, including the monomer and solvent, are thoroughly purified. Oxygen, water, and other protic impurities can terminate growing polymer chains. |
| Slow Initiation | In ATRP and RAFT, the rate of initiation should be faster than or equal to the rate of propagation. Adjust the initiator type or concentration. For anionic polymerization, ensure a fast and efficient initiator like sec-butyllithium (B1581126) is used.[4] |
| High Monomer Conversion | Pushing the reaction to very high conversions can lead to a loss of control and an increase in PDI due to side reactions and termination. Consider stopping the reaction at a moderate conversion (e.g., 70-90%). |
| Inappropriate Temperature | Temperature affects the rates of initiation, propagation, and termination differently. Optimize the reaction temperature for your specific system. Higher temperatures in RAFT can sometimes lead to broader polydispersity.[1] |
| Incorrect Initiator/Catalyst/CTA Concentration | The ratio of monomer to initiator (or chain transfer agent) is a primary determinant of molecular weight. Inaccuracies in these ratios will lead to deviations from the target molecular weight and can affect PDI. |
Issue 2: Low or No Polymerization
| Potential Cause | Troubleshooting Action |
| Inhibitor Not Removed | Ensure the inhibitor has been completely removed from the monomer prior to the reaction. |
| Inactive Initiator or Catalyst | Initiators and catalysts can degrade over time or be deactivated by impurities. Use fresh or properly stored reagents. In ATRP, the copper catalyst can be oxidized; ensure a deoxygenated environment. |
| Incorrect Reaction Temperature | The initiator may have a specific temperature range for efficient decomposition. Ensure the reaction is conducted at the appropriate temperature. |
| Presence of Oxygen | Oxygen is a radical scavenger and can inhibit radical polymerizations. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. |
Issue 3: Bimodal or Tailing GPC Trace
| Potential Cause | Troubleshooting Action |
| Slow Initiation | A slow initiation can lead to a population of chains that start growing later, resulting in a lower molecular weight shoulder in the GPC trace. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can result in "dead" polymer chains with lower molecular weights. Purify all reagents and choose a solvent with a low chain transfer constant. |
| Bimolecular Termination | At high radical concentrations, termination by coupling can lead to a high molecular weight shoulder. Reduce the initiator concentration or the reaction temperature. |
Data Presentation: Molecular Weight Control
The following tables provide a summary of expected molecular weights and PDIs for the polymerization of this compound under different controlled polymerization conditions.
Note: Data for ATRP and Anionic Polymerization are estimated based on the behavior of structurally similar monomers like 4-methoxystyrene (B147599) and other substituted styrenes, as specific quantitative data for this compound is limited in the literature. Actual results may vary.
Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound (Estimated)
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temperature (°C) | Conversion (%) | Expected M_n ( g/mol ) | Expected PDI |
| 100:1:1:2 | 110 | ~60 | ~9,800 | < 1.3 |
| 200:1:1:2 | 110 | ~55 | ~18,000 | < 1.4 |
| 50:1:1:2 | 110 | ~65 | ~5,300 | < 1.3 |
Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
| [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | M_n ( g/mol ) | PDI | Reference |
| 155:1:0.54 | 60 | 5 | 7,100 | 1.08 | [5] |
Table 3: Anionic Polymerization of this compound (Estimated)
| [Monomer]:[Initiator] | Solvent | Temperature (°C) | Expected M_n ( g/mol ) | Expected PDI |
| 100:1 | THF | -78 | ~16,400 | < 1.1 |
| 200:1 | THF | -78 | ~32,800 | < 1.1 |
| 50:1 | THF | -78 | ~8,200 | < 1.1 |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP)
This protocol is a general procedure for the ATRP of this compound, adapted from methods for substituted styrenes.[1]
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq. relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with inert gas.
-
In a separate flask, prepare a solution of this compound (e.g., 100 eq.), EBiB (1 eq.), PMDETA (2 eq.), and anisole.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and PDI).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol is based on a literature procedure for the RAFT polymerization of this compound.[5]
Materials:
-
This compound (DMSt)
-
2-Cyano-2-propyldodecyltrithiocarbonate (CPDTTC) (CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Argon or Nitrogen gas
Procedure:
-
In a glass tube, add DMSt (12.4 mmol, 2.03 g), CPDTTC (0.0804 mmol, 27.8 mg), AIBN (0.0432 mmol, 7.1 mg), and 1,4-dioxane (1.03 g).[5]
-
Seal the tube after four freeze-pump-thaw cycles to thoroughly deoxygenate the mixture.[5]
-
Place the sealed tube in a preheated aluminum block heater at 60 °C for 5 hours.[5]
-
After the polymerization, cool the reaction mixture with liquid nitrogen to stop the reaction.[5]
-
Purify the resulting polymer by reprecipitation in a large volume of methanol.[5]
-
Collect the yellow precipitate by centrifugation and dry it under vacuum.[5]
Protocol 3: Anionic Polymerization
This protocol is a general procedure for the anionic polymerization of this compound, adapted from methods for styrene and its derivatives.[2][4] This technique requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (purified and inhibitor removed)
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Methanol (for termination)
-
Argon or Nitrogen gas
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Add freshly distilled THF to the reaction flask via cannula.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified this compound to the cold THF.
-
Slowly add the desired amount of sec-BuLi initiator via syringe. The solution should develop a characteristic color indicating the presence of living anionic chain ends.
-
Allow the polymerization to proceed for the desired time (typically 1-2 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer in a large volume of a non-solvent like methanol, filter, and dry under vacuum.
Visualizations
References
Troubleshooting low conversion in styrene copolymerization
Technical Support Center: Styrene (B11656) Copolymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to low conversion in styrene copolymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My styrene copolymerization is resulting in very low or no monomer conversion. What are the most common causes?
Answer: Low monomer conversion in free-radical styrene copolymerization is a common issue that can typically be traced back to several key factors. The most frequent culprits are the presence of inhibitors (especially dissolved oxygen), impurities in the monomers or solvent, or problems with the initiation system.[1][2] A systematic approach is crucial for diagnosis.
The most common causes include:
-
Presence of Inhibitors: Commercial styrene monomers are shipped with inhibitors, such as 4-tert-butylcatechol (B165716) (TBC) or 4-methoxyphenol (B1676288) (MEHQ), to prevent premature polymerization during storage and transport.[3][4] These must be removed before the experiment.
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1][3] It reacts with initiating radicals to form stable peroxy radicals, which do not effectively initiate polymerization, thus halting the reaction.[3][5]
-
Monomer or Solvent Impurities: Water, acidic, or basic impurities can interfere with the initiator or catalyst, leading to termination.[6][7] Purity of all reagents is critical.
-
Initiator Issues: The initiator may be unsuitable for the reaction temperature, used in an incorrect concentration, or may have degraded due to improper storage.[1][8] Insufficient initiator will lead to a slow reaction and low conversion.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time can lead to incomplete polymerization.[6][9]
Q2: How can I effectively remove inhibitors from my styrene monomer?
Answer: The inhibitor must be removed from the monomer immediately before use to achieve a successful polymerization. The most common and effective method is to pass the liquid styrene monomer through a column packed with activated basic alumina (B75360).[1]
Experimental Protocol: Inhibitor Removal
-
Column Preparation: Pack a chromatography column with activated basic alumina. A general guideline is to use a column with a volume at least 5-10 times the volume of the monomer you intend to purify.[1]
-
Elution: Gently pour the styrene monomer onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask, preferably a Schlenk flask for immediate use under an inert atmosphere.[1]
-
Storage and Use: The purified monomer should be used immediately. For very short-term storage, it must be kept in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) to prevent spontaneous polymerization.[1][4]
Q3: What is the best way to remove dissolved oxygen from my reaction mixture?
Answer: To overcome oxygen inhibition, the reaction mixture must be thoroughly deoxygenated before initiation and kept under an inert atmosphere (like nitrogen or argon) throughout the polymerization.[1][2] The most rigorous and effective method for volatile solvents is the Freeze-Pump-Thaw technique.
Experimental Protocol: Freeze-Pump-Thaw Deoxygenation
-
Freeze: Place your reaction flask (e.g., a Schlenk flask) containing the monomer(s) and solvent into a cold bath of liquid nitrogen. Swirl the flask to freeze the contents into a thin layer on the inside wall, which maximizes the surface area.
-
Pump: Once the mixture is completely frozen, open the flask's stopcock to a high-vacuum line. The vacuum will remove the gases (including oxygen) from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.[1]
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: For thorough deoxygenation, this Freeze-Pump-Thaw cycle should be repeated at least three times.[1] After the final thaw, backfill the flask with an inert gas like nitrogen or argon.
Q4: How does initiator concentration affect monomer conversion?
Answer: The initiator concentration directly impacts the rate of polymerization and the molecular weight of the resulting polymer.[8][10] Generally, increasing the initiator concentration increases the polymerization rate, which can help achieve higher conversion in a given time.[10] However, there are trade-offs.
-
Too Low: An insufficient amount of initiator will result in a slow reaction and low overall conversion.[1]
-
Too High: An excessive initiator concentration can lead to shorter polymer chains and a lower average molecular weight.[1][8] It can also increase the rate of termination reactions, which may slightly decrease the final conversion in some cases.[8]
The optimal concentration is typically between 0.1 and 1.0 mol% with respect to the monomer.[8]
Data Presentation: Effect of Initiator Concentration on Conversion
The following table summarizes representative findings on the impact of initiator concentration on monomer conversion for a free-radical polymerization.
| Initiator (AIBN) Conc. (mol%) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) |
| 0.1 | 45 | 150,000 |
| 0.5 | 85 | 80,000 |
| 1.0 | 92 | 50,000 |
| 2.0 | 88 (slight decrease) | 35,000 |
| Data adapted from a representative free-radical polymerization system.[8] |
Q5: How does reaction temperature influence the conversion rate in styrene copolymerization?
Answer: Temperature is a critical parameter in styrene copolymerization, affecting both the reaction kinetics and the final polymer properties.
-
Kinetics: Higher temperatures increase the rate of thermal decomposition of the initiator, leading to a higher concentration of free radicals.[9] This, in turn, speeds up the polymerization process and can significantly reduce the time required to reach high conversion.[11][12] For example, in styrene emulsion polymerization, conversion can reach over 96% in just 30 minutes at 80°C.[9]
-
Thermal Initiation: Styrene can undergo self-initiated (thermal) polymerization at temperatures above 100°C without any added initiator.[4][11]
-
Side Reactions: Excessively high temperatures can promote side reactions or thermal degradation of the polymer, which may negatively impact the material's properties.[6][11]
Data Presentation: Impact of Temperature on Styrene Polymerization Time
This table illustrates how temperature can affect the time to reach high conversion in a typical styrene polymerization system.
| Temperature (°C) | Time to Reach >95% Conversion | Observations |
| 60 | Several hours | Slower, more controlled polymerization. |
| 80 | ~30 minutes | Rapid polymerization rate.[9] |
| 90 | <30 minutes | Very rapid rate, potential for runaway reaction if not controlled.[9] |
| >100 | Varies (Thermal Polymerization) | Self-initiation occurs; can be difficult to control.[11] |
Q6: How can I accurately measure the monomer conversion in my experiment?
Answer: Accurately determining monomer conversion is essential for troubleshooting and optimizing your reaction. The most practical and precise methods are spectroscopic and chromatographic techniques.[13][14]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a highly accurate and quantitative method that allows for the direct measurement of monomer consumption. By integrating the signal of the monomer's vinyl protons against an internal standard or a stable polymer peak, you can calculate the conversion at any given time.[14][15][16]
-
Gas Chromatography (GC): GC is another excellent technique, particularly useful for copolymerizations as it can separate and quantify multiple unreacted monomers.[13] The method involves taking an aliquot of the reaction mixture, adding an internal standard, and comparing the monomer peak area to a pre-established calibration curve.[14][17]
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve issues of low monomer conversion.
Caption: Troubleshooting workflow for low monomer conversion.
Key Factors Influencing Low Conversion
This diagram illustrates the relationship between common experimental factors and the problem of low conversion.
Caption: Key factors contributing to low monomer conversion.
Detailed Experimental Protocols
Protocol 1: Determination of Monomer Conversion by ¹H NMR Spectroscopy
This protocol describes how to determine monomer conversion in a styrene copolymerization using ¹H NMR spectroscopy with an internal standard.[14]
Procedure:
-
Sample Preparation:
-
At specified time points during the polymerization (including a t=0 reference sample), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately quench the polymerization by adding the aliquot to a vial containing a small amount of an inhibitor (like hydroquinone) and a deuterated solvent (e.g., CDCl₃).
-
For high accuracy, add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or mesitylene) to the NMR tube. The standard must be a compound with a sharp singlet peak that does not overlap with monomer or polymer signals.[14]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum for each sample.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time is used to allow for complete proton relaxation, which is critical for accurate integration.[14]
-
-
Data Analysis:
-
Identify the characteristic vinyl proton peaks of the styrene monomer (typically in the 5-7 ppm range).
-
Integrate the area of a specific monomer peak (I_monomer) and the peak of the internal standard (I_standard).
-
Calculate the initial ratio of monomer to standard integration at t=0: Ratio₀ = (I_monomer,₀ / I_standard,₀).
-
For each subsequent time point (t), calculate the ratio: Ratio_t = (I_monomer,t / I_standard,t).
-
The monomer conversion at time t is calculated using the following formula: Conversion (%) = [1 - (Ratio_t / Ratio₀)] * 100
-
Protocol 2: Determination of Monomer Conversion by Gas Chromatography (GC)
This protocol outlines the procedure for measuring monomer conversion using GC with an internal standard.[13][14]
Procedure:
-
Calibration Curve Generation:
-
Prepare a series of standard solutions with known concentrations of the styrene monomer in a suitable solvent.
-
Add a fixed concentration of an internal standard (e.g., n-heptane or another non-reactive hydrocarbon) to each standard solution.[17]
-
Inject each standard into the GC and record the chromatogram. Use a column and temperature program appropriate for separating the monomer from the solvent and internal standard. A Flame Ionization Detector (FID) is commonly used.[17][18]
-
Generate a calibration curve by plotting the ratio of the monomer peak area to the internal standard peak area against the known monomer concentration.[14]
-
-
Reaction Sample Analysis:
-
At desired time points, withdraw a known mass or volume of the reaction mixture.
-
Quench the reaction and dilute the sample with a suitable solvent. Add the same fixed concentration of the internal standard as used for the calibration curve.
-
Inject the prepared sample into the GC and obtain the chromatogram.
-
-
Data Analysis:
-
Measure the peak areas for the monomer and the internal standard in the sample chromatogram.
-
Calculate the ratio of the monomer peak area to the internal standard peak area.
-
Use the calibration curve to determine the concentration of the unreacted monomer in the sample.[14]
-
Calculate the monomer conversion using the initial monomer concentration (C_initial) and the measured monomer concentration at time t (C_t): Conversion (%) = [(C_initial - C_t) / C_initial] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. NMR kinetic studies | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 17. kelid1.ir [kelid1.ir]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Analysis of 3,4-Dimethoxystyrene Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxystyrene. The information provided will assist in designing, executing, and troubleshooting experiments aimed at identifying and quantifying its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways under forced degradation conditions. The primary routes of degradation are predicted to be:
-
Oxidation: The electron-rich vinyl group is a likely site for oxidation, potentially forming an epoxide (this compound oxide) which can further rearrange to 3,4-dimethoxyphenylacetaldehyde or be oxidized to 3,4-dimethoxybenzoic acid (veratric acid). The aromatic ring itself could also undergo oxidation under harsh conditions.
-
Hydrolysis (Acidic/Basic): The vinyl group may undergo acid-catalyzed hydration to form an unstable alcohol, which would rapidly tautomerize to an aldehyde. Under acidic conditions, cleavage of the methoxy (B1213986) ether bonds is also possible, though this typically requires stringent conditions.
-
Photodegradation: The conjugated system of this compound can absorb UV light, potentially leading to polymerization, isomerization of the double bond, or cycloaddition reactions.
-
Thermal Degradation: At elevated temperatures, cleavage of the vinyl group to yield 3,4-dimethoxybenzaldehyde (B141060) is possible. Under more extreme temperatures, further fragmentation of the molecule can be expected.
Q2: Why am I observing rapid degradation of my this compound sample even under ambient conditions?
A2: this compound is known to be susceptible to oxidation and polymerization.[1] Commercial preparations are often supplied with an inhibitor, such as hydroquinone, to prevent this.[2] If your sample is old, has been stored improperly (e.g., exposed to air and light), or if the inhibitor has been consumed, it can degrade even without intentional stress conditions. It is crucial to store the compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[2]
Q3: What are the expected major degradation products I should be looking for?
A3: The expected major degradation products, based on predicted pathways, are summarized in the table below. It is important to confirm the identity of any observed degradants using appropriate analytical techniques, such as mass spectrometry and NMR.
| Degradation Condition | Predicted Major Degradation Products |
| Oxidative | This compound oxide, 3,4-Dimethoxyphenylacetaldehyde, 3,4-Dimethoxybenzoic acid (Veratric acid), 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| Acidic Hydrolysis | 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Acetaldehyde |
| Basic Hydrolysis | Generally more stable, but potential for minor degradation to similar products as acidic hydrolysis under forcing conditions. |
| Photolytic | Oligomers/Polymers of this compound, geometric isomers. |
| Thermal | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
Q4: How can I prevent the polymerization of this compound during my experiments?
A4: To minimize polymerization, especially during thermal stress studies or when preparing solutions, it is advisable to work with dilute solutions and to keep the temperature as low as feasible for the intended degradation. The presence of a radical scavenger, if compatible with your analytical method, could also be considered. Always store stock solutions at low temperatures and protected from light.
Troubleshooting Guides
Issue 1: No or Minimal Degradation Observed in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress study.[3] |
| Incorrect solvent used. | Ensure the compound is soluble in the chosen solvent system. For hydrolysis, if the compound is poorly soluble in water, a co-solvent may be necessary.[3] However, the co-solvent itself should be stable under the stress conditions. |
| Inhibitor is still active. | If the starting material contains a stabilizer, it may quench the degradation reactions. Consider purification of a small amount of the starting material to remove the inhibitor before conducting forced degradation, but be aware of the inherent instability of the purified compound. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent compound from its degradation products. Re-evaluate and optimize the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry). |
Issue 2: Mass Imbalance in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps |
| Formation of non-UV active or volatile degradation products. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector to look for non-chromophoric degradants. For volatile products, consider using gas chromatography (GC) for analysis. |
| Degradation products are not eluting from the column. | Use a stronger solvent in the mobile phase gradient to elute highly retained compounds. Check for irreversible adsorption onto the column by injecting a strong solvent. |
| Precipitation of degradation products. | Visually inspect the stressed samples for any precipitates. If precipitation has occurred, try to dissolve it in a suitable solvent and analyze the resulting solution. |
| Incorrect response factors. | The response of the degradation products to the detector (e.g., UV absorbance) may be significantly different from the parent compound. If possible, isolate and purify the major degradants to determine their individual response factors for accurate quantification. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies should be performed on a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol).[4] A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation should ideally be in the range of 5-20%.[4]
-
Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the sample with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the drug solution at 70°C for 48 hours.
-
Photodegradation: Expose the drug solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound and its non-volatile degradation products.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile degradation products.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Data Presentation
The following table presents hypothetical quantitative data from a forced degradation study of this compound. Actual results will vary based on experimental conditions.
| Stress Condition | Assay of this compound (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 99.8 | 0.2 | 100.0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH, 60°C, 24h | 92.1 | 7.8 | 99.9 |
| 3% H₂O₂, RT, 24h | 78.5 | 21.0 | 99.5 |
| 70°C, 48h | 95.3 | 4.6 | 99.9 |
| Photolytic | 88.9 | 10.5 | 99.4 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Strategies to avoid cross-linking in cationic polymerization
Welcome to the technical support center for cationic polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing cross-linking and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cross-linking in my cationic polymerization?
Cross-linking in cationic polymerization primarily results in the formation of an insoluble polymer gel. This is most often caused by a side reaction known as chain transfer to polymer . In this process, the active carbocation at the end of a growing polymer chain abstracts a hydride from the backbone of another polymer chain. This terminates the original chain but creates a new cationic site on the second chain's backbone. This new active site can then propagate, forming a branch point. Multiple branching events lead to a cross-linked network.[1]
Other potential causes include:
-
Polyfunctional Monomers: The presence of monomers with more than one polymerizable group (e.g., divinylbenzene) will inherently lead to cross-linking.
-
Certain Initiators: High concentrations of strong protic acids can sometimes lead to side reactions like Friedel-Crafts alkylation of aromatic rings on the polymer backbone (e.g., in polystyrene), creating branch points.[2]
-
High Temperatures: Elevated temperatures provide the necessary activation energy for chain transfer and other side reactions to occur more frequently than the desired propagation reaction.[3]
Q2: My reaction mixture turned into an insoluble gel. What happened and how can I prevent this?
The formation of an insoluble gel is the most common indicator of significant cross-linking. This occurs when polymer chains become covalently linked to form a single macroscopic molecule. To prevent this, you must suppress the side reactions that lead to cross-linking, primarily chain transfer.
Key preventative strategies include:
-
Lowering the Reaction Temperature: This is the most critical parameter. Reducing the temperature significantly disfavors chain transfer and termination reactions, as they have a higher activation energy than propagation.[2][3]
-
Choosing the Right Solvent: The solvent polarity affects the stability of the propagating carbocation.[3] Mildly polar solvents (e.g., methylene (B1212753) chloride, methyl chloride) are often used to help stabilize the carbocation without interfering with the reaction.[3][4]
-
Using an Appropriate Initiating System: Select an initiator and co-initiator (Lewis acid) that generate a stable, non-nucleophilic counterion. This stabilizes the growing chain end and reduces its tendency to undergo side reactions.[5][6]
-
Ensuring High Purity of Reagents: Cationic polymerizations are highly sensitive to impurities.[6] Water, alcohols, and other nucleophilic impurities can initiate unwanted side reactions or terminate chains, leading to a loss of control.[4][7]
Troubleshooting Guide
Issue: Uncontrolled Polymerization, Broad Molecular Weight Distribution, or Gel Formation
This is a common set of problems indicating that side reactions such as chain transfer and premature termination are dominant. Use the following guide to diagnose and solve the issue.
A logical approach to diagnosing the source of cross-linking can help systematically eliminate potential causes.
Caption: Troubleshooting workflow for diagnosing cross-linking.
Data and Experimental Parameters
Table 1: Effect of Temperature on Cationic Polymerization
Lowering the reaction temperature is a key strategy for producing longer polymer chains and minimizing side reactions.[3] This is because the activation energy for termination and chain transfer is typically larger than that for propagation.[2]
| Parameter | High Temperature (-40°C to 10°C) | Low Temperature (-100°C to -90°C) | Rationale |
| Primary Outcome | Low molecular weight polymers | High molecular weight polymers | At low temps, propagation is kinetically favored over termination/transfer.[3] |
| Side Reactions | Significant chain transfer, termination | Suppressed chain transfer, termination | Higher thermal energy overcomes the activation barrier for side reactions.[2][3] |
| Cross-linking Risk | High | Low | Chain transfer to polymer is a major cross-linking pathway. |
| Example System | Polyisobutylene with AlCl₃ | High MW Polyisobutylene with BF₃ in CH₂Cl₂ | System used for producing different grades of PIB.[3] |
Table 2: Comparison of Common Lewis Acid Co-Initiators
The choice of Lewis acid affects the stability of the propagating species and the overall control of the polymerization. The data below is for the polymerization of isobutyl vinyl ether (IBVE) initiated by an IBVE-HCl adduct.
| Lewis Acid | Temperature | Resulting MWD (Mw/Mn) | Outcome |
| SnCl₄ | -30 °C | < 1.1 | Controlled, "Living" |
| EtAlCl₂ | -30 °C | Broad, Uncontrolled | Uncontrolled |
| TiCl₄ | -30 °C | Broad, Uncontrolled | Uncontrolled |
| FeCl₃ | -78 °C | Relatively Narrow | Controlled only at very low temp |
| GaCl₃ | -78 °C | Relatively Narrow | Controlled only at very low temp |
Data adapted from studies on IBVE polymerization, demonstrating that SnCl₄ provides superior control under these conditions.[8]
Visualizing Reaction Pathways
Understanding the competition between desired and undesired reactions is key.
Caption: Competing reaction pathways in cationic polymerization.
Caption: Mechanism of chain transfer to polymer leading to cross-linking.
Key Experimental Protocols
Protocol 1: General Procedure for Controlled Cationic Polymerization of a Vinyl Ether
This protocol outlines a general method for polymerizing a monomer like isobutyl vinyl ether (IBVE) under controlled, "living" conditions.
-
Reagent Purification:
-
Solvent (Toluene/CH₂Cl₂): Dry the solvent by passing it through a column of activated alumina (B75360) or by refluxing over CaH₂ followed by distillation under an inert atmosphere (e.g., dry nitrogen or argon).[8]
-
Monomer (IBVE): Distill the monomer twice over calcium hydride (CaH₂) under reduced pressure and store it over molecular sieves in a glovebox.[8]
-
-
Reaction Setup:
-
Assemble a glass reaction tube equipped with a magnetic stirrer and a rubber septum.
-
Thoroughly dry all glassware in an oven (>120°C) overnight and cool under a stream of dry nitrogen.
-
The entire polymerization should be carried out under a dry nitrogen atmosphere.[8]
-
-
Polymerization:
-
Cool the reaction tube to the desired temperature (e.g., -78°C using a dry ice/acetone bath or -30°C using a cryocooler).[2][8]
-
Using a gas-tight syringe, add the purified solvent, followed by the purified monomer to the reaction tube.
-
Prepare the initiating system. For example, an IBVE-HCl adduct as the initiator and SnCl₄ as the co-initiator.[8]
-
Initiate the polymerization by adding the initiator, followed immediately by the co-initiator (Lewis acid), to the stirred monomer solution.
-
Allow the reaction to proceed. In living polymerizations, conversion is often very fast.
-
-
Termination (Quenching):
-
Terminate the reaction by adding a quenching agent, such as pre-chilled methanol (B129727) containing a small amount of ammonia. This will neutralize the acidic catalyst and react with the cationic chain ends.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Detecting and Quantifying Cross-linking
If you suspect your polymer is cross-linked, the following methods can confirm its presence and quantify its extent.
-
Solubility Test (Qualitative):
-
Place a small amount of the polymer sample into a vial.
-
Add a good solvent for the linear version of the polymer (e.g., toluene (B28343) or THF for polystyrene).
-
Agitate the mixture at room temperature.
-
Observation: A linear or branched polymer will fully dissolve. A cross-linked polymer will swell into a gel but will not dissolve.[9]
-
-
Swelling Test (Quantitative):
-
Accurately weigh a small, dry sample of the polymer (m₀).
-
Immerse the sample in a good solvent at a specific temperature until equilibrium swelling is reached (this can take 24-72 hours).[10]
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (m₁).
-
The degree of swelling can be related to the cross-link density using the Flory-Rehner theory. A lower degree of swelling indicates a higher cross-link density.[11]
-
-
Rheology / Dynamic Mechanical Analysis (DMA) (Quantitative):
-
This is a powerful technique for quantifying cross-link density.[12]
-
A temperature sweep is performed on the polymer sample.
-
For a cross-linked polymer, the storage modulus (G') will reach a plateau in the rubbery region above the glass transition temperature (Tg), whereas a linear polymer will flow (G'' > G').[12]
-
The value of the rubbery plateau modulus can be used to calculate the molecular weight between cross-links (Mc), which is inversely proportional to the cross-link density.[9][12]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pslc.ws [pslc.ws]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 8. main.spsj.or.jp [main.spsj.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. Cross-link - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tainstruments.com [tainstruments.com]
Impact of solvent polarity on 3,4-Dimethoxystyrene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3,4-Dimethoxystyrene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Impact of Solvent Polarity on Cationic Polymerization of this compound
Cationic polymerization of this compound is highly sensitive to solvent polarity. The electron-donating methoxy (B1213986) groups increase the electron density of the vinyl group, making the monomer highly reactive towards cationic initiation. The solvent plays a critical role in stabilizing the propagating carbocationic species.
Troubleshooting Guide: Cationic Polymerization
Question 1: Why is my cationic polymerization of this compound resulting in a low monomer conversion?
Answer: Low monomer conversion in cationic polymerization can stem from several factors related to the reaction medium and reagents.
-
Insufficient Solvent Polarity: Nonpolar solvents may not adequately stabilize the growing carbocationic chain end, leading to premature termination.
-
Impurities in the Solvent or Monomer: Water, alcohols, or other nucleophilic impurities can act as terminating agents, quenching the polymerization. Ensure all reagents and glassware are scrupulously dried.
-
Inappropriate Initiator/Solvent Combination: The efficiency of the initiator can be highly dependent on the solvent. For instance, some initiating systems may not dissociate sufficiently in nonpolar media to start the polymerization.
Question 2: I'm observing a very broad molecular weight distribution (high polydispersity, Đ) in my final polymer. What could be the cause?
Answer: A broad polydispersity index (Đ) suggests a lack of control over the polymerization process, which can be strongly influenced by the solvent.
-
Overly Polar Solvents: Highly polar solvents like acetonitrile (B52724) can lead to unregulated polymerization, resulting in polymers with low molar mass and high dispersity.[1] This is often due to an increased rate of chain transfer reactions.
-
Mixed Solvent Systems: In some cases, using a mixture of polar and non-polar solvents can help to control the polymerization and lower the polydispersity.[1]
-
Temperature Control: Cationic polymerizations are often highly exothermic. Poor temperature control can lead to a variety of side reactions and chain transfer events, broadening the molecular weight distribution.
Question 3: My polymerization reaction is proceeding too quickly and seems uncontrolled. How can I slow it down?
Answer: Rapid and uncontrolled polymerization is a common issue with highly reactive monomers like this compound, especially in cationic systems.
-
Solvent Choice: The rate of polymerization is significantly influenced by solvent polarity. Using a less polar solvent can help to moderate the reaction rate.
-
Temperature: Lowering the reaction temperature will decrease the propagation rate constant, providing better control over the polymerization.
-
Initiator Concentration: Reducing the initiator concentration can lower the number of active centers, thereby slowing down the overall reaction rate.
Quantitative Data: Solvent Effects on Methoxystyrene Cationic Polymerization
The following table summarizes the effect of different solvents on the visible light-controlled living cationic polymerization of p-methoxystyrene, a closely related monomer to this compound. This data illustrates the profound impact of the solvent environment on the polymerization outcome.
| Entry | Solvent(s) | Dielectric Constant (ε) | Conversion (%) | Mn ( kg/mol ) | Dispersity (Đ) |
| 1 | Toluene | 2.4 | 0 | - | - |
| 2 | n-Hexane | 1.9 | 0 | - | - |
| 3 | Diethyl Ether | 4.3 | 0 | - | - |
| 4 | Acetonitrile | 37.5 | >99 | 3.7 | 2.13 |
| 5 | Toluene/CH₂Cl₂/Et₂O (50:49:1) | ~5.6 (estimated) | 95 | 6.8 | 1.15 |
Data adapted from a study on p-methoxystyrene, which is expected to show similar trends for this compound.[1]
Experimental Protocol: Cationic Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of this compound. Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.
Materials:
-
This compound (inhibitor removed)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Initiator (e.g., SnCl₄, TiCl₄)
-
Dry ice/acetone bath
-
Methanol (B129727) (for quenching)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add anhydrous dichloromethane (e.g., 50 mL) via a cannula or syringe.
-
Cooling: Cool the solvent to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Monomer Addition: Add the purified this compound (e.g., 5 g) to the cooled solvent with stirring.
-
Initiation: Prepare a stock solution of the initiator in anhydrous dichloromethane. Add the required amount of the initiator solution dropwise to the monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours), monitoring the viscosity of the solution.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitation and Isolation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Impact of Solvent Polarity on Radical Polymerization of this compound
In radical polymerization, the effect of solvent polarity is generally less pronounced than in ionic polymerizations but can still significantly influence the reaction kinetics and polymer properties.
Troubleshooting Guide: Radical Polymerization
Question 1: My radical polymerization of this compound is showing low yields. What are the possible solvent-related causes?
Answer: While radical polymerizations are generally robust, solvent choice can impact the overall efficiency.
-
Chain Transfer to Solvent: Some solvents, particularly those with weak C-H bonds, can participate in chain transfer reactions. This terminates a growing polymer chain and initiates a new, smaller one, potentially reducing the overall molecular weight and yield of high polymer.
-
Solubility Issues: If the growing polymer becomes insoluble in the chosen solvent, it may precipitate out, limiting further chain growth and resulting in lower conversion.
-
"Cage Effect" on Initiator Efficiency: The solvent viscosity can influence the "cage effect," where the initial radicals from the initiator decomposition either escape the solvent cage to initiate polymerization or recombine within it. A more viscous solvent can decrease initiator efficiency.
Question 2: The polydispersity of my polymer is higher than expected. How can the solvent contribute to this in a radical polymerization?
Answer: A high polydispersity in radical polymerization can be due to a number of factors, some of which are solvent-dependent.
-
Diffusion-Controlled Termination: The termination step in radical polymerization, which involves two growing polymer chains finding each other, is often diffusion-controlled. The viscosity of the solvent can affect this rate. In more viscous media, the termination rate can decrease, leading to a higher concentration of radicals and potentially a broader molecular weight distribution.
-
Chain Transfer: As mentioned above, chain transfer to the solvent can lead to a broader distribution of chain lengths.
Question 3: How does solvent polarity affect the propagation and termination rate coefficients (kp and kt)?
Answer: Studies on styrene (B11656) and its derivatives have shown that solvent properties can influence the fundamental rate coefficients of radical polymerization.
-
Propagation Rate Coefficient (kp): The value of kp can decrease as the concentration of the solvent increases. This effect can vary depending on the specific solvent used.
-
Termination Rate Coefficient (kt): The termination rate is often diffusion-controlled, and a linear decrease in kt is observed with decreasing medium fluidity (increasing viscosity).
Quantitative Data: Solvent Effects on Styrene Radical Polymerization
While specific quantitative data for this compound is limited, studies on styrene polymerization provide valuable insights into the general trends.
| Solvent | Dielectric Constant (ε) | Monomer Conversion (%) |
| Toluene | 2.4 | Low |
| Benzene | 2.3 | Low-Medium |
| Chloroform | 4.8 | Medium |
| Ethyl Acetate | 6.0 | Medium-High |
| Acetone | 21.0 | High |
| Acetonitrile | 37.5 | High |
| DMSO | 47.0 | High |
Data adapted from a study on styrene, showing a general trend of increasing conversion with higher solvent polarity, though other factors also play a role.[2]
Experimental Protocol: Radical Polymerization of this compound
This protocol outlines a general procedure for the free-radical polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Radical initiator (e.g., AIBN, benzoyl peroxide)
-
Nitrogen or Argon gas for inerting
-
Methanol (for precipitation)
Procedure:
-
Preparation: Purify the this compound by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a condenser and magnetic stir bar, dissolve the purified monomer (e.g., 10 g) and the initiator (e.g., 0.1 mol%) in the chosen solvent (e.g., 50 mL).
-
Inerting: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a positive pressure of inert gas.
-
Monitoring: Allow the polymerization to proceed for several hours. The progress can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity.
-
Isolation: After the desired time or conversion is reached, cool the reaction mixture to room temperature.
-
Precipitation: Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven until a constant weight is achieved.
References
Technical Support Center: GC-MS Method for Purity Assessment of 3,4-Dimethoxystyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the determination of 3,4-Dimethoxystyrene purity using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal GC column for analyzing this compound?
A1: A non-polar or mid-polar capillary column is recommended for the analysis of this compound. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent). These columns provide good separation for aromatic compounds and are compatible with mass spectrometry.
Q2: What are the expected mass spectral fragments for this compound?
A2: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]+) at m/z 164.[1] Key fragment ions can be observed at m/z 149 (loss of a methyl group), and 133 (loss of a methoxy (B1213986) group). The mass spectrum available in the NIST database can be used as a reference.
Q3: How should I prepare my this compound sample for GC-MS analysis?
A3: Dissolve an accurately weighed amount of the this compound sample in a high-purity volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. A typical concentration for analysis is in the range of 100-1000 µg/mL. Ensure the sample is fully dissolved before injection.
Q4: What are the common impurities that might be observed in a this compound sample?
A4: Potential impurities can include starting materials from the synthesis, by-products, or degradation products. Common impurities might be 3,4-dimethoxybenzaldehyde, 3,4-dimethoxyphenylethanol, or related isomers. The presence of hydroquinone, often added as a stabilizer, may also be detected.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within the column's limits). 3. Ensure a clean, square cut of the column and correct installation depth in the injector and detector.[3] |
| Poor Resolution Between this compound and Impurities | 1. Inappropriate GC oven temperature program. 2. Carrier gas flow rate is too high or too low. | 1. Optimize the temperature ramp rate. A slower ramp can improve separation. 2. Set the carrier gas flow rate to the optimal value for the column diameter (typically around 1-1.5 mL/min for a 0.25 mm ID column). |
| No Peak or Very Small Peak for this compound | 1. Syringe issue or incorrect injection volume. 2. Leak in the injection port. 3. Sample degradation in the injector. | 1. Check the syringe for proper function and ensure the correct injection volume is set. 2. Check for leaks at the septum and column connections.[4] 3. Lower the injector temperature to prevent thermal decomposition. |
| Baseline Noise or Ghost Peaks | 1. Contaminated carrier gas or gas lines. 2. Septum bleed. 3. Carryover from a previous injection. | 1. Use high-purity carrier gas and ensure gas lines are clean. 2. Use a high-quality, low-bleed septum. 3. Run a solvent blank to check for carryover and clean the injector if necessary. |
| Irreproducible Peak Areas | 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Fluctuations in instrument conditions. | 1. Use an autosampler for precise and reproducible injections. 2. Ensure accurate and consistent sample weighing and dilution. 3. Allow the instrument to stabilize before starting a sequence. |
Experimental Protocol: GC-MS Purity Assessment of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL with dichloromethane.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 1 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and all impurity peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound using the area percent method:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following tables present example data from the purity assessment of three different batches of this compound.
Table 1: Retention Times and Peak Areas for Batch A
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
| 1 | 8.52 | Impurity 1 | 15,234 | 0.25 |
| 2 | 9.87 | This compound | 6,078,345 | 99.50 |
| 3 | 10.25 | Impurity 2 | 15,289 | 0.25 |
Table 2: Retention Times and Peak Areas for Batch B
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
| 1 | 8.53 | Impurity 1 | 25,678 | 0.42 |
| 2 | 9.88 | This compound | 6,098,765 | 99.18 |
| 3 | 11.12 | Impurity 3 | 24,567 | 0.40 |
Table 3: Purity Comparison of this compound Batches
| Batch ID | Purity by Area % |
| Batch A | 99.50% |
| Batch B | 99.18% |
| Batch C | 99.75% |
Visualizations
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Troubleshooting logic for poor GC peak shape.
References
Technical Support Center: Purification of 3,4-Dimethoxystyrene via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography to purify 3,4-Dimethoxystyrene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica (B1680970) gel is the most common and recommended stationary phase for the purification of this compound.[1][2] Its polar nature allows for effective separation of the relatively non-polar this compound from more polar impurities.[1] Alumina (B75360) can also be used, but silica gel is generally the first choice for separating aromatic compounds.[1][2]
Q2: How do I determine the optimal mobile phase (solvent system) for my separation?
A2: The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[2][3] The goal is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.3-0.7.[2][4] A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[5] You can then adjust the ratio of the solvents to achieve the desired separation.
Q3: What are some common solvent systems to start with for TLC analysis?
A3: Good starting solvent systems for this compound, which is a moderately polar compound, include mixtures of:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Hexane/Dichloromethane
You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.[5]
Q4: My this compound is a yellowish oil. Is this normal?
A4: Yes, this compound is typically a yellowish oily liquid.[6]
Q5: The commercial this compound I have contains an inhibitor (e.g., hydroquinone). Do I need to remove it before column chromatography?
A5: It is highly recommended to remove the inhibitor prior to use in most applications, including some polymerization reactions.[6][7] However, for purification by column chromatography, the inhibitor will likely be separated from the product during the process. If your subsequent application is sensitive to the inhibitor, it is best to remove it beforehand. This can be done by washing the sample with an aqueous NaOH solution or by passing it through a column of basic alumina.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 4:1 or 1:1 ratio.[5] |
| The compound has polymerized on the column. | This can happen with styrenes, which are prone to polymerization.[6][10] Consider adding a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT), to your crude sample and potentially a very small amount to your mobile phase.[7][11] It is also crucial to avoid heat during the purification process. | |
| Product is eluting too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).[5] |
| Poor separation of product from impurities | The chosen solvent system is not optimal. | Perform further TLC analysis with different solvent systems to find one that provides better separation between your product and the impurities.[3] A three-component solvent system may sometimes provide better resolution.[12] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[12][13] | |
| The sample was loaded improperly (band is too wide). | Dissolve the crude product in a minimal amount of solvent and load it onto the column as a narrow band.[12] | |
| Streaking or tailing of spots on TLC and broad bands on the column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a neutralizer like triethylamine (B128534) (0.1-1%) to the mobile phase.[5] |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. | |
| The product appears to be degrading on the column | This compound can be sensitive to the acidic nature of silica gel. | Consider using neutral alumina as the stationary phase or deactivating the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine before loading the sample. |
| Polymerization of the sample during purification | Styrene (B11656) derivatives are susceptible to radical polymerization, which can be initiated by heat, light, or trace impurities.[7][10] | - Avoid exposing the sample and column to direct sunlight or heat. - Consider adding a polymerization inhibitor like 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) to the crude sample before loading it onto the column.[7][11] - If polymerization is a significant issue, you can add a small amount of inhibitor to the mobile phase. |
Experimental Protocols
Detailed Methodology for Thin Layer Chromatography (TLC) Analysis:
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line approximately 1 cm from the bottom. Mark starting points for your crude sample, a co-spot, and the pure this compound standard (if available).
-
Sample Application: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the marked starting line.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots. You can also use staining agents like potassium permanganate (B83412) or iodine.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Aim for an Rf of 0.3-0.7 for the this compound spot for optimal separation on the column.[2][4]
General Protocol for Column Chromatography Purification:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Wash the column with the mobile phase, ensuring the silica bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect the eluate in fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Home Page [chem.ualberta.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. This compound | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of initiator concentration on polystyrene properties
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of initiator concentration on the properties of polystyrene.
Frequently Asked Questions (FAQs)
Q1: How does the initiator concentration affect the molecular weight of polystyrene?
A1: The molecular weight of polystyrene is inversely proportional to the initiator concentration.[1][2] An increase in the amount of initiator generates a higher number of free radicals.[1] With the same amount of monomer available, this leads to the formation of a larger number of shorter polymer chains, thus resulting in a lower average molecular weight.[1] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, leading to a higher molecular weight.[1]
Q2: What is the relationship between initiator concentration and the rate of polymerization?
A2: The rate of polymerization is directly proportional to the square root of the initiator concentration.[2][3] Therefore, increasing the initiator concentration leads to a faster polymerization rate because more free radicals are generated to initiate polymer chains simultaneously.[2]
Q3: How does initiator concentration influence the Polydispersity Index (PDI) of polystyrene?
A3: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. In many polymerization systems, including the emulsion polymerization of styrene (B11656), increasing the initiator concentration can lead to a narrower particle size distribution and a lower PDI.[4] For instance, in one study, as the concentration of potassium persulfate (KPS) initiator was increased from 0.3 wt% to 1.2 wt%, the PDI of the final latex particles decreased from 0.036 to 0.016.[4]
Q4: What is the general mechanism of free-radical polymerization of styrene?
A4: The free-radical polymerization of styrene proceeds in three main steps:[1][5]
-
Initiation: An initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), thermally decomposes to form free radicals.[5][6] These highly reactive radicals then add to the carbon-carbon double bond of a styrene monomer, creating a new, monomer-based radical.[6]
-
Propagation: The newly formed monomer radical adds to another styrene monomer, extending the polymer chain. This process repeats, rapidly increasing the length of the polymer chain.[5]
-
Termination: The growth of a polymer chain is stopped. This can occur through the combination of two growing chain ends or by other chain transfer reactions.[7]
Troubleshooting Guide
Q5: The molecular weight of my synthesized polystyrene is significantly lower than expected. What are the potential causes related to the initiator?
A5: A lower-than-expected molecular weight is typically a result of an excessive initiator concentration.[8] A high concentration of initiator generates a large number of radicals at the beginning of the reaction, leading to many short polymer chains.[8]
-
Recommendation: Systematically decrease the molar ratio of the initiator to the monomer. Also, ensure the reaction temperature is not too high, as this can cause the initiator to decompose too rapidly, further increasing the effective concentration of radicals at the start of the polymerization.[8]
Q6: The molecular weight of my polystyrene is higher than expected. How can the initiator concentration be the cause?
A6: A higher-than-expected molecular weight often points to an insufficient initiator concentration or low initiator efficiency.[8] If the rate of initiation is too low compared to the rate of propagation, fewer polymer chains will grow for a longer period, resulting in higher molecular weight.[8]
-
Recommendation: Increase the initiator concentration. Ensure that the chosen reaction temperature is appropriate for the thermal decomposition of your specific initiator to ensure an adequate rate of radical generation.[8]
Q7: My polymerization reaction is very slow, or the final yield is low. Could the initiator be the problem?
A7: Yes, issues with the initiator are a common cause of slow reactions or low yields. Potential causes include:
-
Insufficient Initiator Concentration: The concentration may be too low to generate enough radicals to sustain the polymerization.
-
Initiator Depletion: The initiator might be consumed entirely before all the monomer has reacted.[8]
-
Incorrect Reaction Temperature: The temperature may be too low for the initiator to decompose efficiently and produce radicals.[8]
-
Presence of Inhibitors: Impurities in the monomer or solvent can scavenge radicals, effectively inhibiting the polymerization. Styrene monomer is often shipped with an inhibitor that must be removed before use.[8][9]
-
Recommendation: Increase the initiator concentration or consider a two-stage addition, where a second portion of the initiator is added later in the reaction.[8] Verify that the reaction temperature is optimal for your initiator and ensure the monomer has been purified to remove any inhibitors.[8][9]
Q8: The Polydispersity Index (PDI) of my polymer is too broad. How can I narrow it by adjusting the initiator?
A8: A broad PDI suggests that the polymer chains have a wide range of lengths. This can be caused by non-uniform initiation.[8] Fluctuations in temperature or poor mixing can lead to inconsistent rates of radical generation throughout the reaction.
-
Recommendation: Ensure uniform heating and vigorous stirring throughout the polymerization process. A controlled, steady rate of initiation is key to achieving a narrower PDI. In some systems, a higher initiator concentration can lead to a more uniform and rapid initiation phase, resulting in a lower PDI.[4]
Quantitative Data Summary
The following tables summarize the general relationship between initiator concentration and key polystyrene properties based on typical free-radical polymerization kinetics.
Table 1: Effect of Initiator Concentration on Polystyrene Molecular Weight
| Initiator Concentration (Relative) | Average Molecular Weight (Mn) | Resulting Chain Length |
| Low | High | Long |
| Medium | Medium | Medium |
| High | Low | Short |
Table 2: Effect of Initiator Concentration on Polymerization Rate
| Initiator Concentration [I] (Relative Units) | Relative Polymerization Rate (Rₚ ∝ √[I]) |
| 1 | 1.0 |
| 2 | 1.4 |
| 4 | 2.0 |
| 8 | 2.8 |
Table 3: Example of Initiator (KPS) Concentration on PDI in Emulsion Polymerization[4]
| Initiator (KPS) Concentration (wt %) | Polydispersity Index (PDI) |
| 0.3 | 0.036 |
| 0.6 | 0.030 |
| 0.9 | 0.024 |
| 1.2 | 0.016 |
Experimental Protocols
Protocol: Bulk Free-Radical Polymerization of Styrene
This protocol describes a general procedure for the bulk polymerization of styrene using AIBN as a thermal initiator.
1. Materials and Setup:
-
Styrene monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Reaction vessel (e.g., test tube or round-bottom flask) with a rubber septum
-
Oil bath with temperature control and magnetic stirring
-
Methanol (B129727) (for precipitation)
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel)
2. Monomer Purification:
-
To remove the inhibitor (such as 4-tert-butylcatechol), pass the styrene monomer through a column packed with basic alumina.[8][10]
3. Polymerization:
-
Weigh the desired amount of purified styrene monomer and AIBN initiator into the reaction vessel. A typical initiator concentration is in the range of 0.1-1.0% by weight relative to the monomer.
-
Cover the vessel with a rubber septum.
-
Place the vessel in a preheated oil bath (typically 60-80°C for AIBN).[10]
-
Allow the reaction to proceed for a set time (e.g., 45-90 minutes). The viscosity of the solution will increase as polymerization occurs.[10]
4. Precipitation and Purification:
-
Remove the reaction vessel from the oil bath.
-
Pour the viscous polymer solution into a beaker containing a large excess of stirred methanol (typically 10 times the volume of the reaction mixture).[10] A white, solid precipitate of polystyrene should form.[11]
-
Continue stirring for 10-20 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomer or initiator.[11]
5. Drying:
-
Dry the purified polystyrene in a vacuum oven at room temperature until a constant weight is achieved.[11]
6. Characterization:
-
The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and Polydispersity Index (PDI).[6]
Visualizations
Caption: Relationship between initiator concentration and key polystyrene properties.
Caption: Experimental workflow for the synthesis of polystyrene.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. terrificscience.org [terrificscience.org]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Radical polymerization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
Validation & Comparative
Validating the Molecular Structure of 3,4-Dimethoxystyrene using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a detailed comparison of experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data with established reference values to validate the structure of 3,4-Dimethoxystyrene.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. This guide presents the experimental ¹H and ¹³C NMR data for a synthesized sample of this compound and compares it with literature values to confirm its chemical identity.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The experimental ¹H NMR spectrum of the this compound sample, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in Table 1 and compared with reference data.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference Chemical Shift (δ, ppm) |
| H-7 | 6.63 | dd | 16.10, 10.80 | 1H | 6.63 |
| H-2 | 7.01 | m | - | 1H | 7.01 |
| H-6 | 7.01 | m | - | 1H | 7.01 |
| H-5 | 6.84 | d | 7.27 | 1H | 6.84 |
| H-8 (trans) | 5.60 | d | 16.10 | 1H | 5.60 |
| H-8 (cis) | 5.15 | d | 10.80 | 1H | 5.15 |
| -OCH₃ (C4) | 3.90 | s | - | 3H | 3.90 |
| -OCH₃ (C3) | 3.87 | s | - | 3H | 3.87 |
The experimental ¹H NMR spectrum shows distinct signals that are consistent with the structure of this compound. The two singlet signals at 3.90 and 3.87 ppm, each integrating to three protons, are characteristic of the two methoxy (B1213986) groups (-OCH₃) at positions C4 and C3, respectively. The aromatic protons appear in the range of 6.84-7.01 ppm. The vinyl group protons exhibit characteristic splitting patterns: a doublet of doublets at 6.63 ppm for the proton on C-7, and two doublets at 5.60 and 5.15 ppm for the terminal vinyl protons, showing both geminal and vicinal coupling. The close correlation between the experimental and reference chemical shifts and coupling constants strongly supports the assigned structure.
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The experimental ¹³C NMR data for the this compound sample is presented in Table 2 and compared with assigned literature values.[1]
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Reference Chemical Shift (δ, ppm) |
| C4 | 150.1 | 150.1 |
| C3 | 149.2 | 149.2 |
| C7 | 137.4 | 137.4 |
| C1 | 131.2 | 131.2 |
| C6 | 119.8 | 119.8 |
| C8 | 112.6 | 112.6 |
| C2 | 111.6 | 111.6 |
| C5 | 109.7 | 109.7 |
| -OCH₃ (C4) | 55.8 | 55.8 |
| -OCH₃ (C3) | 55.8 | 55.8 |
The ¹³C NMR spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the this compound molecule. The signals at 150.1 and 149.2 ppm are assigned to the oxygen-bearing aromatic carbons (C4 and C3). The vinyl group carbons are observed at 137.4 ppm (C7) and 112.6 ppm (C8). The remaining aromatic carbons appear at 131.2 ppm (C1), 119.8 ppm (C6), 111.6 ppm (C2), and 109.7 ppm (C5). The two methoxy carbons are observed as a single peak at 55.8 ppm, indicating their similar chemical environments. The excellent agreement between the experimental and reference data provides definitive validation of the this compound structure.
Experimental Workflow for NMR Validation
The process of validating a chemical structure using NMR spectroscopy follows a systematic workflow, from sample preparation to final data analysis and comparison.
Figure 1. Workflow for the validation of this compound structure using NMR spectroscopy.
Experimental Protocols
Sample Preparation:
-
Approximately 10-20 mg of the synthesized this compound was accurately weighed and transferred to a clean, dry vial.
-
The sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃), which also contained tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
The solution was thoroughly mixed to ensure homogeneity.
-
The resulting solution was transferred into a 5 mm NMR tube.
NMR Data Acquisition:
-
The NMR tube containing the sample was placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon, and an extended acquisition time was employed to account for the lower natural abundance of the ¹³C isotope.
Data Processing and Analysis:
-
The raw free induction decay (FID) data was processed using a Fourier transform (FT) to obtain the frequency-domain NMR spectrum.
-
The spectra were phase-corrected and the baseline was corrected to ensure accurate integration and peak picking.
-
The chemical shifts (δ) of the signals in both the ¹H and ¹³C spectra were referenced to the TMS signal at 0 ppm.
-
For the ¹H NMR spectrum, the integration of each signal was determined to establish the relative number of protons, and the multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) were measured.
-
The experimental data was then compared to established literature values for this compound to confirm the structure.
References
Reactivity of 3,4-Dimethoxystyrene in Copolymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of functionalized monomers is paramount for the rational design of advanced materials. 3,4-Dimethoxystyrene (DMS) is a valuable monomer, offering a precursor to catechol-containing polymers with applications in bioadhesives and coatings. This guide provides a comparative analysis of the reactivity of this compound in copolymerization, presenting available experimental data and placing it in the context of other common monomers.
Comparison of Reactivity Ratios
The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization, dictating the incorporation of two monomers into a polymer chain. A recent study by Kong et al. (2023) provides a detailed analysis of the copolymerization of this compound (M₁) with various para-substituted styrenes (M₂) using in situ ¹H NMR. The data, summarized in the table below, offers valuable insights into the influence of reaction conditions on the reactivity of DMS.
| Comonomer (M₂) | Temperature (°C) | Solvent | r₁ (DMS) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |
| Styrene (B11656) | 60 | Toluene-d₈ | 1.23 ± 0.12 | 0.45 ± 0.06 | 0.55 | Random/Blocky (DMS richer) |
| Styrene | 70 | Toluene-d₈ | 1.53 ± 0.06 | 0.89 ± 0.04 | 1.36 | Blocky |
| Styrene | 80 | Toluene-d₈ | 1.12 ± 0.05 | 0.67 ± 0.03 | 0.75 | Random |
| Styrene | 70 | DMSO-d₆ | - | - | - | Nearly Random |
| p-Methylstyrene | 70 | Toluene-d₈ | - | - | - | No significant difference from styrene |
| p-tert-Butylstyrene | 70 | Toluene-d₈ | - | - | - | No significant difference from styrene |
Data extracted from Kong et al. (2023).[1][2]
Observations:
-
Higher Reactivity of DMS: In copolymerization with styrene and its para-substituted derivatives in toluene, this compound generally exhibits a higher reactivity ratio (r₁ > 1), indicating that the growing polymer chain ending in a DMS radical prefers to add another DMS monomer.
-
Temperature Effects: The reactivity ratios, and thus the copolymer composition, are influenced by temperature. At 70°C in toluene, the product of the reactivity ratios (r₁ * r₂) is greater than 1, suggesting a tendency towards block copolymer formation. At 60°C and 80°C, the product is less than 1, indicating a more random incorporation of the monomers.
-
Solvent Effects: The polarity of the solvent plays a significant role. In the polar solvent DMSO-d₆, the copolymerization of DMS and styrene leads to a nearly random copolymer, highlighting the importance of solvent choice in controlling the final polymer architecture.
-
Substituent Effects: The para-substituents (methyl and tert-butyl) on styrene had a negligible effect on the reactivity ratios in the studied system.
| Monomer 1 | Monomer 2 | r₁ | r₂ | r₁ * r₂ | Copolymer Type |
| Styrene | Methyl Methacrylate | ~0.52 | ~0.46 | ~0.24 | Random/Alternating |
| Styrene | n-Butyl Acrylate | ~0.75 | ~0.18 | ~0.14 | Random/Alternating |
| Styrene | Maleic Anhydride (B1165640) | ~0.02 | ~0 | ~0 | Strongly Alternating |
These are typical literature values and can vary with reaction conditions.
Given that this compound is more reactive than styrene in copolymerization with styrenic monomers, it is plausible to infer that it would also exhibit high reactivity towards acrylates, methacrylates, and maleic anhydride.
Alfrey-Price Q-e Scheme
The Alfrey-Price Q-e scheme is a semi-empirical method to predict monomer reactivity ratios. The 'Q' value represents the reactivity of a monomer due to resonance stabilization, while the 'e' value reflects its polarity. Although specific Q-e values for this compound are not published, we can compare it to related monomers to estimate its likely characteristics.
| Monomer | Q Value | e Value |
| Styrene | 1.00 | -0.80 |
| 4-Methoxystyrene | 1.36 | -1.11 |
| Methyl Methacrylate | 0.74 | 0.40 |
| n-Butyl Acrylate | 0.45 | 0.60 |
| Maleic Anhydride | 0.23 | 2.25 |
These are typical literature values.
The two methoxy (B1213986) groups in this compound are electron-donating, which would be expected to increase the electron density of the vinyl group. This suggests that this compound likely has a more negative 'e' value than styrene, indicating it is more electron-rich. The increased resonance stabilization from the methoxy groups would suggest a 'Q' value that is likely higher than that of styrene.
Experimental Protocols
The determination of reactivity ratios is crucial for understanding and controlling copolymerization processes. The following is a summary of the experimental protocol used by Kong et al. (2023) for the in situ ¹H NMR measurement of reactivity ratios for the copolymerization of this compound.
Materials:
-
This compound (DMS)
-
Styrene (or other para-substituted styrene)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Deuterated solvent (Toluene-d₈ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trioxane)
Procedure:
-
Sample Preparation: A stock solution of the initiator (AIBN) in the chosen deuterated solvent is prepared. Specific amounts of DMS, the comonomer, and the internal standard are added to an NMR tube. The initiator solution is then added to the NMR tube.
-
In Situ ¹H NMR Monitoring: The NMR tube is placed in the NMR spectrometer, which is preheated to the desired reaction temperature (e.g., 60, 70, or 80°C).
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the consumption of each monomer over time. The disappearance of the characteristic vinyl proton signals for each monomer is integrated relative to the constant signal of the internal standard.
-
Data Analysis: The instantaneous monomer concentrations are used to calculate the reactivity ratios using various methods such as the Meyer-Lowry, Mayo-Lewis, and Kelen-Tüdős methods.
Visualizing Copolymerization Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general process of free-radical copolymerization and the workflow for determining reactivity ratios.
Caption: Free-radical copolymerization process.
References
A Comparative Guide to the Thermal Properties of Poly(3,4-Dimethoxystyrene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of poly(3,4-dimethoxystyrene) (P(3,4-DMS)) and polystyrene (PS). Understanding these properties is crucial for applications ranging from advanced material design to the formulation of drug delivery systems. This document summarizes key thermal parameters, outlines experimental methodologies, and presents logical frameworks for material comparison.
Executive Summary
Polystyrene is a widely used commodity polymer known for its rigidity and ease of processing. Poly(this compound), a derivative of polystyrene, features two methoxy (B1213986) groups on the phenyl ring. These substitutions are anticipated to alter its thermal characteristics significantly. While extensive data is available for polystyrene, specific experimental thermal data for poly(this compound) is less common in publicly accessible literature. This guide compiles the available data for a comprehensive comparison and leverages data from structurally similar polymers to infer the properties of P(3,4-DMS) where direct data is unavailable.
Quantitative Thermal Property Data
The following table summarizes the key thermal properties of polystyrene. Due to the limited availability of direct experimental data for poly(this compound), values for the closely related poly(4-methoxystyrene) are included for comparative inference.
| Thermal Property | Polystyrene (PS) | Poly(4-methoxystyrene) (for inference on P(3,4-DMS)) |
| Glass Transition Temperature (Tg) | ~100 °C (amorphous)[1][2][3] | ~113 °C[4] |
| Melting Temperature (Tm) | ~240 °C (isotactic) | Not applicable (typically amorphous) |
| ~270 °C (syndiotactic) | ||
| Thermal Decomposition Temperature (Td, 5% weight loss) | ~364 °C | Data not available |
| Coefficient of Thermal Expansion (CTE) | 60-80 x 10-6 /°C | Data not available |
Discussion of Thermal Properties
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter for amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Polystyrene exhibits a Tg of approximately 100 °C. The introduction of methoxy groups onto the phenyl ring, as in poly(4-methoxystyrene), increases the Tg to around 113 °C.[4] This is attributed to the increased steric hindrance and intermolecular forces imparted by the methoxy groups, which restrict the rotational freedom of the polymer chains. It is therefore highly probable that poly(this compound), with two methoxy groups, would exhibit an even higher Tg than poly(4-methoxystyrene).
Melting Temperature (Tm): The melting temperature is relevant only for crystalline polymers. Atactic polystyrene is amorphous and thus does not have a distinct melting point. However, isotactic and syndiotactic polystyrene are semi-crystalline and exhibit melting points of approximately 240 °C and 270 °C, respectively. Poly(alkoxystyrene)s, including P(3,4-DMS), are generally synthesized as atactic, amorphous polymers and are not expected to have a defined melting temperature.
Coefficient of Thermal Expansion (CTE): Polystyrene has a CTE in the range of 60-80 x 10-6 /°C. This value is important for applications where dimensional stability over a range of temperatures is critical. Data for the CTE of P(3,4-DMS) is not available in the reviewed literature.
Experimental Protocols
The thermal properties presented in this guide are primarily determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Tg and Tm Determination
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in a DSC instrument.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step-like change in the baseline of the DSC thermogram.[1]
-
The Tm (for crystalline polymers) is identified as an endothermic peak.
Thermogravimetric Analysis (TGA) for Td Determination
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen for decomposition studies).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The Td is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Visualizing the Comparison Framework
The following diagrams illustrate the logical flow of comparing the thermal properties and the general experimental workflow.
Caption: Logical flow for comparing the thermal properties of the two polymers.
Caption: General experimental workflow for thermal characterization.
Conclusion
For a definitive comparison, direct experimental characterization of poly(this compound) using DSC and TGA is essential. This guide provides the foundational knowledge and experimental framework for conducting such a comparative study.
References
A Comparative Guide to 3,4-Dimethoxystyrene and 4-Methoxystyrene in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monomers 3,4-Dimethoxystyrene (DMS) and 4-Methoxystyrene (B147599) (MS) and their performance characteristics when used in polymer synthesis. The information presented herein is intended to assist researchers in selecting the appropriate monomer for their specific application, based on key properties such as thermal stability and optical characteristics.
Introduction
Substituted styrenes are a versatile class of monomers that allow for the fine-tuning of polymer properties. The introduction of methoxy (B1213986) groups onto the phenyl ring can significantly influence the thermal, optical, and chemical resistance of the resulting polymers compared to standard polystyrene. Both this compound and 4-methoxystyrene are valuable building blocks for the synthesis of functional polymers with applications in specialty coatings, optical materials, and as precursors for further chemical modification. This guide offers a side-by-side comparison of these two monomers, supported by available experimental data.
Chemical Structures
The chemical structures of this compound and 4-Methoxystyrene are presented below. The additional methoxy group in DMS is expected to influence the polymer's properties, such as its glass transition temperature and refractive index.
Figure 1: Chemical structures of this compound and 4-Methoxystyrene.
Comparative Performance Data
The following tables summarize the key quantitative data for the monomers and their corresponding polymers based on available literature.
Monomer Properties
| Property | This compound (DMS) | 4-Methoxystyrene (MS) |
| Molecular Weight | 164.20 g/mol | 134.18 g/mol |
| Density | 1.109 g/mL at 25 °C | ~0.962 g/cm³[1] |
| Boiling Point | 120-125 °C at 10 mmHg | 220.7 °C at 760 mmHg[1] |
| Refractive Index (n20/D) | 1.571[2] | 1.5967[1] |
Polymer Properties
| Property | Poly(this compound) (PDMS) | Poly(4-Methoxystyrene) (PMS) |
| Glass Transition Temperature (Tg) | Estimated > 113 °C* | 113 °C |
| Refractive Index | Data not available | 1.5967 |
| Thermal Stability | Expected to be enhanced | Enhanced compared to polystyrene |
| Solubility | Data not available | Soluble in DMF, THF, toluene, and CHCl3[3] |
* Note: A specific glass transition temperature for poly(this compound) was not found in the surveyed literature. However, studies on analogous polymethacrylates show a significant increase in Tg with an increasing number of methoxy groups on the aromatic ring[4]. Therefore, it is anticipated that the Tg of PDMS is higher than that of PMS.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible polymer synthesis. Below are representative procedures for the polymerization of both DMS and MS.
Synthesis of Poly(this compound) via Cationic Polymerization
This protocol is adapted from a visible light-controlled living cationic polymerization method.
Materials:
-
This compound (DMS), inhibitor removed
-
Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (B81430) (photocatalyst)
-
Phosphate chain transfer agent (CTA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Diethyl ether (Et2O), anhydrous
-
Argon or Nitrogen gas
-
Green LED light source
Procedure:
-
In an argon-filled glovebox, prepare a stock solution of the photocatalyst and the CTA in dichloromethane.
-
In a reaction vessel, add the desired amount of DMS monomer.
-
Add the photocatalyst and CTA stock solutions to the monomer. The typical molar ratio of [Monomer]:[CTA]:[Photocatalyst] is 50:1:0.04.
-
Add a solvent mixture of CH2Cl2/Et2O (e.g., 99:1 v/v) to achieve the desired monomer concentration.
-
Seal the reaction vessel and remove it from the glovebox.
-
Irradiate the reaction mixture with a green LED light source at room temperature.
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR spectroscopy (for conversion) and size-exclusion chromatography (for molecular weight and polydispersity).
-
To quench the polymerization, introduce a small amount of a basic solution (e.g., methanolic ammonia).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol (B129727).
-
Filter and dry the resulting polymer under vacuum.
Figure 2: Experimental workflow for the synthesis of Poly(this compound).
Synthesis of Poly(4-Methoxystyrene) via Free Radical Polymerization
This is a general protocol for the free-radical polymerization of 4-methoxystyrene.
Materials:
-
4-Methoxystyrene (MS), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Toluene or other suitable solvent, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the desired amount of 4-methoxystyrene and the initiator (e.g., 1 mol% relative to the monomer) in the solvent in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70-80 °C for AIBN).
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques like ¹H NMR, FTIR, and SEC.[5]
Discussion and Conclusion
The presence of an additional methoxy group in this compound is expected to impart distinct properties to its polymer compared to poly(4-methoxystyrene).
-
Thermal Properties: The anticipated higher glass transition temperature of PDMS suggests that it may be suitable for applications requiring better thermal stability at elevated temperatures. The increased polarity and potential for hydrogen bonding with the extra methoxy group could contribute to stronger interchain interactions, leading to a higher Tg.
-
Polymerization: Both monomers can be polymerized via various methods, including cationic and free-radical polymerization. The choice of polymerization technique will influence the polymer's molecular weight, polydispersity, and architecture, which in turn will affect its final properties.[6][7]
References
- 1. POLY (4-METHOXY STYRENE)|lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. polymersource.ca [polymersource.ca]
- 4. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible light-controlled living cationic polymerization of methoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of Poly(3,4-Dimethoxystyrene) and Alternative Conductive Polymers
For researchers, scientists, and drug development professionals, understanding the electrochemical landscape of conductive polymers is paramount for innovation. This guide provides a comparative analysis of the electrochemical properties of poly(3,4-dimethoxystyrene) (PDMS) against two widely-used alternatives: poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline (PANI).
While extensive research has illuminated the electrochemical characteristics of PEDOT and PANI, experimental data on poly(this compound) remains notably scarce in publicly accessible literature. This guide synthesizes the available information, presenting a qualitative discussion of PDMS's expected properties based on its chemical structure, alongside robust quantitative data for PEDOT and PANI to offer a valuable comparative perspective.
Executive Summary
Poly(this compound) is a derivative of polystyrene featuring electron-donating methoxy (B1213986) groups. These substituents are anticipated to influence its electronic properties, potentially rendering it more susceptible to oxidation compared to unsubstituted polystyrene. However, without concrete experimental data, its conductivity and redox behavior remain speculative. In contrast, PEDOT and PANI are well-established conductive polymers with high conductivity and well-defined electrochemical characteristics, making them benchmark materials in a variety of applications, including bioelectronics, sensors, and energy storage.
Data Presentation: A Comparative Overview
The following tables summarize the key electrochemical properties of PEDOT and PANI, providing a framework for understanding their performance characteristics. The absence of quantitative data for PDMS is noted.
Table 1: Electrical Conductivity
| Polymer | Conductivity (S/cm) | Measurement Conditions |
| Poly(this compound) (PDMS) | Data not available | - |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 1 - 1000+[1][2][3] | Doped with PSS; can be enhanced with solvents like DMSO or ethylene (B1197577) glycol.[1][2] |
| Polyaniline (PANI) | 1 - 200 | Doped with acids (e.g., HCl, H₂SO₄).[4] |
Table 2: Redox Potentials from Cyclic Voltammetry
| Polymer | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Supporting Electrolyte |
| Poly(this compound) (PDMS) | Data not available | Data not available | - |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | -0.2 to 1.0[5] | -0.6 to 0.4[5] | LiClO₄, PSS |
| Polyaniline (PANI) | ~0.2 and ~0.8 (two-step oxidation) | ~0.0 and ~0.6 (two-step reduction) | H₂SO₄ |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard experimental protocols for the synthesis and electrochemical characterization of the polymers discussed.
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized via radical polymerization of the this compound monomer.[6] A typical procedure involves the following steps:
-
Monomer Preparation: The this compound monomer is typically obtained commercially. It may be purified by passing through a column of basic alumina (B75360) to remove inhibitors.
-
Polymerization: The monomer is dissolved in an appropriate solvent (e.g., toluene) in a reaction flask. A radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).
-
Isolation: After a set reaction time, the polymer is isolated by precipitation in a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to yield the final product.
Electrochemical Characterization
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement used to study the redox behavior of a material.
-
Working Electrode: A film of the conductive polymer cast onto a conductive substrate (e.g., glassy carbon, platinum, or indium tin oxide-coated glass).
-
Reference Electrode: A stable electrode with a constant potential, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: An inert conductor with a large surface area, typically a platinum wire or foil.
-
Electrolyte: A solution containing a supporting electrolyte (e.g., lithium perchlorate (B79767) in acetonitrile (B52724) or an aqueous acid solution) that provides ionic conductivity.
-
Procedure: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate. The resulting current is measured as a function of the applied potential.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the electrical properties of materials and their interfaces.
-
Experimental Setup: The same three-electrode cell configuration as in cyclic voltammetry is used.
-
Procedure: A small amplitude AC voltage is applied to the working electrode at different frequencies. The resulting AC current and the phase shift between the voltage and current are measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).
Conductivity Measurement (Four-Point Probe Method)
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which conductivity can be calculated.[7][8][9][10]
-
Apparatus: A four-point probe head with four equally spaced, co-linear tungsten carbide tips.
-
Procedure: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[7][9] This configuration minimizes the contribution of contact resistance to the measurement. The sheet resistance is calculated from the measured current and voltage, and the conductivity is then determined by taking into account the thickness of the film.
Visualizing the Processes
Diagram 1: Synthesis of Poly(this compound)
Caption: Radical polymerization of this compound.
Diagram 2: Electrochemical Characterization Workflow
Caption: Workflow for electrochemical characterization.
Diagram 3: Comparison of Conductive Polymer Structures
Caption: Structural comparison of polymer backbones.
Concluding Remarks
The field of conductive polymers is rich with materials exhibiting a wide range of electrochemical properties. While PEDOT and PANI have been extensively studied and characterized, offering a solid foundation for various applications, the electrochemical landscape of poly(this compound) remains largely unexplored. The presence of electron-donating methoxy groups suggests the potential for interesting electronic and redox behavior. However, a clear need exists for dedicated experimental investigation to quantify its electrochemical properties and ascertain its potential as a viable alternative to established conductive polymers. Future research in this area would be invaluable to the scientific community, potentially unlocking new material functionalities for advanced applications.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. Frontiers | Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. PEDOT Electrochemical Polymerization Improves Electrode Fidelity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. raco.cat [raco.cat]
- 8. researchgate.net [researchgate.net]
- 9. mgchemicals.com [mgchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 3,4-Dimethoxystyrene Derivatives in Molecular Docking Studies
A comprehensive guide for researchers and drug development professionals on the binding affinities and potential therapeutic applications of novel 3,4-dimethoxystyrene derivatives.
This guide provides a detailed comparison of a series of synthesized 3,4-dimethoxy-β-nitrostyrene derivatives, focusing on their potential as antimicrobial agents and inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in various cellular signaling pathways. The data presented is based on a comprehensive study involving synthesis, antimicrobial screening, and molecular docking simulations.
Quantitative Data Summary
The following tables summarize the key quantitative data from the study, comparing the antimicrobial activity and molecular docking performance of the synthesized this compound derivatives.
Table 1: Antimicrobial Activity of 3,4-Dimethoxy-β-nitrostyrene Derivatives against Candida albicans
| Compound ID | Derivative Structure | MIC (μg/mL) |
| 1 | 3,4-dimethoxy-β-nitrostyrene | - |
| 2 | 3,4-dimethoxy-β-methyl-β-nitrostyrene | - |
| 3 | 3,4-dimethoxy-β-bromo-β-nitrostyrene | - |
| 4 | 3,4-methylenedioxy-β-nitrostyrene | >128 |
| 5 | 3,4-methylenedioxy-β-methyl-β-nitrostyrene | 128 |
| 6 | 3,4-methylenedioxy-β-bromo-β-nitrostyrene | 32 |
| 7 | 3,4-ethylenedioxy-β-nitrostyrene | 128 |
| 8 | 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | 32 |
| 9 | 3,4-ethylenedioxy-β-bromo-β-nitrostyrene | 64 |
Note: MIC values represent the minimum inhibitory concentration required to inhibit the growth of Candida albicans. A lower MIC value indicates higher antifungal activity.[1]
Table 2: Molecular Docking Results of 3,4-Dimethoxy-β-nitrostyrene Derivatives against PTP1B
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) |
| 1 | 3,4-dimethoxy-β-nitrostyrene | -7.65 |
| 2 | 3,4-dimethoxy-β-methyl-β-nitrostyrene | -7.99 |
| 3 | 3,4-dimethoxy-β-bromo-β-nitrostyrene | -7.81 |
| 4 | 3,4-methylenedioxy-β-nitrostyrene | -7.79 |
| 5 | 3,4-methylenedioxy-β-methyl-β-nitrostyrene | -8.14 |
| 6 | 3,4-methylenedioxy-β-bromo-β-nitrostyrene | -8.81 |
| 7 | 3,4-ethylenedioxy-β-nitrostyrene | -8.03 |
| 8 | 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | -8.31 |
| 9 | 3,4-ethylenedioxy-β-bromo-β-nitrostyrene | -8.23 |
Note: Binding energy values were calculated using Autodock 4.2. A lower (more negative) binding energy indicates a stronger and more favorable interaction between the ligand and the PTP1B receptor.[1]
Experimental Protocols
Synthesis of 3,4-Dimethoxy-β-nitrostyrene Derivatives:
The derivatives were synthesized via a nitroaldol (Henry) reaction. For example, to synthesize compound 9 (3,4-methylenedioxy-β-bromo-β-nitrostyrene), a mixture of 3,4-methylenedioxybenzaldehyde (11 mmol) and bromo-nitromethane (30 mmol) with ammonium (B1175870) acetate (B1210297) (18 mmol) in glacial acetic acid (4 mL) was reacted to yield brown crystals.[1]
Antimicrobial Activity Assay:
The minimum inhibitory concentration (MIC) of the synthesized compounds against Candida albicans was determined to evaluate their antifungal activity.[1]
Molecular Docking Simulation:
Molecular docking studies were performed to investigate the interaction between the 3,4-dimethoxy-β-nitrostyrene derivatives and the PTP1B enzyme. The study aimed to understand the binding modes and energies of these compounds within the active site of PTP1B.
The docking analysis was carried out using Autodock 4.2. The results indicated that the derivatives form hydrogen bonds with key amino acid residues, Ser216 and Arg221, within the active site of PTP1B.[2] Compound 6, 3,4-ethylenedioxy-β-bromo-β-nitrostyrene, was identified as the most promising potential PTP1B inhibitor with the lowest binding energy of -8.81 kcal/mol. This compound formed four hydrogen bonds with Arg221 and one with Gly216.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PTP1B and a general workflow for the molecular docking study.
Caption: PTP1B's role in insulin signaling and its inhibition.
Caption: Molecular docking experimental workflow.
References
A Comparative Guide to the In Vitro Biocompatibility of Poly(3,4-Dimethoxystyrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro evaluation of the biocompatibility of poly(3,4-dimethoxystyrene) (PDMS), a polymer with potential applications in drug delivery and biomedical devices. Due to the limited direct biocompatibility data available for PDMS, this document outlines standardized experimental protocols and presents a comparative analysis with well-characterized polymers, namely Polystyrene (PS), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ethylene glycol) (PEG). The provided methodologies, based on international standards, will enable researchers to generate robust and comparable data to assess the safety profile of PDMS.
Comparative Analysis of Polymer Biocompatibility
A comprehensive evaluation of a novel polymer's biocompatibility requires comparison against materials with established safety profiles. The following table summarizes key in vitro biocompatibility data for relevant polymers. This table is intended to serve as a template for presenting experimental results for poly(this compound).
Table 1: Comparative In Vitro Biocompatibility Data
| Polymer | Cell Viability (%) (ISO 10993-5) | Hemolysis (%) (ASTM F756) | Key Considerations |
| Poly(this compound) (PDMS) | Data not available | Data not available | Potential for leachables (monomers, oligomers). Surface chemistry influence. |
| Polystyrene (PS) | Generally >70% (non-cytotoxic)[1][2] | <2% (non-hemolytic) | Cytotoxicity can be influenced by residual styrene (B11656) monomer and surface functionalization.[1][2] |
| Poly(lactic-co-glycolic acid) (PLGA) | >90% (non-cytotoxic)[3][4] | <2% (non-hemolytic) | Biodegradable; degradation products (lactic and glycolic acid) can cause localized pH decrease.[5][6][7] |
| Poly(ethylene glycol) (PEG) | >95% (non-cytotoxic)[8][9] | <2% (non-hemolytic) | Highly hydrophilic and bio-inert, often used to improve the biocompatibility of other materials.[8][10][11] |
Experimental Protocols for Biocompatibility Assessment
To ensure standardized and reproducible results, the following detailed protocols for in vitro cytotoxicity and hemolysis testing are provided.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cell death.
Methodology:
-
Material Extraction:
-
Prepare extracts of Poly(this compound), Polystyrene (negative control), and a cytotoxic material (positive control, e.g., organotin-stabilized PVC) according to ISO 10993-12.
-
Use both polar (e.g., cell culture medium with serum) and non-polar (e.g., sesame oil) extraction vehicles.
-
Incubate the material in the extraction vehicle at 37°C for 24 hours.
-
-
Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate culture medium until sub-confluent.
-
-
Exposure:
-
Replace the culture medium with the material extracts.
-
Incubate the cells with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assessment of Cytotoxicity:
-
Evaluate cell viability using a quantitative method, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated negative control.
-
Interpretation of Results:
-
Non-cytotoxic: Cell viability ≥ 70%
-
Cytotoxic: Cell viability < 70%
Experimental Workflow for Cytotoxicity Testing
References
- 1. Evaluation of In Vitro Genotoxicity of Polystyrene Nanoparticles in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Genotoxicity of Polystyrene Micro- and Nanoplastics with Different Size and Surface Modification in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In Vitro Biocompatibility of Surface-Modified Poly(DL-lactide-co-glycolide) Scaffolds with Hydrophilic Monomers | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal [frontiersin.org]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative analysis of different inhibitors for styrene polymerization
A Comparative Analysis of Inhibitors for Styrene (B11656) Polymerization
Introduction
Styrene is a foundational monomer in the polymer industry, essential for producing materials like polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR).[1][2] However, styrene is susceptible to thermally initiated, auto-accelerating polymerization, especially during purification, storage, and transport at elevated temperatures (above 100°C).[1][3] This undesired polymerization can lead to equipment fouling, reduced process efficiency, and potentially hazardous runaway reactions.[1][3] To mitigate these risks, chemical inhibitors are added to styrene.[3]
This guide provides a comparative analysis of different classes of inhibitors, presenting experimental data on their performance, detailing the methodologies used for their evaluation, and illustrating their mechanisms of action. It is intended for researchers, scientists, and professionals involved in polymer chemistry and process development.
Mechanisms of Inhibition
Styrene polymerization proceeds via a free-radical mechanism.[3] Inhibitors function by interrupting this chain reaction. They are broadly classified into two main types based on their mechanism: radical scavengers and antioxidants.[1] Another important distinction is between true inhibitors, which provide a distinct induction period where polymerization is completely halted, and retarders, which merely slow the rate of reaction.[3]
Antipolymers (Radical Scavengers)
This class of inhibitors, also known as antipolymers, directly terminates growing polymer chains. Stable nitroxide radicals (SNRs), such as TEMPO and its derivatives, are prime examples. They react with initiator and propagator radicals to form non-radical species or radicals with very low reactivity, effectively stopping the polymerization chain.[1]
Figure 1. Mechanism of inhibition by a typical nitroxide radical (SNR).
Antioxidants (H-Donors)
Phenolic compounds are a major class of antioxidant inhibitors. Their effectiveness typically relies on the presence of dissolved oxygen.[1] Oxygen reacts with a growing polymer radical to form a peroxy radical (POO•), which is less reactive. The phenolic inhibitor then donates a hydrogen atom to this peroxy radical, terminating the chain and forming a stable phenoxy radical that is incapable of initiating new chains.[1][4]
Figure 2. Mechanism of inhibition by phenolic antioxidants.
Comparative Performance of Inhibitors
The efficacy of an inhibitor is determined by its ability to minimize polymer formation over time. Key performance indicators include polymer growth percentage and monomer conversion percentage. A comprehensive study evaluated several prominent phenolic and nitroxide radical inhibitors at 115°C.[1][4]
The results demonstrate that from the phenolic class, 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP) and 2,6-di-tert-butyl-4-methylphenol (BHT) were the most effective.[1] Among the stable nitroxide radicals, 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-hydroxy-TEMPO) showed superior performance.[1]
| Inhibitor Class | Inhibitor Name (Abbreviation) | Polymer Growth (%) After 4h | Styrene Conversion (%) After 4h |
| Phenolic | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 | |
| tert-Butylhydroquinone (TBHQ) | > BHT | > BHT | |
| 4-Methoxyphenol (MEHQ) | > TBHQ | > TBHQ | |
| Nitroxide Radical | 4-hydroxy-TEMPO | 24.85 | 0.065 |
| 4-oxo-TEMPO | 46.80 | 0.134 | |
| Data sourced from a study on screening inhibitors for styrene polymerization.[1][4] |
Overall, DTBMP was the single most effective inhibitor tested, showing the lowest polymer growth and styrene conversion after 4 hours.[1] The performance ranking for phenolics was determined to be: DTBMP > BHT > TBC > TBHQ > MEHQ.[1][5]
Synergistic Effects
Combining different classes of inhibitors can lead to a synergistic effect, where the combined performance exceeds that of the individual components. A blend of the most effective phenolic (DTBMP) and nitroxide radical (4-hydroxy-TEMPO) was investigated.[1][4] An optimal blend of 75 wt.% DTBMP and 25 wt.% 4-hydroxy-TEMPO yielded a polymer growth of just 6.8% after 4 hours, a significant improvement over either inhibitor used alone.[1][4] This suggests that the two mechanisms—antioxidant and radical scavenging—work in concert to provide superior protection.
Experimental Protocols
The data presented was generated using a standardized experimental procedure designed to simulate conditions where undesired polymerization occurs.[4]
Objective: To quantify the effectiveness of an inhibitor by measuring the amount of polymer formed from styrene monomer under controlled thermal stress.
Apparatus: An adiabatic cell reactor, such as an Accelerated Rate Calorimeter (ACR), equipped with thermocouples and syringe pumps for precise additions.[4]
Materials:
-
Styrene monomer
-
Polystyrene polymer (as a nucleation source)
-
Inhibitor solution (e.g., 50 ppm concentration)
-
Deionized water (as an oxygen source for antioxidant inhibitors)[4]
-
Methanol (for polymer precipitation)
Figure 3. Experimental workflow for evaluating inhibitor performance.
Procedure:
-
A known initial weight of polystyrene polymer (e.g., 0.2 g) is placed into the ACR to act as a nucleation source.[4]
-
The system is purged with nitrogen to eliminate atmospheric oxygen before the test begins.[4]
-
2 mL of deionized water is injected as a controlled oxygen source.[4]
-
A 50 ppm concentration of the inhibitor being tested is added.[4]
-
50 mL of styrene monomer is injected into the reactor.[4]
-
The mixture is heated to the target temperature (e.g., 115°C) and held for a set duration (e.g., 4 hours).[4]
-
After the reaction period, the mixture is cooled.
-
The newly formed polymer is precipitated by adding approximately 5 mL of methanol.[4]
-
The precipitate is filtered, dried in an oven at 100°C to remove residual methanol, and weighed.[4]
-
The polymer growth percentage is calculated based on the initial and final polymer weights.
Conclusion
The selection of an appropriate inhibitor for styrene polymerization is critical for process safety and efficiency. This analysis demonstrates that:
-
Phenolic antioxidants and nitroxide radical scavengers are two highly effective classes of inhibitors.
-
Among the tested compounds, the phenolic inhibitor DTBMP showed the best individual performance.[1]
-
The nitroxide radical 4-hydroxy-TEMPO also provides excellent inhibition.[1]
-
Significant synergistic effects can be achieved by combining mechanistically different inhibitors, with a blend of DTBMP and 4-hydroxy-TEMPO providing the highest level of protection.[1][4]
For researchers and development professionals, these findings underscore the importance of selecting an inhibitor based on specific process conditions, such as temperature and oxygen availability. Furthermore, the exploration of synergistic inhibitor blends offers a promising avenue for achieving optimal performance in controlling undesired styrene polymerization.
References
Validating the Molecular Weight of Poly(3,4-Dimethoxystyrene): A Comparative Guide to GPC and Alternative Methods
For researchers, scientists, and drug development professionals, accurate characterization of polymer molecular weight is paramount for ensuring reproducibility and functionality. This guide provides a comparative overview of Gel Permeation Chromatography (GPC) for determining the molecular weight of poly(3,4-dimethoxystyrene) (PDMSt), supported by experimental data. We also explore alternative analytical techniques for validation.
GPC Analysis of Poly(this compound): A Reliable Standard
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely adopted and robust technique for determining the molecular weight distribution of polymers.[1][2] The principle of GPC lies in separating molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules penetrate the porous packing material and elute later. This separation allows for the determination of key molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.
Experimental data from the visible light-controlled living cationic polymerization of this compound demonstrates the utility of GPC in characterizing the resulting polymer.[3] Similarly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been employed to synthesize PDMSt with well-defined molecular weights, as confirmed by GPC analysis.[4]
A summary of representative GPC data for poly(this compound) is presented in the table below.
| Polymerization Method | Mn ( kg/mol ) | Mw/Mn (PDI or Đ) | Reference |
| Photo-controlled Cationic Polymerization | 7.7 | 1.35 | [3] |
| RAFT Polymerization | 7.1 | 1.08 | [4] |
Experimental Protocol: GPC of Poly(this compound)
A detailed and reliable protocol for the GPC analysis of poly(this compound) is crucial for obtaining accurate results. The following methodology is based on established procedures for polystyrene and its derivatives.[4][5]
Instrumentation:
-
Gel Permeation Chromatograph (GPC) system equipped with a refractive index (RI) detector.
-
GPC columns suitable for polystyrene analysis.
Materials:
-
Poly(this compound) sample
-
Tetrahydrofuran (THF), HPLC grade, as the eluent
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation: Accurately weigh the poly(this compound) sample and dissolve it in THF to a known concentration, typically between 1-5 mg/mL. Gentle agitation may be required to ensure complete dissolution.
-
Calibration: Prepare a series of polystyrene standards of known molecular weights in THF. Inject these standards into the GPC system to generate a calibration curve of log(molecular weight) versus elution time.
-
Analysis: Inject the dissolved poly(this compound) sample into the GPC system.
-
Data Processing: The molecular weight averages (Mn and Mw) and the polydispersity index (PDI) of the sample are calculated based on the calibration curve.
Experimental workflow for GPC analysis.
Alternative Methods for Molecular Weight Validation
While GPC is a powerful tool, employing orthogonal methods can provide a more comprehensive validation of a polymer's molecular weight.
Light Scattering Techniques:
-
Static Light Scattering (SLS): This technique measures the time-averaged intensity of scattered light to determine the absolute weight-average molecular weight (Mw). It does not require calibration with standards, providing a direct measurement.
-
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity to determine the hydrodynamic radius of the polymer in solution. This can be correlated to molecular weight.
Mass Spectrometry:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS can provide absolute molecular weights for polymers. It is particularly useful for lower molecular weight polymers and can offer insights into end-group analysis and polymer structure.
The choice of analytical technique will depend on the specific information required, the nature of the polymer, and the available instrumentation. For a thorough characterization of poly(this compound), a combination of GPC with an absolute method like SLS or MALDI-TOF MS is recommended.
References
Unveiling the Antimicrobial Potential of Nitrostyrene Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Nitrostyrene (B7858105) derivatives have emerged as a promising class of compounds with demonstrable efficacy against a spectrum of microbial pathogens. This guide provides a comparative overview of the antimicrobial performance of various nitrostyrene derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Nitrostyrene and its analogs have been the subject of numerous studies investigating their biological activities, including antibacterial and antifungal properties. The introduction of different substituents on the phenyl ring and the β-carbon of the nitrovinyl group has been shown to significantly influence their antimicrobial potency. This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives.
Comparative Efficacy of Nitrostyrene Derivatives
The antimicrobial efficacy of nitrostyrene derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of various nitrostyrene derivatives against selected Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in several key studies.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| β-Nitrostyrene Derivatives | |||
| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 32 - 128 | [1] |
| 3,4-ethylenedioxy-β-bromo-β-nitrostyrene | Candida albicans | >128 | [1] |
| 3,4-methylenedioxy-β-nitrostyrene | Candida albicans | 32 | [1] |
| β-Methyl-β-nitrostyrene Derivatives | |||
| 4-fluoro-β-methyl-β-nitrostyrene | Escherichia coli | 16 | [2] |
| 4-chloro-β-methyl-β-nitrostyrene | Staphylococcus aureus | 2 | [2] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus | 32 | [2][3] |
| 3,4-dihydroxy-β-methyl-β-nitrostyrene | Gram-negative bacteria | 64 | [2] |
| (E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe) | Serratia marcescens | - | [4] |
| Halogenated β-Nitrostyrene Derivatives | |||
| Halogenated derivatives of β-methyl-β-nitrostyrene | Staphylococcus aureus | 32 | [5] |
| Halogenated derivatives of β-methyl-β-nitrostyrene | Bacillus subtilis | 16 - 32 | [5] |
| Halogenated derivatives of β-methyl-β-nitrostyrene | Enterococcus faecalis | 128 - 256 | [5] |
| Halogenated derivatives of β-methyl-β-nitrostyrene | Escherichia coli | 128 - 256 | [5] |
| Halogenated derivatives of β-methyl-β-nitrostyrene | Candida albicans | 32 | [5] |
Note: A lower MIC value indicates higher antimicrobial efficacy.
The data reveals several structure-activity relationships. For instance, the addition of a β-methyl group to the nitrostyrene scaffold has been shown to enhance antibacterial activity.[2][3][6][7] Furthermore, substitutions on the aryl ring, such as fluorine or chlorine, can significantly impact the efficacy against specific microorganisms like E. coli and S. aureus.[2]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the antimicrobial efficacy of nitrostyrene derivatives.
Synthesis of Nitrostyrene Derivatives (Henry Condensation)
The synthesis of many β-nitrostyrene derivatives is achieved through the Henry reaction, also known as the nitroaldol reaction.[2][6]
-
Reaction Setup: An aromatic aldehyde is reacted with a nitroalkane (e.g., nitroethane for β-methyl-β-nitrostyrene derivatives) in the presence of a base.
-
Dehydration: The resulting nitroalkanol intermediate is then dehydrated to yield the corresponding β-nitrostyrene derivative.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method as previously described in multiple studies.[2][5]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanisms of action of nitrostyrene derivatives, the following diagrams are provided.
Caption: General experimental workflow for evaluating nitrostyrene derivatives.
The antimicrobial mechanism of nitrostyrene derivatives is multifaceted. One proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), which are crucial for signal transduction in microorganisms.[1][8] Another significant mode of action, particularly against pathogenic bacteria like Serratia marcescens, is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.
Caption: Inhibition of Quorum Sensing by nitrostyrene derivatives.
Studies have shown that certain β-nitrostyrene derivatives, such as (E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe), can act as potent quorum sensing inhibitors.[4] This inhibition leads to a reduction in biofilm formation and the expression of virulence factors, highlighting a promising therapeutic strategy to combat bacterial infections, potentially overcoming conventional antibiotic resistance mechanisms.[4] The lipophilicity of these compounds is also a critical factor, as it influences their ability to penetrate the bacterial cell membrane and reach their intracellular targets.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
DFT Insights into the Polymerization of Substituted Styrenes: A Comparative Guide
Introduction: The polymerization of styrene (B11656) and its derivatives is a cornerstone of polymer chemistry, yielding a vast array of materials with tailored properties. The introduction of substituents onto the phenyl ring profoundly alters the electronic and steric characteristics of the monomer, thereby influencing the polymerization mechanism and kinetics. Density Functional Theory (DFT) has emerged as a powerful tool to investigate these mechanisms at a molecular level, providing valuable insights into transition states, activation energies, and the underlying factors that govern polymer synthesis. This guide compares the polymerization mechanisms of various substituted styrenes, supported by DFT calculations and experimental data, for researchers and professionals in polymer science and material development.
Comparison of Polymerization Mechanisms: The Role of Substituents
The effect of a substituent on the polymerization of styrene is highly dependent on the nature of the active propagating species, which can be a carbanion (anionic polymerization), a carbocation (cationic polymerization), or a radical (radical polymerization).
Anionic Polymerization
In anionic polymerization, the propagating species is a carbanion. DFT studies on the anionic polymerization of unsubstituted styrene, initiated by organolithium compounds in non-polar solvents, have elucidated a complex mechanism involving the association of active chain-ends. Calculations using the M062X functional with the 6-31+G(d) basis set have been employed to model the elementary processes, revealing that the reaction proceeds through various coordinated structures of the polystyryllithium chain-ends.
The introduction of an electron-donating group, such as a para-methoxy group (p-MeO), influences the reactivity. Experimental kinetic studies on the anionic polymerization of p-methoxystyrene in tetrahydrofuran (B95107) show that the propagation rate constants are lower than those for unsubstituted styrene.[1] This is attributed to the electron-donating effect of the methoxy (B1213986) group, which increases the electron density at the carbanionic active center, thereby enhancing the interaction with the counter-ion and affecting monomer reactivity.[1]
Cationic Polymerization
Cationic polymerization of styrenes is notoriously challenging to control due to the highly reactive and unstable nature of the propagating carbocation, which can lead to side reactions.[2] However, substituents play a critical role in modulating this stability.
For instance, p-methylstyrene (p-MeSt) can undergo controlled cationic polymerization in ionic liquids, as demonstrated in studies using a 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/SnCl₄ initiating system.[2] DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the mechanism of p-MeSt polymerization, highlighting the role of the ionic liquid in stabilizing cationic intermediates.
Conversely, styrenes with electron-withdrawing groups like p-chlorostyrene (pClSt) also exhibit interesting behavior. Experimental studies have shown that pClSt can undergo living cationic polymerization even at room temperature (+25 °C), a condition under which the polymerization of styrene itself is not living.[3] This suggests that the electron-withdrawing chloro group helps to stabilize the carbocationic center, suppressing side reactions and allowing for greater control.
Atom Transfer Radical Polymerization (ATRP)
In radical polymerization, the electronic effect of substituents is more nuanced. For the ATRP of substituted styrenes, a general trend has been established:
-
Electron-withdrawing (EW) substituents (e.g., -Cl, -Br, -CN) tend to increase the polymerization rate and provide better control over the process, resulting in lower polydispersity.
-
Electron-donating (ED) substituents (e.g., -CH₃, -OCH₃) generally lead to slower polymerization rates.
This trend is explained by the influence of the substituent on the stability of the dormant species and the reactivity of the monomer. EW groups destabilize the partial positive charge on the carbon in the dormant C-X bond, which can enhance the bond dissociation energy, while also increasing the reactivity of the monomer's double bond.
Quantitative Data Summary
The following table summarizes key quantitative data from DFT studies and experimental work, comparing the polymerization behavior of substituted styrenes to the unsubstituted parent monomer.
| Polymerization Type | Monomer | Parameter | Value / Observation | Method |
| Anionic | Styrene | Propagation Rate Constant (kp, free anion) | ~6.5 x 10⁴ M⁻¹s⁻¹ | Experimental (in THF) |
| p-Methoxystyrene | Propagation Rate Constant (kp, free anion) | 4.0 x 10⁴ M⁻¹s⁻¹[1] | Experimental (in THF) | |
| Cationic | Styrene | Control at Room Temp. | Generally not a living polymerization.[3] | Experimental |
| p-Chlorostyrene | Control at Room Temp. | Achieves living polymerization with narrow MWDs (M̄w/M̄n ≈ 1.1) at +25 °C.[3] | Experimental | |
| p-Methylstyrene | Control in Ionic Liquid | Controlled polymerization achieved at -25 °C.[2] | Experimental | |
| Radical (ATRP) | Styrene w/ ED Group | Polymerization Rate | Slower than unsubstituted styrene. | Qualitative Review |
| Styrene w/ EW Group | Polymerization Rate & Control | Faster polymerization and better control (lower polydispersity) than unsubstituted styrene. | Qualitative Review |
Methodologies and Protocols
Computational Protocols (DFT)
The results cited in this guide are based on detailed quantum chemical calculations. A representative computational methodology for investigating polymerization mechanisms is as follows:
-
Software: Gaussian 09 or 16 is commonly used for these calculations.
-
Functional and Basis Set: The choice of functional and basis set is critical for accuracy.
-
For anionic polymerization studies, the M06-2X functional with a 6-31+G(d) basis set has been shown to provide results that agree well with experimental observations for organolithium systems.
-
For cationic polymerization, the B3LYP hybrid functional combined with a larger basis set like 6-311++G(d,p) is often employed to accurately model the electronic structure of cationic intermediates and transition states.
-
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpies and Gibbs free energies.
-
Solvent Effects: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
Experimental Protocols
A representative protocol for achieving a controlled cationic polymerization of p-chlorostyrene at room temperature is described as follows[3]:
-
Initiating System: A combination of an initiator (e.g., 1-phenylethyl chloride), a Lewis acid co-initiator (e.g., SnCl₄), and a tetra-n-butylammonium salt (e.g., nBu₄NCl) is used.
-
Solvent: The polymerization is typically carried out in a dry chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
The reaction is performed under an inert atmosphere (e.g., dry nitrogen) in a baked glass flask equipped with a magnetic stirrer.
-
The solvent, monomer (pClSt), and ammonium (B1175870) salt are cooled to the desired temperature (e.g., 25 °C).
-
The initiator is added, followed by the Lewis acid, to start the polymerization.
-
The reaction is monitored over time by taking aliquots to determine monomer conversion (via ¹H NMR) and polymer molecular weight and distribution (via Gel Permeation Chromatography, GPC).
-
The living nature of the polymerization can be confirmed by a linear increase of number-average molecular weight (M̄n) with conversion and by successful chain-extension experiments where a new batch of monomer is added to the fully polymerized solution.
-
Visualization of Polymerization Mechanism
The following diagram illustrates the general mechanism of chain-growth polymerization and highlights the influence of substituents on the stability of the propagating active center.
Caption: General mechanism of chain polymerization and the electronic effects of substituents.
References
Poly(3,4-Dimethoxystyrene): A Potential Alternative to PEDOT:PSS in Organic Electronics?
A Comparative Guide to the Performance and Potential of Poly(3,4-Dimethoxystyrene) in Organic Electronic Devices
In the rapidly evolving field of organic electronics, the quest for novel materials with tailored properties is paramount to enhancing device performance and stability. While poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) has long been the industry standard for hole injection layers (HILs) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), its inherent drawbacks, such as acidity and hygroscopicity, have prompted researchers to explore viable alternatives. This guide provides a comparative analysis of poly(this compound) (P3DMeOS), a lesser-explored polymer, against the benchmark PEDOT:PSS, assessing its potential as a functional material in organic electronic devices based on its chemical structure and the properties of similar polymers.
Performance Comparison: P3DMeOS vs. Alternatives
Due to the limited availability of direct experimental data on the performance of P3DMeOS in organic electronic devices, this comparison leverages the known properties of PEDOT:PSS as a benchmark and incorporates data for other relevant HIL materials to provide a comprehensive overview. The potential properties of P3DMeOS are inferred from the characteristics of its monomer and related polystyrene-based materials.
Table 1: Comparison of Key Properties for Hole Injection Layer Materials
| Property | PEDOT:PSS (Typical Values) | Poly(this compound) (P3DMeOS) (Projected) | Other Alternatives (e.g., Metal Oxides, SAMs) |
| Conductivity (S/cm) | 10⁻⁵ to >10³ (highly tunable)[1] | Expected to be lower than PEDOT:PSS, likely requiring doping. | Variable (e.g., MoO₃: ~10⁻⁶ - 10⁻⁵ S/cm) |
| Work Function (eV) | ~5.0 - 5.2[2] | Can potentially be tuned by modifying the polymer structure. | Wide range (e.g., MoO₃: 5.3 - 6.9 eV; SAMs: tunable) |
| Transparency | High (>90% in the visible range) | Expected to be high, similar to other polystyrene derivatives. | Generally high for thin films. |
| Acidity | High (due to PSS) | Non-acidic | Neutral |
| Hygroscopicity | High | Low | Low |
| Film Morphology | Can be rough, requires additives for smooth films. | Potentially smooth, amorphous films via spin-coating. | Can form very smooth, uniform layers (especially SAMs). |
| Solution Processability | Excellent (aqueous dispersion) | Good (soluble in organic solvents) | Varies (e.g., solution-processed metal oxides, self-assembly for SAMs) |
Table 2: Performance of Organic Electronic Devices with Different Hole Injection Layers
| Device Type | HIL Material | Key Performance Metrics |
| OLED | PEDOT:PSS | High luminance and efficiency, but can degrade over time due to acidity. |
| P3DMeOS | Hypothetical: Potentially improved device lifetime due to non-acidic nature, but may require optimization for efficient hole injection. | |
| Metal Oxides (e.g., MoO₃) | High efficiency and stability. | |
| Self-Assembled Monolayers (SAMs) | Can lead to superior device performance with optimized interfaces. | |
| Organic Solar Cell | PEDOT:PSS | High Power Conversion Efficiency (PCE), but can cause degradation of the transparent electrode. |
| P3DMeOS | Hypothetical: May offer better long-term stability at the electrode interface. | |
| Metal Oxides (e.g., NiO) | Can lead to high PCE and improved stability. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible fabrication and characterization of organic electronic devices. Below are generalized protocols that can be adapted for the evaluation of P3DMeOS as a hole injection layer in comparison to PEDOT:PSS.
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized via radical polymerization of the this compound monomer.[3]
Materials:
-
This compound monomer
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
The this compound monomer and initiator are dissolved in the anhydrous solvent in a reaction vessel.
-
The solution is degassed to remove oxygen, which can inhibit polymerization.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time to allow polymerization to occur.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Fabrication of an Organic Light-Emitting Diode (OLED)
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone to improve the work function of the ITO and remove organic residues.
Hole Injection Layer Deposition:
-
For PEDOT:PSS: A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed to remove residual water.
-
For P3DMeOS: A solution of P3DMeOS in a suitable organic solvent (e.g., chlorobenzene) is spin-coated onto the ITO substrate, followed by annealing to remove the solvent.
Deposition of Subsequent Layers:
-
The hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber.
Encapsulation:
-
The completed device is encapsulated using a UV-curable epoxy and a glass slide to protect the organic layers from moisture and oxygen.
Characterization of OLEDs
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector to determine the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and spectral purity.
-
Lifetime Measurement: The device is operated at a constant current, and the time for the luminance to decrease to half of its initial value (T₅₀) is measured.
Visualizing Mechanisms and Workflows
Hole Injection Mechanism in OLEDs
The following diagram illustrates the energy level alignment and the process of hole injection from the anode to the emissive layer through the hole injection and transport layers.
Caption: Energy level diagram illustrating the hole injection and transport process in a multilayer OLED.
Experimental Workflow for OLED Fabrication and Characterization
This diagram outlines the key steps involved in the fabrication and subsequent characterization of an OLED device.
Caption: A streamlined workflow for the fabrication and characterization of organic light-emitting diodes.
Conclusion
While poly(this compound) is not as extensively studied as PEDOT:PSS, its chemical structure suggests several potential advantages as a hole injection layer in organic electronic devices. Its non-acidic and less hygroscopic nature could lead to improved device stability and lifetime, addressing key limitations of PEDOT:PSS. However, its electrical properties, such as conductivity and work function, need to be thoroughly investigated and likely optimized, possibly through doping or copolymerization. The provided experimental protocols offer a framework for researchers to systematically evaluate the performance of P3DMeOS and directly compare it against established materials. Further research is essential to fully elucidate the potential of P3DMeOS and determine its viability as a next-generation material for organic electronics.
References
A Comparative Guide to the Swelling Behavior of Poly(3,4-Dimethoxystyrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated swelling behavior of poly(3,4-dimethoxystyrene) in various solvents. Due to a lack of specific experimental data in publicly available literature, this guide offers a qualitative comparison based on the behavior of structurally similar polymers, such as polystyrene. Detailed experimental protocols are provided to enable researchers to generate quantitative data for their specific applications.
I. Predicted Swelling Behavior of Poly(this compound)
Poly(this compound) is a derivative of polystyrene, and its swelling behavior is expected to be influenced by the presence of two methoxy (B1213986) groups on the phenyl ring. These groups increase the polarity of the polymer compared to unsubstituted polystyrene.
The swelling of a polymer is governed by the principle of "like dissolves like." A polymer will swell significantly in a solvent with a similar polarity or solubility parameter. The table below provides a qualitative prediction of the swelling behavior of poly(this compound) in different classes of solvents, compared to polystyrene.
Table 1: Predicted Qualitative Swelling Behavior of Poly(this compound) vs. Polystyrene
| Solvent Class | Examples | Polystyrene Swelling Behavior | Predicted Poly(this compound) Swelling Behavior | Rationale for Prediction |
| Non-polar Aromatic | Toluene, Benzene, Xylene | High | High | The aromatic backbone of the polymer has a strong affinity for aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | High | These solvents are effective at solvating the polymer backbone. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Moderate to High | The methoxy groups may enhance interaction with the polar ketone group. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High (THF), Low (Diethyl ether) | High (THF), Low to Moderate (Diethyl ether) | THF is an excellent solvent for many polymers. The increased polarity may slightly improve interaction with diethyl ether. |
| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Low | Low to Moderate | The methoxy groups may allow for some hydrogen bonding with alcohols, leading to slightly better swelling than polystyrene. |
| Water | - | Negligible | Negligible | Despite the presence of polar methoxy groups, the polymer is expected to remain largely hydrophobic. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Low | Low | The aromatic and polar nature of the polymer is incompatible with non-polar aliphatic solvents. |
Note: This table is a predictive guide. Experimental verification is essential for determining the precise swelling ratios.
II. Experimental Protocols
To obtain quantitative data on the swelling behavior of poly(this compound), the following experimental protocols can be employed.
A. Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a general method for synthesizing poly(this compound).[1]
Materials:
-
This compound (monomer)[2]
-
Benzoyl peroxide (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a condenser
-
Nitrogen or Argon source
-
Magnetic stirrer and hot plate
-
Beakers and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve a specific amount of this compound monomer in toluene.
-
Add a catalytic amount of benzoyl peroxide (typically 1-2 mol% relative to the monomer).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 80-90°C under a nitrogen or argon atmosphere with continuous stirring.
-
Allow the polymerization to proceed for a designated time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol with vigorous stirring.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
B. Determination of Swelling Ratio by Gravimetric Method
This protocol outlines the steps to measure the swelling ratio of the synthesized polymer.[3][4][5][6]
Materials:
-
Dried poly(this compound) sample
-
A selection of solvents to be tested
-
Vials with caps
-
Analytical balance
-
Filter paper or tissue
-
Timer
Procedure:
-
Accurately weigh a small, dried sample of the polymer (Wd).
-
Place the polymer sample in a vial and add the chosen solvent, ensuring the polymer is fully immersed.
-
Seal the vial to prevent solvent evaporation and allow the polymer to swell at a constant temperature (e.g., room temperature).
-
At regular time intervals, carefully remove the swollen polymer from the solvent.
-
Quickly blot the surface of the swollen polymer with filter paper to remove excess solvent.
-
Immediately weigh the swollen polymer (Ws).
-
Return the polymer to the vial with the solvent to continue the swelling process.
-
Repeat steps 4-7 until the weight of the swollen polymer becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
Table 2: Example Data Table for Swelling Ratio Measurement
| Time (hours) | Weight of Dry Polymer (Wd) (g) | Weight of Swollen Polymer (Ws) (g) | Swelling Ratio (SR) (%) |
| 0 | 0.100 | 0.100 | 0 |
| 1 | 0.100 | ... | ... |
| 2 | 0.100 | ... | ... |
| 4 | 0.100 | ... | ... |
| 8 | 0.100 | ... | ... |
| 12 | 0.100 | ... | ... |
| 24 | 0.100 | ... | ... |
III. Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: Workflow for the synthesis of poly(this compound).
Caption: Workflow for determining the swelling ratio of a polymer.
References
A Comparative Guide to RAFT Agents for Controlled Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ability to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions is crucial for a wide range of applications, from drug delivery to advanced materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique for achieving this level of control. A key factor in the success of RAFT polymerization is the selection of an appropriate Chain Transfer Agent (CTA), as its structure dictates the range of monomers that can be effectively polymerized and the degree of control over the final polymer characteristics.
This guide provides a comparative analysis of three commonly employed RAFT agents for the controlled polymerization of styrene (B11656): Cumyl dithiobenzoate (CDB), a dithioester; 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC), a trithiocarbonate; and a Diethanolamine-based dithiocarbamate (B8719985). By presenting quantitative data and detailed experimental protocols, this document aims to assist researchers in selecting the optimal RAFT agent for their specific needs in polystyrene synthesis.
Performance Comparison of RAFT Agents in Styrene Polymerization
The following table summarizes the performance of Cumyl dithiobenzoate (CDB), 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC), and Diethanolamine dithiocarbamate in the RAFT polymerization of styrene. The data has been compiled from various studies to provide a comparative overview. It is important to note that the experimental conditions vary between studies, which can influence the results.
| RAFT Agent | Experimental Conditions | Monomer Conversion (%) | M_n_ ( g/mol ) | Đ (M_w_/M_n_) | Reference |
| Cumyl dithiobenzoate (CDB) | 120 °C, Self-initiated, [Styrene]:[CDB] = 4370-17480 | ~50 | - | < 1.5 | [1] |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | 70-130 °C, AIBN initiator, [Styrene]:[CPDTC] = 50-400, [CPDTC]:[AIBN] = 1-5 | - | - | - | [2] |
| Diethanolamine dithiocarbamate | DMF, AIBN initiator, [Styrene]:[CTA]:[AIBN] = 1000:8:1.6 | - | 37,113 - 43,183 | 1.42 | [3] |
Note: '-' indicates data not explicitly provided in the referenced abstract.
Experimental Protocols
Detailed methodologies for the RAFT polymerization of styrene using each of the three RAFT agents are provided below. These protocols are based on procedures described in the scientific literature.
Styrene Polymerization using Cumyl dithiobenzoate (CDB)
This protocol is based on self-initiated RAFT polymerization at high temperatures.[1]
Materials:
-
Styrene (monomer), freshly distilled
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
High-pressure autoclave
Procedure:
-
A specific amount of styrene and CDB are introduced into a high-pressure autoclave. The concentration of CDB can be varied (e.g., between 5.0 × 10⁻³ and 2.0 × 10⁻² mol L⁻¹).
-
The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The polymerization is conducted at a high temperature (e.g., 120 °C, 150 °C, or 180 °C) and high pressure (e.g., 1000 bar).
-
The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The resulting polymer is purified by precipitation in a non-solvent such as methanol (B129727) and dried under vacuum.
-
The monomer conversion is determined gravimetrically. The number-average molecular weight (M_n_) and polydispersity index (Đ) are determined by Gel Permeation Chromatography (GPC).
Styrene Polymerization using 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
This protocol describes a typical thermally initiated RAFT polymerization.[2]
Materials:
-
Styrene (monomer), freshly distilled
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)[4]
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Solvent (e.g., toluene (B28343) or bulk polymerization)
-
Schlenk flask or reaction vessel equipped with a magnetic stirrer and a rubber septum
Procedure:
-
Styrene, CPDTC, and AIBN are added to a Schlenk flask in the desired molar ratios (e.g., [Styrene]:[CPDTC] ranging from 50 to 400 and [CPDTC]:[AIBN] ranging from 1 to 5). If a solvent is used, it is added at this stage.
-
The reaction mixture is degassed by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (e.g., argon) and sealed.
-
The polymerization is carried out by immersing the flask in a preheated oil bath at a specific temperature (e.g., 70 °C to 130 °C) with constant stirring.
-
Samples may be withdrawn at different time intervals using a degassed syringe to monitor the progress of the polymerization (conversion, M_n_, and Đ).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent like methanol and dried in a vacuum oven.
-
Monomer conversion is determined by gravimetry or ¹H NMR spectroscopy. M_n_ and Đ are analyzed by GPC.
Styrene Polymerization using Diethanolamine dithiocarbamate
This protocol is based on a solution polymerization using a dithiocarbamate RAFT agent.[3]
Materials:
-
Styrene (monomer), freshly distilled
-
Diethanolamine dithiocarbamate (RAFT agent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Reaction tubes with magnetic stirrer bars
Procedure:
-
Styrene, the Diethanolamine dithiocarbamate RAFT agent, and AIBN are dissolved in DMF in the specified molar ratio of [styrene]:[RAFT agent]:[AIBN] = 1000:8:1.6.
-
The reaction mixture is prepared by first dissolving the RAFT agent in a mixture of styrene and DMF, followed by the addition of the initiator.
-
The resulting solution is distributed into several reaction tubes, each containing a magnetic stirrer bar.
-
The tubes are sealed and purged with an inert gas.
-
The polymerization is conducted at a controlled temperature with constant stirring for various time intervals.
-
To terminate the polymerization at specific times, the tubes are removed from the heat source and cooled.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.
-
Monomer conversion is determined gravimetrically. The molecular weight and polydispersity are determined by GPC.
Visualizing the RAFT Polymerization Mechanism
The following diagram illustrates the key steps involved in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process.
Caption: General mechanism of RAFT polymerization.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxystyrene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 3,4-Dimethoxystyrene (CAS No. 6380-23-0), a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, presenting several risks upon exposure. It is irritating to the eyes, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[2]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a thorough risk assessment.[2]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound to facilitate a quick safety assessment.
| Property | Value | Source |
| CAS Number | 6380-23-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | |
| Boiling Point | 120-125 °C at 10 mmHg | |
| Density | 1.109 g/mL at 25 °C | |
| Flash Point | >230 °F (>110 °C) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, weighing boats, gloves), and solutions, in a designated and compatible hazardous waste container.
-
For liquid waste, it is advisable to dilute with a non-reactive solvent such as acetone (B3395972) before adding it to the waste container. This practice is recommended for styrenes to reduce reactivity.
-
Ensure the waste container is made of a material compatible with this compound and is in good condition with a secure, leak-proof lid.
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Irritant," "Suspected Carcinogen," "Environmental Hazard").
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.
-
Do not store incompatible waste types together.
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifest forms as required by your institution and regulatory agencies.
Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (less than 100 mL) within a fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent pads or other suitable absorbent material.
-
Gently clean up the absorbed material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., acetone) followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
For Large Spills (greater than 100 mL) or spills outside of a fume hood:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a risk of fire or explosion.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Provide details of the spilled chemical, quantity, and location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.
References
Personal protective equipment for handling 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-Dimethoxystyrene (CAS 6380-23-0) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. It is classified as causing serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] It is harmful to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow oil | [1] |
| Boiling Point | 120-125 °C at 10 mm Hg | [1] |
| Density | 1.109 g/mL at 25°C | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Occupational Exposure Limits (as Styrene) | OSHA PEL: 100 ppm (8-hr TWA); NIOSH REL: 50 ppm (10-hr TWA); ACGIH TLV: 20 ppm (8-hr TWA) | [2][3][4][5] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use and replace them immediately if compromised. |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn and fully buttoned. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashes. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
Operational Plan: Step-by-Step Handling Procedure
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[1]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the PPE table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Prepare all necessary apparatus and reagents within the fume hood to minimize the need to move in and out of the containment area.
-
Dispensing: When dispensing the chemical, work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[7] Use a syringe or pipette for liquid transfer.[8]
-
Performing the Reaction: Keep all reaction vessels closed to the extent possible. If heating is required, use a heating mantle or water bath rather than an open flame.[7]
-
Transporting: If the chemical needs to be transported outside of the fume hood, ensure the container is securely sealed and use a secondary containment carrier.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
Waste Segregation: Separate waste into designated, labeled containers for liquid and solid hazardous waste.
-
Disposal: Follow the detailed disposal plan outlined in the next section.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[6] Do not dispose of this chemical down the drain.[9]
Waste Disposal Workflow
Step-by-Step Disposal Protocol:
-
Liquid Waste:
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container.
-
This waste should be double-bagged in heavy-duty plastic bags before being placed in the solid waste container.[9]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Suspected Carcinogen, Suspected Mutagen).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifest paperwork as required by local and national regulations.
-
Emergency Procedures
In Case of a Spill:
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[6]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS department.
-
Prevent entry into the affected area.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]
References
- 1. styrene.org [styrene.org]
- 2. dhss.delaware.gov [dhss.delaware.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Styrene [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. How To [chem.rochester.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
